molecular formula C8H5ClN2O2 B1434529 5-Chloro-7-nitro-1H-indole CAS No. 1197181-29-5

5-Chloro-7-nitro-1H-indole

Cat. No.: B1434529
CAS No.: 1197181-29-5
M. Wt: 196.59 g/mol
InChI Key: FNZMFDOFIZJRNY-UHFFFAOYSA-N
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Description

5-Chloro-7-nitro-1H-indole is a useful research compound. Its molecular formula is C8H5ClN2O2 and its molecular weight is 196.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-7-nitro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-6-3-5-1-2-10-8(5)7(4-6)11(12)13/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNZMFDOFIZJRNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C=C(C=C21)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-Chloro-7-nitro-1H-indole chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of 5-Chloro-7-nitro-1H-indole

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs.[1] Its unique electronic properties and ability to participate in various biological interactions make it a "privileged scaffold" in drug discovery. The strategic functionalization of the indole ring with substituents like halogens and nitro groups can profoundly modulate its physicochemical and pharmacological properties. This guide provides a comprehensive technical overview of this compound, a specific derivative whose chloro and nitro substituents impart distinct reactivity and potential as a versatile building block for novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this compound in their work.

Physicochemical and Structural Properties

This compound is a disubstituted indole featuring a chlorine atom at the C5 position and a nitro group at the C7 position of the bicyclic aromatic system. These electron-withdrawing groups significantly influence the molecule's electronic distribution, reactivity, and potential for intermolecular interactions.

Structural and Identity Data
PropertyValueSource
IUPAC Name This compound[2][3]
CAS Number 1197181-29-5[2][3][4][5]
Molecular Formula C₈H₅ClN₂O₂[2][3][4]
Molecular Weight 196.59 g/mol [2][3][4]
Appearance Light yellow to yellow solid[2][4]
SMILES N1C2=C(C=C(Cl)C=C2=O)C=C1[4]
InChIKey FNZMFDOFIZJRNY-UHFFFAOYSA-N[4]
Predicted Physicochemical Data
PropertyPredicted ValueSource
Boiling Point 379.6 ± 22.0 °C[2][4]
Density 1.564 ± 0.06 g/cm³[2][4]
pKa 13.05 ± 0.30[2][4]

Spectral Characterization and Analysis

While specific spectra for this compound are not published, its spectral characteristics can be reliably predicted based on the known effects of its functional groups and analysis of closely related analogs.[6][7][8]

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the five protons on the indole ring. The powerful electron-withdrawing effects of both the C5-chloro and C7-nitro groups will deshield the aromatic protons, shifting them downfield compared to unsubstituted indole.

  • N-H Proton (H1): A broad singlet, typically observed far downfield (> 10 ppm), influenced by solvent and concentration.

  • Pyrrole Protons (H2, H3): These protons will appear as doublets or doublet of doublets. H3 is generally more upfield than H2.

  • Benzene Ring Protons (H4, H6): These protons form an AX system. H4 is expected to be a doublet, significantly deshielded by the adjacent C7-nitro group. H6 will also be a doublet, deshielded by the C5-chloro group and the C7-nitro group. The coupling constant between them (J₄,₆) would likely be small (meta-coupling, ~2-3 Hz).

For comparison, in 3-methyl-5-nitro-1H-indole, the H4 proton appears as a doublet at δ 8.57 ppm, and the H6 proton as a doublet of doublets at δ 8.11 ppm, illustrating the strong deshielding effect of the nitro group.[6] Similarly, for 5-chloroindole, the H4 and H6 protons resonate around δ 7.6 ppm and δ 7.1-7.2 ppm, respectively.[7]

¹³C NMR Spectroscopy (Predicted)

The carbon signals will be influenced by the electronegativity of the substituents.

  • C2 & C3: C2 is typically found around δ 125 ppm and C3 around δ 102 ppm.

  • C3a & C7a (Bridgehead): Expected around δ 128 ppm and δ 134 ppm.

  • C4, C5, C6, C7: The carbons directly attached to the electron-withdrawing groups will be significantly affected. C5 (attached to Cl) would appear around δ 125-128 ppm. C7 (attached to NO₂) would be strongly deshielded. C4 and C6 would also show downfield shifts due to the influence of the substituents.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by the following key absorption bands:

  • N-H Stretch: A sharp peak around 3300-3400 cm⁻¹.

  • Aromatic C-H Stretch: Signals just above 3000 cm⁻¹.

  • NO₂ Stretch: Two strong, characteristic peaks for the asymmetric (~1520-1550 cm⁻¹) and symmetric (~1340-1360 cm⁻¹) stretching vibrations of the nitro group.

  • C=C Aromatic Stretch: Peaks in the 1450-1600 cm⁻¹ region.

  • C-Cl Stretch: A signal in the fingerprint region, typically 600-800 cm⁻¹.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 196. The isotopic pattern for the molecular ion will be characteristic of a molecule containing one chlorine atom, with a significant (M+2)⁺ peak approximately one-third the intensity of the M⁺ peak. Fragmentation would likely involve the loss of NO₂ (46 Da) and subsequent fragmentation of the indole ring.

Synthesis and Chemical Reactivity

Proposed Synthesis

A definitive, optimized synthesis for this compound is not widely published. However, a logical approach would be the regioselective nitration of 5-chloroindole. Indole nitration is notoriously sensitive to reaction conditions, often leading to mixtures of isomers or degradation.[9] A controlled nitrating agent would be required to favor substitution at the C7 position. Electrophilic substitution on the benzene ring of indole is generally directed by the pyrrole nitrogen. However, the existing chloro-substituent will also influence regioselectivity.

A plausible synthetic workflow is outlined below.

Synthesis_Workflow cluster_0 Synthetic Pathway for this compound Start 5-Chloro-1H-indole (Starting Material) Step1 Nitration Reaction Start->Step1 Product This compound Step1->Product Reagents Nitrating Agent (e.g., HNO₃ / Ac₂O or NO₂BF₄) in Inert Solvent Reagents->Step1 Purification Purification (Column Chromatography) Product->Purification Reactivity_Diagram cluster_reactions Key Chemical Transformations center_mol This compound reduction Reduction of NO₂ (e.g., H₂, Pd/C) center_mol->reduction Forms 7-amino derivative n_alkylation N-Alkylation / N-Acylation (e.g., Base, R-X) center_mol->n_alkylation Functionalizes N1 position electrophilic_sub Electrophilic Substitution (e.g., Vilsmeier-Haack at C3) center_mol->electrophilic_sub Functionalizes C3 position

Caption: Key reactivity pathways for this compound.

Biological and Pharmaceutical Context

While this compound itself has not been extensively studied for biological activity, its structural motifs are present in many pharmacologically active molecules.

  • Anticancer Potential: Substituted 5-nitroindoles have been identified as binders of c-Myc G-quadruplex DNA, a structure implicated in cancer cell proliferation. [3]The reduction of the nitro group to an amine provides a key intermediate for developing such compounds.

  • Antimicrobial Activity: Chloroindoles have demonstrated potent antimicrobial and antibiofilm activities against various pathogens, including uropathogenic E. coli and Vibrio parahaemolyticus. The position of the chlorine atom is critical for activity. The combination of a chloro and a nitro group could lead to compounds with unique or enhanced antimicrobial profiles.

  • Building Block for Drug Discovery: The true value of this compound lies in its role as a versatile intermediate. The distinct reactivity of the N-H proton, the nitro group, and the C3 position allows for systematic chemical modifications to build libraries of novel compounds for screening against various biological targets.

Experimental Protocols

Protocol: NMR Sample Preparation and Data Acquisition

This protocol describes a standardized method for preparing a sample of this compound for NMR analysis.

  • Sample Weighing: Accurately weigh 5-10 mg of this compound solid into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). DMSO-d₆ is often a good choice for indoles as it helps in resolving the N-H proton signal.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. Vortex gently until the solid is completely dissolved.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Data Acquisition (¹H NMR):

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field.

    • Acquire the ¹H NMR spectrum using standard parameters. A relaxation delay (D1) of 1-5 seconds is recommended for quantitative analysis. [7]6. Data Processing:

    • Apply Fourier transform to the acquired FID.

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift axis using the residual solvent peak (e.g., DMSO at δ 2.50 ppm).

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care.

  • Hazard Identification:

    • Causes skin irritation (H315).

    • Causes serious eye irritation (H319).

    • May cause respiratory irritation (H335).

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.

    • Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile).

    • Skin and Body Protection: Wear a lab coat.

  • Handling:

    • Use only in a well-ventilated area, preferably in a chemical fume hood.

    • Avoid breathing dust, fumes, or vapors.

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a tightly closed container.

    • Keep in a cool, dry, and well-ventilated place. [2][4] * Store away from strong oxidizing agents.

  • Disposal:

    • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

References

  • Supporting information - The Royal Society of Chemistry. (n.d.).
  • Rajasekharan, S. K., et al. (2022). Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli. Frontiers in Cellular and Infection Microbiology.
  • 5-Chloro-7-nitroindole. (n.d.). Nanjing Bike Biotechnology Co., Ltd.
  • Kumar, A., et al. (2020). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemistryOpen.
  • 1 H NMR Spectra of 3 and 5. (n.d.). ResearchGate.
  • El-Faham, A., et al. (2016). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok.
  • Lee, J.-H., et al. (2021). Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus. Frontiers in Microbiology.
  • 1 H-NMR spectrum of 3-benzoyl-1-hydroxy-5-nitroindole (5). (n.d.). ResearchGate.
  • Electronic Supplementary Information (ESI) Urea-engineering mediated hydrogen-bond donating Friedel−Crafts alkylation of indol. (n.d.). The Royal Society of Chemistry.
  • Reactivity of 3-nitroindoles with electron-rich species. (n.d.). Royal Society of Chemistry.
  • Zhang, H., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances.
  • Gribble, G. W. (1990). The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole. Journal of the American Chemical Society.
  • Lee, J.-H., et al. (2021). Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus. ResearchGate.
  • Zhang, H., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances.

Sources

Introduction: The Strategic Value of the Indole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Chloro-7-nitro-1H-indole for Advanced Research

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals engaged with advanced heterocyclic scaffolds. We will dissect the core characteristics of this compound, moving beyond basic data to explore its synthesis, reactivity, and profound potential in modern medicinal chemistry.

The indole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and clinically approved drugs.[1][2] Its unique electronic properties and ability to form key hydrogen bonds allow it to interact with a multitude of biological targets. The strategic functionalization of the indole core is a critical aspect of drug design, enabling the fine-tuning of a compound's pharmacological profile.

This compound emerges as a particularly valuable building block. The presence of an electron-withdrawing nitro group at the 7-position and a halogen at the 5-position creates a unique electronic landscape, influencing the reactivity of the entire molecule. These substituents are not mere decorations; they are strategic handles for further chemical modification and potent modulators of biological activity. This guide will provide the technical foundation necessary to harness the potential of this versatile scaffold.

Core Physicochemical & Spectroscopic Profile

A precise understanding of a molecule's fundamental properties is the bedrock of any successful research campaign. Below is a summary of the key identifiers for this compound.

PropertyValueSource
CAS Number 1197181-29-5[3]
Molecular Formula C₈H₅ClN₂O₂[3]
Molecular Weight 196.59 g/mol [3]
IUPAC Name This compound
Synonyms 5-Chloro-7-nitroindole[3]
Predicted Spectroscopic Signature
  • ¹H NMR: The proton spectrum would be characterized by distinct aromatic signals. The N-H proton of the indole ring would likely appear as a broad singlet far downfield (>10 ppm). The protons on the benzene portion of the ring would appear as doublets or doublets of doublets, with coupling constants indicative of their ortho, meta, or para relationships.

  • ¹³C NMR: The carbon spectrum would show eight distinct signals corresponding to the eight carbon atoms in the structure. The carbons bonded to the electron-withdrawing nitro and chloro groups, as well as the carbons of the pyrrole ring, would have characteristic chemical shifts.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) at m/z 196, with a characteristic M+2 peak at m/z 198 in an approximate 3:1 ratio, confirming the presence of a single chlorine atom.

Synthesis and Chemical Reactivity

The synthesis of substituted indoles is a well-established field of organic chemistry. For 7-substituted indoles like our target compound, the Bartoli indole synthesis is a particularly powerful method.[5] This reaction utilizes the interaction of an ortho-substituted nitroarene with a vinyl Grignard reagent.

A plausible synthetic pathway for this compound would start from a commercially available, appropriately substituted nitrobenzene.

Synthetic_Workflow A 1-Chloro-3-fluoro-5-nitrobenzene B 2-Chloro-4-fluoro-6-nitroaniline A->B  Ammonia (S_NAr) C 4-Chloro-2-nitroaniline B->C  De-fluorination D This compound C->D  Bartoli Indole Synthesis  (e.g., Vinylmagnesium bromide) Pathway_Modulation cluster_0 Kinase Signaling Cascade GF Growth Factor Receptor EGFR/BRAF (Receptor Tyrosine Kinase) GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor Drug Derived from This compound Inhibitor->Receptor Inhibition

Sources

The Strategic Utility of 5-Chloro-7-nitro-1H-indole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to its Physicochemical Properties, Synthesis, and Analytical Characterization for Researchers, Scientists, and Drug Development Professionals.

Introduction

5-Chloro-7-nitro-1H-indole is a halogenated and nitrated indole derivative that serves as a crucial building block in the synthesis of complex heterocyclic compounds. Its strategic importance lies in the unique electronic properties conferred by the electron-withdrawing chloro and nitro groups, which modulate the reactivity of the indole scaffold. This guide provides an in-depth analysis of its core physicochemical properties, a detailed protocol for its synthesis, and a workflow for its analytical characterization, offering field-proven insights for its effective utilization in research and drug discovery.

Core Physicochemical & Structural Properties

The precise molecular weight and formula are foundational for all subsequent experimental work, from reaction stoichiometry to analytical quantification. The chloro and nitro substituents significantly influence the molecule's polarity, solubility, and potential for intermolecular interactions, which are critical parameters in both synthetic and biological contexts.

The molecular formula for this compound is C₈H₅ClN₂O₂.[1] Its molecular weight is 196.59 g/mol .[1]

PropertyValueSource
Molecular Formula C₈H₅ClN₂O₂ECHEMI[1]
Molecular Weight 196.59 g/mol ECHEMI[1]
CAS Number 1197181-29-5ECHEMI[1]
Canonical SMILES C1=C(C=C2C(=C1[O-])NC=C2)ClN/A
Polar Surface Area 61.6 ŲECHEMI[1]
XLogP3 3.3ECHEMI[1]

Synthesis & Characterization Workflow

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The following protocol is a representative method, and the subsequent characterization workflow is essential for verifying the identity and purity of the synthesized compound.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized representation and should be adapted and optimized based on laboratory conditions and safety assessments.

  • Starting Material: Begin with a suitable precursor, such as 5-chloro-1H-indole.

  • Nitration: Dissolve the 5-chloro-1H-indole in a cooled, concentrated acid mixture, typically sulfuric acid and nitric acid, while maintaining a low temperature (e.g., 0-5 °C) to control the exothermic reaction and prevent over-nitration.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully pour the reaction mixture over crushed ice to precipitate the crude product.

  • Filtration and Washing: Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral to remove residual acid.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final, pure this compound.

Workflow for Structural Verification and Purity Analysis

The following diagram outlines the logical flow for the comprehensive characterization of the synthesized molecule. This self-validating system ensures that the material meets the required specifications for subsequent applications.

G cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization cluster_validation Final Validation synthesis Synthesized Product (Crude this compound) nmr ¹H and ¹³C NMR Spectroscopy (Structural Elucidation) synthesis->nmr Primary Structure ms Mass Spectrometry (MS) (Molecular Weight Verification) synthesis->ms Molecular Ion Peak ir Infrared (IR) Spectroscopy (Functional Group Analysis) ms->ir hplc HPLC Analysis (Purity Assessment) ir->hplc validated_product Validated Pure Compound hplc->validated_product Purity >98%

Caption: Workflow for the synthesis and analytical validation of this compound.

Reactivity and Application in Drug Discovery

The electron-withdrawing nature of the chloro and nitro groups at the 5 and 7 positions, respectively, deactivates the benzene portion of the indole ring towards electrophilic substitution while activating the C2 and C3 positions of the pyrrole ring for nucleophilic attack. This predictable reactivity makes it a valuable intermediate.

Signaling Pathway Context: A Potential Kinase Inhibitor Scaffold

Indole derivatives are privileged structures in medicinal chemistry, frequently forming the core of kinase inhibitors. The this compound scaffold can be functionalized at the N1, C2, and C3 positions to generate libraries of compounds for screening against various kinase targets implicated in cancer and inflammatory diseases.

G cluster_scaffold Core Scaffold cluster_derivatization Chemical Derivatization cluster_application Biological Application indole This compound n1 N1-Alkylation indole->n1 R1 c2 C2-Functionalization indole->c2 R2 c3 C3-Substitution indole->c3 R3 kinase Kinase Target (e.g., EGFR, VEGFR) n1->kinase Binding c2->kinase Binding c3->kinase Binding inhibition ATP-Competitive Inhibition kinase->inhibition Blocks Signal

Caption: Logical relationship from core scaffold to potential biological application as a kinase inhibitor.

References

Sources

Foundational Analysis: Molecular Formula and Isotopic Signature via Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure Elucidation of 5-Chloro-7-nitro-1H-indole

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's structure is a foundational pillar of chemical research. It ensures reproducibility, informs synthetic strategy, and is paramount for understanding structure-activity relationships (SAR). This guide provides a comprehensive, field-proven approach to the structural elucidation of this compound, a substituted heterocyclic compound representative of scaffolds found in medicinal chemistry.[1][2] We will proceed through a multi-technique spectroscopic workflow, explaining not just the what but the why behind each analytical choice, moving from elemental composition to definitive three-dimensional arrangement.

The first step in characterizing any unknown compound is to determine its molecular formula. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, providing a mass measurement with enough accuracy to predict a unique elemental composition.

For this compound, the expected molecular formula is C₈H₅ClN₂O₂. An electrospray ionization (ESI) source in positive ion mode would be expected to yield the protonated molecular ion, [M+H]⁺. The presence of a chlorine atom provides a highly characteristic isotopic signature. Chlorine exists as two primary isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance of 3:1.[3] This results in two distinct peaks for the molecular ion cluster: the M+ peak (containing ³⁵Cl) and the M+2 peak (containing ³⁷Cl), separated by two mass-to-charge units (m/z), with a relative intensity ratio of approximately 3:1.[3] This pattern is a crucial first piece of evidence confirming the presence of a single chlorine atom.

Tandem mass spectrometry (MS/MS) experiments can further support the proposed structure by inducing fragmentation. For this molecule, characteristic losses would include the nitro group (•NO₂) and subsequent fragmentation of the indole ring, which is typical for nitroaromatic compounds.[4][5]

Table 1: Predicted High-Resolution Mass Spectrometry Data

Ion SpeciesExpected Exact Mass (m/z)Key Isotopic Signature
[C₈H₅³⁵ClN₂O₂+H]⁺196.0094M+ peak
[C₈H₅³⁷ClN₂O₂+H]⁺198.0065M+2 peak (~33% intensity of M+)
Experimental Protocol: ESI-MS Analysis
  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent such as methanol or acetonitrile to create a ~1 mg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or TOF) equipped with an ESI source.

  • Data Acquisition: Infuse the sample solution directly or via liquid chromatography. Acquire spectra in both positive and negative ion modes over a mass range of m/z 50-500.

  • Data Analysis: Analyze the full scan spectrum for the molecular ion cluster, confirming the exact mass and the characteristic 3:1 isotopic pattern for chlorine. Perform MS/MS on the primary ion (m/z 196.01) to observe fragmentation patterns.

The Molecular Blueprint: Connectivity and Substitution from NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise arrangement of atoms in a molecule.[6][7] Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, a complete picture of the molecular skeleton and substituent placement can be assembled.

¹H NMR: Proton Environment and Coupling

The ¹H NMR spectrum reveals the chemical environment of each proton. For this compound, the electron-withdrawing nature of the chlorine and nitro groups significantly influences the chemical shifts of the aromatic protons, pushing them downfield.[1]

  • N-H Proton (H1): A broad singlet is expected far downfield (δ 11.0-12.0 ppm), characteristic of an indole NH. Its chemical shift is sensitive to solvent and concentration.[1]

  • Pyrrole Ring Protons (H2, H3): These protons will appear as doublets due to their coupling to each other.

  • Benzene Ring Protons (H4, H6): With substituents at positions 5 and 7, only two protons remain on the benzene ring. H4 and H6 will appear as distinct doublets due to their four-bond "meta-coupling" (⁴JHH), which is typically small (2-3 Hz). The strong deshielding effect of the adjacent nitro group will likely shift the H6 proton further downfield than H4.

¹³C NMR: The Carbon Skeleton

The ¹³C NMR spectrum identifies all unique carbon environments. The presence of 8 distinct signals would confirm the number of carbon atoms suggested by MS. Key signals include:

  • C5 (C-Cl): The carbon directly attached to chlorine will appear around δ 125-128 ppm.[1]

  • C7 (C-NO₂): The carbon bearing the nitro group will be significantly deshielded.

  • Pyrrole & Bridgehead Carbons: C2, C3, C3a, and C7a will show characteristic shifts for the indole system.[1]

2D NMR: Piecing the Puzzle Together

While 1D NMR provides the pieces, 2D NMR provides the instructions for assembly.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment directly correlates each proton with the carbon it is attached to, definitively assigning the ¹H signals to their corresponding ¹³C signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for confirming the substituent positions. It reveals correlations between protons and carbons over 2-3 bonds. Crucial correlations to confirm the 5-Chloro-7-nitro substitution pattern would include:

    • A correlation from the H4 proton to the C5 carbon (bearing the chlorine).

    • A correlation from the H6 proton to the C7 carbon (bearing the nitro group).

    • Correlations from H4 and H6 to the bridgehead carbons (C7a and C5).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

PositionAtomPredicted δ (ppm)Multiplicity / Key HMBC Correlations
1N-H11.5 - 12.0br s
2C-H7.6 - 7.8d
3C-H6.6 - 6.8d
3aC128 - 130-
4C-H7.8 - 8.0d (J ≈ 2 Hz) / HMBC to C5, C7a
5C126 - 128-
6C-H8.1 - 8.3d (J ≈ 2 Hz) / HMBC to C5, C7, C7a
7C140 - 145-
7aC132 - 135-
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. DMSO-d₆ is often preferred for ensuring the observation of exchangeable protons like N-H.[8]

  • Data Acquisition: Acquire ¹H, ¹³C{¹H}, DEPT-135, COSY, HSQC, and HMBC spectra on a spectrometer operating at 400 MHz or higher.

  • Data Analysis: Process and analyze the spectra to assign all proton and carbon signals. Use the 2D correlation maps to build the molecular structure and confirm substituent placement as illustrated in the diagram below.

G cluster_start Initial Analysis cluster_core Core Structure Determination cluster_confirm Functional Group & Final Confirmation cluster_end Final Output HRMS High-Resolution MS NMR_1D 1D NMR (¹H, ¹³C) HRMS->NMR_1D Provides Molecular Formula Structure Confirmed Structure HRMS->Structure NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Assigns Atoms FTIR_UV FTIR & UV-Vis NMR_2D->FTIR_UV Proposes Connectivity NMR_2D->Structure XRAY X-Ray Crystallography FTIR_UV->XRAY Confirms Functional Groups FTIR_UV->Structure XRAY->Structure

Sources

An In-depth Technical Guide to 5-Chloro-7-nitro-1H-indole: Synthesis, Properties, and Potential Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. The introduction of specific substituents onto the indole ring allows for the fine-tuning of its pharmacological properties. This technical guide provides a comprehensive overview of 5-Chloro-7-nitro-1H-indole, a halogenated nitroindole derivative with significant potential in drug discovery. This document will delve into its chemical identity, propose a plausible synthetic route, detail its physicochemical and spectroscopic properties, and explore its potential therapeutic applications based on the bioactivity of related compounds. This guide is intended to be a valuable resource for researchers and scientists working in the fields of organic synthesis, medicinal chemistry, and drug development.

Introduction: The Significance of Substituted Indoles

The indole nucleus, a bicyclic aromatic heterocycle, is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic drugs.[1] The functionalization of the indole ring at various positions can dramatically influence its biological activity. Halogenation, particularly chlorination, is a common strategy to enhance the lipophilicity and metabolic stability of drug candidates. The nitro group, a strong electron-withdrawing group, is another key pharmacophore known to modulate the electronic properties of a molecule and can be a precursor for the synthetically versatile amino group. The combination of a chloro and a nitro substituent on the indole ring, as in this compound, presents a unique chemical entity with the potential for novel biological activities. This guide will provide a detailed exploration of this specific isomer.

Chemical Identity and Physicochemical Properties

A clear definition of the subject molecule is paramount for any scientific investigation. The key identifiers and physicochemical properties of this compound are summarized below.

PropertyValueSource
IUPAC Name This compoundInternal Database
CAS Number 1197181-29-5Internal Database
Molecular Formula C₈H₅ClN₂O₂Internal Database
Molecular Weight 196.59 g/mol Internal Database
Appearance Expected to be a yellow or light brown solidInferred from related compounds
Melting Point Not experimentally determined; likely >150 °CInferred from related compounds
Boiling Point Not experimentally determinedInferred from related compounds
Solubility Expected to be soluble in polar organic solvents like DMSO, DMF, and acetoneInferred from related compounds

Proposed Synthesis of this compound

Retrosynthetic Analysis

A logical retrosynthetic approach suggests that this compound can be synthesized from a suitably substituted phenylhydrazine via a Fischer indole synthesis, or through the nitration and chlorination of an indole precursor. A plausible forward synthesis starting from 2-amino-4-chlorobenzoic acid is outlined below.

Proposed Synthetic Workflow

G cluster_0 Proposed Synthesis of this compound Start 2-Amino-4-chlorobenzoic acid Step1 Nitration (HNO₃, H₂SO₄) Start->Step1 Step 1 Intermediate1 2-Amino-4-chloro-6-nitrobenzoic acid Step1->Intermediate1 Step2 Reduction of Carboxylic Acid (e.g., BH₃·THF) Intermediate1->Step2 Step 2 Intermediate2 (2-Amino-4-chloro-6-nitrophenyl)methanol Step2->Intermediate2 Step3 Oxidation of Alcohol (e.g., MnO₂) Intermediate2->Step3 Step 3 Intermediate3 2-Amino-4-chloro-6-nitrobenzaldehyde Step3->Intermediate3 Step4 Reductive Cyclization (e.g., TiCl₃ or Fe/AcOH) Intermediate3->Step4 Step 4 Product This compound Step4->Product

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Nitration of 2-Amino-4-chlorobenzoic acid

  • To a stirred solution of concentrated sulfuric acid, cool to 0 °C in an ice bath.

  • Slowly add 2-amino-4-chlorobenzoic acid in portions, maintaining the temperature below 10 °C.

  • Add a nitrating mixture (a solution of concentrated nitric acid in concentrated sulfuric acid) dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Pour the reaction mixture onto crushed ice and collect the resulting precipitate by filtration. Wash the solid with cold water until the filtrate is neutral.

  • Dry the crude product, 2-amino-4-chloro-6-nitrobenzoic acid, under vacuum.

Causality: The strong acid mixture protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich benzene ring. The amino group is a strong activating group, and the directing effects of the substituents will favor nitration at the position ortho to the amino group and meta to the chloro and carboxylic acid groups.

Step 2: Reduction of the Carboxylic Acid

  • Suspend the 2-amino-4-chloro-6-nitrobenzoic acid in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF) to the suspension at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and then reflux for several hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction to 0 °C and cautiously quench the excess borane with methanol, followed by the addition of water.

  • Extract the product, (2-amino-4-chloro-6-nitrophenyl)methanol, with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Causality: Borane is a selective reducing agent that will reduce the carboxylic acid to a primary alcohol in the presence of the nitro and amino groups.

Step 3: Oxidation of the Alcohol

  • Dissolve the (2-amino-4-chloro-6-nitrophenyl)methanol in a suitable solvent like dichloromethane or acetone.

  • Add activated manganese dioxide (MnO₂) to the solution in excess.

  • Stir the mixture vigorously at room temperature for several hours. The progress of the oxidation can be monitored by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the manganese dioxide.

  • Wash the celite pad with the solvent and combine the filtrates.

  • Evaporate the solvent to obtain the crude 2-amino-4-chloro-6-nitrobenzaldehyde.

Causality: Manganese dioxide is a mild and selective oxidizing agent for the conversion of primary benzylic alcohols to aldehydes.

Step 4: Reductive Cyclization

  • Dissolve the 2-amino-4-chloro-6-nitrobenzaldehyde in a solvent mixture, such as acetic acid and water.

  • Add a reducing agent, such as iron powder or a solution of titanium(III) chloride.

  • Heat the reaction mixture to reflux for several hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and filter to remove any inorganic solids.

  • Neutralize the filtrate with a base, such as sodium bicarbonate, and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield this compound.

Causality: The reducing agent will selectively reduce the nitro group to an amino group, which will then undergo an intramolecular condensation with the adjacent aldehyde to form the indole ring.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not widely available, its ¹H NMR, ¹³C NMR, and IR spectra can be predicted based on the known spectroscopic properties of substituted indoles.[2][3]

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the protons on the indole ring. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro and nitro groups.

  • N-H proton (H1): A broad singlet in the downfield region (δ 11.0-12.0 ppm).

  • H2 and H3 protons: These protons on the pyrrole ring will likely appear as doublets of doublets or triplets in the range of δ 6.5-7.5 ppm.

  • Aromatic protons (H4 and H6): These protons on the benzene ring will be influenced by the adjacent substituents. H4 is expected to be a doublet, and H6 a doublet of doublets, with chemical shifts in the aromatic region (δ 7.0-8.0 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton.

  • Carbons of the pyrrole ring (C2, C3): Expected to resonate at approximately δ 120-130 ppm for C2 and δ 100-110 ppm for C3.

  • Carbons of the benzene ring (C4, C5, C6, C7): The carbon bearing the chlorine (C5) will be significantly shifted, as will the carbon with the nitro group (C7). The other aromatic carbons will appear in the typical range of δ 110-140 ppm.

  • Bridgehead carbons (C3a, C7a): These carbons will also be in the aromatic region.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

  • N-H stretch: A sharp peak around 3300-3500 cm⁻¹.

  • C-H aromatic stretch: Peaks just above 3000 cm⁻¹.

  • N-O asymmetric and symmetric stretches (nitro group): Strong absorptions around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.

  • C-Cl stretch: A band in the fingerprint region, typically around 600-800 cm⁻¹.

  • C=C aromatic stretches: Peaks in the 1450-1600 cm⁻¹ region.

Potential Biological Activities and Applications

While the specific biological activity of this compound has not been extensively reported, the known pharmacological profiles of related nitroindole derivatives suggest several potential applications in drug discovery.

Anticancer Activity

Nitroindole derivatives have demonstrated significant potential as anticancer agents.[4][5] They can exert their effects through various mechanisms, including:

  • Inhibition of Protein Kinases: Many indole derivatives are known to be potent inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.

  • DNA Intercalation and G-Quadruplex Stabilization: Some nitroindoles have been shown to bind to and stabilize G-quadruplex DNA structures in the promoter regions of oncogenes, thereby inhibiting their transcription.[4]

  • Induction of Apoptosis: These compounds can trigger programmed cell death in cancer cells through various signaling pathways.

G cluster_1 Potential Anticancer Mechanisms of Nitroindoles Nitroindole This compound Kinase Protein Kinase Inhibition Nitroindole->Kinase G4 G-Quadruplex Stabilization Nitroindole->G4 Apoptosis Induction of Apoptosis Nitroindole->Apoptosis CellCycle Cell Cycle Arrest Kinase->CellCycle G4->CellCycle Proliferation Inhibition of Cancer Cell Proliferation Apoptosis->Proliferation CellCycle->Proliferation

Caption: Potential anticancer mechanisms of this compound.

Antimicrobial Activity

The indole nucleus is also a common feature in many antimicrobial agents.[5][6] Nitro-substituted indoles, in particular, have shown activity against a range of bacteria and fungi. The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of the cell membrane.

Other Potential Applications

Derivatives of indole are also being investigated for their potential in treating a variety of other conditions, including inflammatory diseases, viral infections, and neurological disorders. The unique substitution pattern of this compound makes it a valuable candidate for screening in a wide range of biological assays.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a fascinating molecule with significant untapped potential in the realm of medicinal chemistry. While direct experimental data is currently limited, this in-depth technical guide has provided a comprehensive overview of its chemical properties, a plausible and detailed synthetic route, predicted spectroscopic characteristics, and a discussion of its potential biological applications based on the activities of structurally related compounds. The unique combination of a chloro and a nitro substituent on the indole scaffold makes it a compelling target for further synthesis and biological evaluation. This guide serves as a foundational resource to stimulate and support future research into this promising compound and its derivatives, with the ultimate goal of developing novel therapeutic agents.

References

  • Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PMC - PubMed Central.
  • A Facile Route to Polysubstituted Indoles via Three-Component Reaction of 2-Ethynylaniline, Sulfonyl Azide, and Nitroolefin. Organic Letters.
  • One-Pot Synthesis of Polysubstituted Indoles via the Indium-Promoted Regioselective Hydrohydrazin
  • Synthesis of indoles. Organic Chemistry Portal.
  • A General and Scalable Synthesis of Polysubstituted Indoles. MDPI.
  • Plausible mechanisms for the synthesis of polysubstituted indole derivatives through hydrohydrazination and subsequent sigmatropic rearrangement.
  • Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole.
  • Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections.
  • Recent advancements on biological activity of indole and their deriv
  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines.
  • Supporting inform
  • Application Notes and Protocols for ¹H and ¹³C NMR Analysis of 5-Chloro-Indole Deriv
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. MDPI.
  • Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole.
  • 5-Chloroindole(17422-32-1) 1H NMR spectrum. ChemicalBook.
  • A kind of synthetic method of 5 chlorine 7 azaindoles.
  • This compound-3-carbaldehyde. BLD Pharm.
  • The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole 1.
  • Mass spectral studies of nitroindole compounds. TSI Journals.
  • 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0000738).
  • Supporting information Indoles. The Royal Society of Chemistry.
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An In-depth Technical Guide to 5-Chloro-7-nitro-1H-indole: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Chloro-7-nitro-1H-indole is a halogenated and nitrated indole derivative that serves as a valuable heterocyclic building block in medicinal chemistry and materials science. The strategic placement of an electron-withdrawing chloro group at the C5 position and a strong nitro group at the C7 position significantly modulates the electronic properties of the indole scaffold. This guide provides a comprehensive technical overview of its physical and chemical properties, predictive spectral analysis, plausible synthetic strategies, and potential applications for researchers, chemists, and professionals in drug development.

Compound Identification and Molecular Structure

This compound is a substituted aromatic heterocycle. The core structure consists of a bicyclic system with a fused benzene and pyrrole ring. The chlorine and nitro substituents bestow unique reactivity and potential for further functionalization.

dot graph { layout=neato; node [shape=none, margin=0]; edge [style=invis];

// Define the structure using labels C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; N8 [label="N"]; C9 [label="C"];

H_N [label="H"]; H2 [label="H"]; H3 [label="H"]; H4 [label="H"]; H6 [label="H"]; Cl [label="Cl"]; NO2 [label="N(=O)O"];

// Define positions for the atoms N8 [pos="0,1.2!"]; C1 [pos="-1,0.6!"]; C9 [pos="1,0.6!"]; C2 [pos="-1,-0.6!"]; C3 [pos="0,-1.2!"]; C4 [pos="1,-0.6!"];

C5 [pos="-2.2,-0.9!"]; C6 [pos="-2.5,0.3!"]; C7 [pos="-1.9,1.2!"];

H_N [pos="0,1.8!"]; H2 [pos="-1.5,-1.3!"]; H3 [pos="0,-1.8!"]; H4 [pos="1.5,-1.3!"]; H6 [pos="-3.2,0.5!"]; Cl [pos="-2.8,-1.8!"]; NO2 [pos="-2.2,2.2!"];

// Draw bonds edge [style=solid]; N8 -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- N8; C1 -- C7; C4 -- C9; C9 -- C5; C5 -- C6; C6 -- C7;

// Draw substituents N8 -- H_N; C2 -- H2; C3 -- H3; C4 -- H4; C6 -- H6; C5 -- Cl; C7 -- NO2; } Caption: Molecular Structure of this compound.

Table 1: Core Compound Identifiers

PropertyValueReference(s)
IUPAC Name This compoundN/A
CAS Number 1197181-29-5[1][2]
Molecular Formula C₈H₅ClN₂O₂[1]
Molecular Weight 196.59 g/mol [1]
Canonical SMILES C1=CC2=C(C(=C1)[O-])NC=C2Cl[3]
InChI Key QDGYVAQMPDTWIE-UHFFFAOYSA-N[3]

Physical and Chemical Properties

Experimentally determined physical properties for this compound are not widely published. However, predictions can be made based on its structure and data from analogous compounds.

Table 2: Physical Property Profile

PropertyValue (Predicted or from related compounds)Rationale / Notes
Melting Point >150 °C (estimated)The presence of a nitro group and intermolecular hydrogen bonding (N-H) typically leads to a higher melting point compared to unsubstituted indole. For context, 7-nitroindole melts at 113 °C and 5-chloroindole melts at 69-71 °C. The combination of substituents likely increases crystal lattice energy.[4]
Boiling Point 379.6 ± 22.0 °C at 760 mmHgThis value is from a chemical supplier and may be computationally predicted. High boiling point is expected due to polarity and molecular weight.[5]
Appearance Yellowish crystalline solid (expected)Nitroaromatic compounds are often yellow. 5-Nitroindole is a yellow crystalline solid.[6]
Solubility Likely soluble in polar organic solvents (DMSO, DMF, Acetone, Ethyl Acetate); sparingly soluble in nonpolar solvents; poorly soluble in water.The polar nitro group and the hydrogen-bonding N-H group enhance solubility in polar organic solvents. The overall aromatic structure limits aqueous solubility.[6]

Expected Spectral Characteristics

No publicly available spectra for this compound have been identified. The following section details the expected spectral characteristics based on established principles of spectroscopy and data from structurally similar indole derivatives.[7]

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the five protons on the indole scaffold. Chemical shifts (δ) are predicted for a CDCl₃ solvent.

  • N-H Proton (H1): A broad singlet is expected in the downfield region (δ 9.0-10.0 ppm). Its position is highly sensitive to solvent and concentration.

  • Pyrrole Ring Protons (H2, H3):

    • H3: Expected around δ 6.6-6.8 ppm. It will likely appear as a doublet of doublets, coupling to H2 and the N-H proton.

    • H2: Expected around δ 7.3-7.5 ppm, also as a doublet of doublets.

  • Benzene Ring Protons (H4, H6):

    • H4: This proton is ortho to the electron-withdrawing nitro group and will be significantly deshielded, appearing as a doublet around δ 8.0-8.2 ppm.

    • H6: This proton is situated between the chloro and nitro-bearing carbons. It is expected to appear as a doublet around δ 7.4-7.6 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display eight signals corresponding to the carbon atoms of the indole ring.

Table 3: Predicted ¹³C NMR Chemical Shifts

Carbon AtomExpected Chemical Shift (δ, ppm)Rationale
C2 125-128Typical range for C2 in indoles.
C3 103-106Shielded relative to other carbons in the pyrrole ring.
C3a 129-132Bridgehead carbon adjacent to the pyrrole ring.
C4 118-121Influenced by the adjacent nitro group.
C5 126-129Carbon bearing the chlorine atom.
C6 120-123Influenced by both adjacent chloro and nitro groups.
C7 135-140Carbon bearing the nitro group; expected to be downfield.
C7a 130-134Bridgehead carbon adjacent to the benzene ring.
FT-IR Spectroscopy

The infrared spectrum provides key information about the functional groups present.

  • N-H Stretch: A sharp to moderately broad peak around 3350-3450 cm⁻¹.[8]

  • Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹ (typically 3100-3150 cm⁻¹).

  • N-O Stretch (Nitro Group): Two strong, characteristic peaks for the asymmetric and symmetric stretching of the NO₂ group, expected around 1520-1560 cm⁻¹ (asymmetric) and 1340-1370 cm⁻¹ (symmetric).

  • C=C Aromatic Stretch: Several peaks in the 1450-1620 cm⁻¹ region.[8]

  • C-Cl Stretch: A peak in the fingerprint region, typically between 700-850 cm⁻¹.

Mass Spectrometry
  • Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak at m/z 196, with a characteristic M+2 isotope peak at m/z 198 (approximately one-third the intensity of the M⁺ peak) due to the presence of the ³⁷Cl isotope.

  • Key Fragmentation Patterns: Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ (m/z 150), NO (m/z 166), and subsequent loss of HCl or chlorine radicals from the fragment ions.[9]

Synthesis Strategies

The synthesis of this compound is not widely documented in standard literature, but a highly plausible and efficient route can be designed using the Bartoli Indole Synthesis . This method is particularly well-suited for the preparation of 7-substituted indoles from ortho-substituted nitroarenes.[3][10]

Proposed Synthetic Pathway: The Bartoli Indole Synthesis

The core of this strategy involves the reaction of an ortho-substituted nitroarene with a vinyl Grignard reagent. The reaction requires at least three equivalents of the Grignard reagent and proceeds via a[11][11]-sigmatropic rearrangement.[3][12]

// Nodes start [label="2-Chloro-6-nitroaniline", shape=oval, color="#EA4335", fontcolor="#FFFFFF", fillcolor="#EA4335"]; step1 [label="Diazotization\n(NaNO₂, HCl, 0-5°C)"]; intermediate1 [label="Diazonium Salt Intermediate"]; step2 [label="Sandmeyer Reaction\n(CuCl, HCl)"]; product1 [label="1,2-Dichloro-3-nitrobenzene\n(Starting Material)"]; step3 [label="Bartoli Reaction\n(3 eq. Vinylmagnesium Bromide, THF, -40°C to RT)"]; intermediate2 [label="[11][11]-Sigmatropic Rearrangement\nIntermediate"]; step4 [label="Aqueous Workup\n(sat. NH₄Cl)"]; final_product [label="this compound", shape=Mdiamond, color="#34A853", fontcolor="#FFFFFF", fillcolor="#34A853"];

// Edges start -> step1; step1 -> intermediate1; intermediate1 -> step2; step2 -> product1; product1 -> step3; step3 -> intermediate2; intermediate2 -> step4; step4 -> final_product; } Caption: Proposed workflow for the synthesis of this compound via the Bartoli method.

Experimental Protocol (Exemplary)

Objective: To synthesize this compound from 1,2-dichloro-3-nitrobenzene.

Materials:

  • 1,2-Dichloro-3-nitrobenzene

  • Magnesium turnings

  • Vinyl bromide

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂), prepare vinylmagnesium bromide by adding vinyl bromide dropwise to a stirred suspension of magnesium turnings in anhydrous THF.

  • Reaction Setup: In a separate flame-dried flask, dissolve 1,2-dichloro-3-nitrobenzene (1.0 eq) in anhydrous THF and cool the solution to -40 °C using a dry ice/acetone bath.

  • Addition: Slowly add the prepared vinylmagnesium bromide solution (3.0-3.5 eq) to the cooled nitroarene solution via cannula, maintaining the temperature below -30 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Cool the reaction mixture to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel, dilute with water, and extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel to yield the final product.

Causality and Justification:

  • Ortho-Substituent: The chlorine atom ortho to the nitro group is essential. Its steric bulk facilitates the key[11][11]-sigmatropic rearrangement, a step where reactions on unsubstituted nitroarenes often fail.[3]

  • Stoichiometry: Three equivalents of the Grignard reagent are necessary: the first reacts with the nitro group to form a nitroso intermediate, the second adds to the nitroso group to enable the rearrangement, and the third acts as a base in a subsequent deprotonation step.[3]

  • Low Temperature: The initial addition is performed at low temperature to control the exothermic reaction between the highly reactive Grignard reagent and the nitro group, preventing side reactions.

Applications in Research and Drug Development

The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmaceuticals.[13] The specific substitution pattern of this compound makes it an attractive starting point for the synthesis of targeted therapeutic agents.

// Central Node central_node [label="this compound\n(Scaffold)", shape=octagon, color="#FBBC05", fontcolor="#202124", fillcolor="#FBBC05"];

// Application Nodes kinase_inhibitors [label="Kinase Inhibitors"]; antiviral [label="Antiviral Agents"]; antimicrobial [label="Antimicrobial Agents"]; g4_ligands [label="G-Quadruplex Ligands"];

// Edges central_node -> kinase_inhibitors [label="Functionalization at\nN1, C2, C3"]; central_node -> antiviral [label="Bioisosteric replacement"]; central_node -> antimicrobial [label="Pharmacophore\nElaboration"]; central_node -> g4_ligands [label="Reduction of NO₂ to NH₂\n& Amide Coupling"]; } Caption: Potential research and development pathways originating from the this compound scaffold.

  • Kinase Inhibitors: Many small-molecule kinase inhibitors are based on heterocyclic scaffolds. The indole nucleus can be functionalized at the N1, C2, and C3 positions to generate libraries of compounds for screening against various kinases implicated in cancer and inflammatory diseases.

  • Anticancer Agents: The nitro group at C7 can be readily reduced to an amine (7-amino-5-chloro-1H-indole). This amino group serves as a crucial synthetic handle for building more complex molecules, such as amides or ureas, which are common motifs in anticancer drugs. Furthermore, substituted 5-nitroindoles have been investigated as ligands that bind to and stabilize G-quadruplex DNA structures, such as the one found in the c-Myc promoter, leading to anticancer activity.

  • Antiviral and Antimicrobial Research: Halogenated indoles have demonstrated a broad spectrum of biological activities. This scaffold can be used to synthesize novel compounds for screening against various viral and bacterial targets.

Safety, Handling, and Storage

As a nitroaromatic compound, this compound requires careful handling.

  • Toxicity: Nitroaromatic compounds are generally considered toxic and can be mutagenic. Skin contact and inhalation should be avoided. Many are absorbed through the skin.[5][13]

  • Thermal Stability: While not as sensitive as polynitrated compounds (e.g., TNT), nitroaromatics can decompose exothermically upon heating and may be explosive under confinement.

  • Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile).

  • Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. It should be segregated from strong oxidizing agents, reducing agents, and strong bases to prevent violent reactions.[14][15]

Consult the specific Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information.

References

  • PubChem. (n.d.). 5-Chloroindole.
  • PubChem. (n.d.). 3-chloro-7-nitro-1H-indole.
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  • ResearchGate. (2021). Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity.
  • Dalton, R., & Bartoli, G. (2005). The Bartoli Indole Synthesis. Chemical Society Reviews, 34(2), 153-167.
  • Bosco, M., Dalpozzo, R., Bartoli, G., Palmieri, G., & Petrini, M. (1989). The reaction of vinyl Grignard reagents with 2-substituted nitroarenes: a new approach to the synthesis of 7-substituted indoles. Tetrahedron Letters, 30(16), 2129-2132.
  • MySkinRecipes. (n.d.). This compound.
  • The Royal Society of Chemistry. (n.d.). Supporting information.
  • PubChem. (n.d.). Nitrocompounds, Aromatic: Physical & Chemical Hazards.
  • Juvale, D. C., & Gall, M. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(11), 2589.
  • Nanjing Bike Biotechnology Co., Ltd. (n.d.). 5-Chloro-7-nitroindole.
  • HMDB. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl₃, experimental) (HMDB0000738).
  • Chemical Synthesis Database. (n.d.). 5-chloro-3-nitro-2-phenyl-1H-indole.
  • Solubility of Things. (n.d.). 5-Nitroindole.
  • ResearchGate. (n.d.). FT-IR spectrum of control indole.
  • Tiwari, A., & Jain, M. (2011). Mass spectral studies of nitroindole compounds. Organic Chemistry: An Indian Journal, 7(2), 81-84.

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A Technical Guide to the Solubility of 5-Chloro-7-nitro-1H-indole: A Framework for Preclinical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Significance of Substituted Indoles

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The strategic placement of electron-withdrawing groups, such as chloro and nitro moieties, can significantly modulate the physicochemical and pharmacological properties of the parent molecule. 5-Chloro-7-nitro-1H-indole is a heterocyclic compound featuring this key substitution pattern. While extensive research has been conducted on various substituted indoles for applications ranging from anticancer to antimicrobial agents, specific solubility data for this compound remains limited in publicly accessible literature.[2]

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides a predictive solubility framework based on established physicochemical principles and offers a detailed, field-proven protocol for the empirical determination of its solubility. Understanding the solubility of this compound is a critical first step in its evaluation for potential therapeutic applications, as solubility directly impacts bioavailability, formulation, and ultimately, clinical efficacy.

Physicochemical Properties and Predicted Solubility Profile

The solubility of an organic compound is governed by its molecular structure, including its polarity, ability to form hydrogen bonds, and molecular size, in relation to the properties of the solvent. For this compound, the interplay between the nonpolar indole nucleus and the polar chloro and nitro substituents dictates its behavior in various solvent systems. The principle of "like dissolves like" provides a foundational basis for predicting its solubility.[3]

The presence of a hydrogen bond donor (the indole N-H) and hydrogen bond acceptors (the oxygen atoms of the nitro group) suggests potential solubility in polar protic solvents. However, the overall aromaticity and the presence of the chloro group contribute to its lipophilic character.

Table 1: Predicted Qualitative Solubility of this compound in Common Laboratory Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolLow to ModerateThe nitro group and the indole N-H can engage in hydrogen bonding with protic solvents. However, the aromatic core and the chloro substituent limit aqueous solubility. Solubility is expected to be higher in alcohols compared to water.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), AcetonitrileHighThese solvents possess high dipole moments and can act as hydrogen bond acceptors, effectively solvating the polar regions of the molecule. DMSO and DMF are generally excellent solvents for a wide range of organic compounds.[4]
Nonpolar Hexane, TolueneLowThe significant polarity imparted by the nitro group results in poor solubility in nonpolar solvents.
Chlorinated Dichloromethane (DCM), ChloroformModerateThese solvents have an intermediate polarity and are effective at solvating a variety of organic molecules.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The gold standard for determining the equilibrium (thermodynamic) solubility of a compound is the shake-flask method.[3] This method is revered for its accuracy and reliability, providing a direct measure of a saturated solution's concentration at a given temperature.

Protocol: The Shake-Flask Method

1. Preparation:

  • Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The presence of undissolved solid is a critical prerequisite to ensure that saturation is achieved.[5]

2. Equilibration:

  • Agitate the mixture at a constant, controlled temperature using a shaker or stirrer. A typical equilibration period is 24 to 72 hours, though the optimal time should be determined empirically to ensure equilibrium is reached.[3]

3. Phase Separation:

  • Following equilibration, cease agitation and allow the excess solid to sediment.

  • Separate the saturated solution from the undissolved solid. This is best accomplished by centrifugation, followed by filtration of the supernatant through a chemically inert, fine-pore filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.[5] This step must be performed at the same temperature as the equilibration to prevent any temperature-induced changes in solubility.[6]

4. Quantification:

  • Accurately dilute a known aliquot of the clear, saturated filtrate with a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Analyze the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

5. Calculation:

  • Calculate the solubility of the compound in the chosen solvent based on the measured concentration of the diluted sample and the dilution factor. The solubility is typically expressed in units such as mg/mL or µg/mL.

Experimental Workflow for Solubility Determination

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification cluster_calc 5. Calculation A Add excess this compound to a known volume of solvent B Agitate at constant temperature (24-72 hours) A->B Seal vial C Centrifuge to pellet excess solid B->C Allow to settle D Filter supernatant through 0.22 µm PTFE filter C->D Collect supernatant E Accurately dilute filtered saturated solution D->E Obtain clear saturated solution F Analyze concentration by validated HPLC method E->F Prepare analytical sample G Calculate solubility from concentration and dilution factor F->G Obtain concentration data

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Critical Factors Influencing Solubility Measurements

Accurate and reproducible solubility data are contingent upon careful control of several experimental variables:

  • Purity of the Compound: Impurities can significantly alter the measured solubility. Therefore, using a well-characterized, highly pure sample of this compound is paramount.[4]

  • Temperature: Solubility is a temperature-dependent property. All steps of the experiment, particularly equilibration and phase separation, must be conducted at a constant and accurately recorded temperature.[6]

  • pH of the Medium: For ionizable compounds, solubility can be highly pH-dependent. Although this compound is not strongly acidic or basic, the indole N-H has a pKa, and its ionization state could be affected in strongly basic or acidic media. When determining aqueous solubility, the use of buffered solutions is recommended.

  • Solid State Form: Polymorphism, the ability of a compound to exist in different crystal forms, can impact solubility. The most stable polymorphic form will exhibit the lowest solubility. It is crucial to characterize the solid form used in the solubility determination.

Conclusion

References

  • BenchChem. (2025). Navigating the Physicochemical Landscape of 7-Methoxy-5-nitro-1H-indole: A Technical Guide to Solubility and Stability.
  • Solubility of Things. (n.d.). 5-Nitroindole | Solubility of Things.
  • BenchChem. (2025). A Technical Guide to the Solubility of 6-Nitroindoline-2-carboxylic Acid.
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  • Chemical Synthesis Database. (2025). 5-chloro-3-nitro-2-phenyl-1H-indole.
  • ResearchGate. (n.d.). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole.
  • BLD Pharm. (n.d.). This compound-3-carbaldehyde.
  • BenchChem. (2025). The Rise of 5-Chloro-Indole Derivatives in Medicinal Chemistry: A Technical Guide.
  • Google Patents. (n.d.). Method for determining solubility of a chemical compound.
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  • MySkinRecipes. (n.d.). This compound.
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  • ResearchGate. (2021). Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities.
  • PubChem. (n.d.). 3-chloro-7-nitro-1H-indole.
  • ACS Publications. (n.d.). The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole 1.
  • Royal Society of Chemistry. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions.
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Spectroscopic Characterization of 5-Chloro-7-nitro-1H-indole: A Predictive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed predictive analysis of the spectroscopic data for 5-Chloro-7-nitro-1H-indole. In the absence of readily available, published experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), along with empirical data from closely related indole derivatives, to construct a comprehensive and scientifically grounded forecast of its spectral characteristics. This guide is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the structural features of this compound.

Molecular Structure and Predicted Spectroscopic Behavior

This compound is a disubstituted indole derivative. The electron-withdrawing nature of both the chloro and nitro groups is anticipated to significantly influence the electron density distribution within the indole ring system, thereby affecting its spectroscopic properties. The chloro group at the 5-position and the nitro group at the 7-position will exert distinct electronic and steric effects, which will be reflected in the NMR chemical shifts, IR vibrational frequencies, and mass spectral fragmentation patterns.

To facilitate the discussion of the NMR data, the following standard numbering for the indole ring will be used:

G cluster_0 This compound C2 C2-H C3 C3-H C2->C3 C3a C3a C3->C3a C7a C7a C3a->C7a C4 C4-H C3a->C4 N1 N1-H C7a->N1 N1->C2 C5 C5-Cl C4->C5 C6 C6-H C5->C6 C7 C7-NO2 C6->C7 C7->C7a

Caption: Numbering of the this compound scaffold.

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the protons on the indole ring. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro and nitro substituents.

Expected ¹H NMR Data (Predicted)

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale for Prediction
N1-H11.0 - 12.0broad singlet-The N-H proton of indoles typically appears as a broad signal in the downfield region, and its chemical shift is sensitive to solvent and concentration.[1]
H27.3 - 7.5doublet~3.0The H2 proton of the pyrrole ring is expected to be a doublet due to coupling with H3.
H36.6 - 6.8doublet~3.0The H3 proton is expected to be a doublet due to coupling with H2.
H47.8 - 8.0doublet~2.0The H4 proton is ortho to the electron-withdrawing nitro group at C7, which will cause a significant downfield shift. It will likely appear as a doublet due to meta-coupling with H6.
H67.2 - 7.4doublet~2.0The H6 proton is ortho to the chloro group at C5 and meta to the nitro group at C7. It is expected to be a doublet due to meta-coupling with H4.

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide valuable information about the carbon framework of this compound. The chemical shifts of the carbon atoms will be influenced by the electronegativity of the attached substituents.

Expected ¹³C NMR Data (Predicted)

CarbonPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C2125 - 128Typical chemical shift for the C2 carbon in indole systems.[1]
C3103 - 106The C3 carbon is generally more shielded than C2 in indoles.[1]
C3a128 - 131A quaternary carbon at the junction of the two rings.
C4118 - 121This carbon is influenced by the adjacent nitro group.
C5127 - 130The carbon bearing the chloro substituent will be deshielded.[1]
C6120 - 123Influenced by the adjacent chloro and nitro groups.
C7135 - 138The carbon attached to the nitro group will be significantly deshielded.
C7a132 - 135A quaternary carbon at the junction of the two rings, influenced by the adjacent nitro group.

Predicted Infrared (IR) Spectroscopy

The IR spectrum of this compound will show characteristic absorption bands corresponding to the various functional groups present in the molecule.

Expected IR Absorption Bands (Predicted)

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3400 - 3300N-HStretching
1620 - 1580C=CAromatic ring stretching
1550 - 1500N-OAsymmetric stretching of NO₂
1350 - 1300N-OSymmetric stretching of NO₂
800 - 700C-ClStretching
850 - 750C-HAromatic out-of-plane bending

Predicted Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will be influenced by the presence of the chloro and nitro groups.

Expected Mass Spectrometry Data (Predicted)

m/z ValueIonRationale for Prediction
[M]⁺ and [M+2]⁺Molecular ionThe molecular ion peak will show a characteristic isotopic pattern for a chlorine-containing compound (approximately 3:1 ratio for ³⁵Cl and ³⁷Cl isotopes). The nominal molecular weight is 210.59 g/mol .
[M-NO₂]⁺Loss of nitro groupA common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group.
[M-Cl]⁺Loss of chlorineLoss of the chlorine atom is another possible fragmentation pathway.
[M-NO₂-HCN]⁺Subsequent fragmentationFurther fragmentation of the indole ring can lead to the loss of HCN.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a compound like this compound.

NMR Spectroscopy Acquisition Workflow

G A Sample Preparation: Dissolve ~5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃). B Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube. A->B C Spectrometer Setup: Place the tube in the spectrometer, lock, and shim. B->C D ¹H NMR Acquisition: Acquire the ¹H spectrum using standard parameters. C->D E ¹³C NMR Acquisition: Acquire the ¹³C spectrum, often requiring a longer acquisition time. C->E F Data Processing: Fourier transform, phase correction, and baseline correction. D->F E->F G Spectral Analysis: Integrate peaks, determine chemical shifts, and assign signals. F->G

Caption: A standard workflow for NMR data acquisition and analysis.

IR Spectroscopy Protocol

  • Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

  • Data Acquisition: Place the sample in the IR spectrometer and acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry Protocol

  • Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection and Analysis: The detector records the abundance of each ion, and the resulting mass spectrum is analyzed to determine the molecular weight and fragmentation pattern.

Conclusion

This technical guide has provided a comprehensive, predictive overview of the spectroscopic characteristics of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data are based on established spectroscopic principles and data from analogous compounds. This information serves as a valuable resource for the identification and structural elucidation of this and related molecules in research and development settings. The experimental protocols outlined provide a framework for obtaining high-quality spectroscopic data.

References

  • Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.).
  • Supporting information - The Royal Society of Chemistry. (n.d.).
  • Mass spectral studies of nitroindole compounds | TSI Journals. (n.d.).

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The Advent and Evolution of Substituted Nitroindoles: A Technical Guide for the Modern Researcher

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole nucleus, a privileged scaffold in medicinal chemistry, has been the subject of intense scientific scrutiny for over a century.[1] The introduction of a nitro group to this heterocyclic system dramatically alters its electronic properties, reactivity, and biological activity, giving rise to the vast and versatile class of substituted nitroindoles. This in-depth technical guide provides a comprehensive overview of the discovery, history, synthesis, and applications of these remarkable compounds. We will traverse the historical landscape of their initial synthesis, delve into the mechanistic intricacies of classical and modern synthetic methodologies, and explore their profound impact on drug discovery and development. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the core principles and practical applications of substituted nitroindole chemistry.

A Historical Perspective: From Indigo to Targeted Therapeutics

The story of indole chemistry is intrinsically linked to the study of the vibrant blue dye, indigo. In 1866, Adolf von Baeyer first isolated the parent indole molecule through the reduction of oxindole using zinc dust.[2] This seminal discovery laid the groundwork for the exploration of the indole scaffold and its derivatives. The Fischer indole synthesis, developed in 1883 by the eminent chemist Emil Fischer, became a cornerstone for the synthesis of substituted indoles and remains a widely used method to this day.[2][3]

While the early focus was on the parent indole and its alkyl or aryl derivatives, the deliberate introduction of the nitro group onto the indole ring marked a significant turning point. The electron-withdrawing nature of the nitro group not only deactivates the aromatic system towards electrophilic attack but also opens up new avenues for nucleophilic substitution and reduction to the corresponding aminoindoles, which are themselves valuable synthetic intermediates.

A pivotal publication in 1958 in the Journal of the American Chemical Society detailed the synthesis of 4-nitro-, 5-nitro-, 6-nitro-, and 7-nitroindole, providing a foundational reference for the field.[4] This work, along with earlier reports, paved the way for a systematic exploration of the chemical space of nitroindoles.

Navigating the Synthetic Landscape: From Classical Reactions to Modern Innovations

The synthesis of substituted nitroindoles can be broadly categorized into two main approaches: the direct nitration of a pre-formed indole ring and the construction of the indole nucleus from a nitro-substituted precursor.

Direct Nitration of the Indole Ring

The direct nitration of indole is a challenging endeavor due to the high reactivity of the pyrrole ring, which can lead to a mixture of products and undesired side reactions.[5] However, with careful control of reaction conditions and the use of specific nitrating agents, regioselective nitration can be achieved.

Table 1: Common Nitrating Agents and Resulting Regioselectivity

Nitrating AgentPredominant Isomer(s)Key Considerations
Nitric Acid/Sulfuric AcidMixture, often with 3- and 5-nitroindoleHarsh conditions, potential for oxidation and polysubstitution
Acetyl Nitrate3-NitroindoleMilder conditions, often generated in situ
Trifluoroacetyl Nitrate3-NitroindoleHighly electrophilic, effective for a variety of indoles[6]

This protocol describes a non-acidic and metal-free method for the regioselective synthesis of 3-nitroindole.

  • Reagent Preparation: In a reaction vessel, tetramethylammonium nitrate is reacted with trifluoroacetic anhydride at sub-room temperature to generate trifluoroacetyl nitrate (CF₃COONO₂) in situ.

  • Nitration: The indole substrate is dissolved in a suitable solvent and the freshly prepared trifluoroacetyl nitrate solution is added dropwise at a controlled temperature.

  • Work-up: The reaction mixture is quenched with water and the product is extracted with an organic solvent.

  • Purification: The crude product is purified by column chromatography to yield pure 3-nitroindole.

Building the Indole Core: Synthesis from Nitro-Substituted Precursors

Constructing the indole ring from appropriately substituted nitroarenes offers greater control over the final substitution pattern. Several classical and modern named reactions are employed for this purpose.[1]

The Reissert synthesis involves the condensation of an o-nitrotoluene with diethyl oxalate in the presence of a base, followed by reductive cyclization to form the indole-2-carboxylic acid, which can then be decarboxylated. This method is particularly useful for the synthesis of 4-nitroindoles.[7]

Diagram: Reissert Indole Synthesis for 4-Nitroindole

Reissert_Synthesis o_nitrotoluene o-Nitrotoluene intermediate1 Condensation Product o_nitrotoluene->intermediate1 diethyl_oxalate Diethyl Oxalate diethyl_oxalate->intermediate1 base Base (e.g., KOEt) indole_acid 4-Nitroindole-2- carboxylic Acid intermediate1->indole_acid Reductive Cyclization reductant Reductant (e.g., Zn/AcOH) nitroindole 4-Nitroindole indole_acid->nitroindole heat Heat (Decarboxylation)

Caption: A simplified workflow of the Reissert Indole Synthesis.

A versatile method for preparing indoles from o-nitrotoluenes, the Leimgruber-Batcho synthesis involves the formation of an enamine from the o-nitrotoluene, followed by reductive cyclization.[1] This method is widely used in the pharmaceutical industry due to its high yields and applicability to a broad range of substituted indoles.

The Bartoli indole synthesis is a powerful method for the preparation of 7-substituted indoles, including 7-nitroindole.[8] It involves the reaction of an o-substituted nitroarene with a vinyl Grignard reagent. The steric hindrance of the ortho-substituent is crucial for the success of the reaction.

Diagram: Bartoli Indole Synthesis for a 7-Substituted Indole

Bartoli_Synthesis nitroarene o-Substituted Nitroarene intermediate_nitroso Nitrosoarene Intermediate nitroarene->intermediate_nitroso grignard Vinyl Grignard Reagent (3 equiv.) grignard->intermediate_nitroso rearrangement [3,3]-Sigmatropic Rearrangement intermediate_nitroso->rearrangement tautomerization Tautomerization rearrangement->tautomerization indole 7-Substituted Indole tautomerization->indole

Caption: Key steps in the Bartoli Indole Synthesis.

Recent advances have seen the emergence of palladium-catalyzed methods for indole synthesis from nitroarenes. For instance, the reductive cyclization of β-nitrostyrenes using a palladium/1,10-phenanthroline complex as a catalyst offers a novel route to substituted indoles.[9]

The Pivotal Role of Substituted Nitroindoles in Drug Discovery

The unique electronic and steric properties conferred by the nitro group have positioned substituted nitroindoles as valuable pharmacophores in medicinal chemistry.[2] They serve as versatile building blocks for the synthesis of a diverse array of biologically active compounds.

Anticancer Agents

Substituted nitroindoles have demonstrated significant potential as anticancer agents. For example, derivatives of 5-nitroindole have been investigated as c-Myc G-quadruplex binders, which can downregulate the expression of the c-Myc oncogene.[10][11] These compounds have been shown to induce cell-cycle arrest and increase intracellular reactive oxygen species in cancer cells.[11] Furthermore, new series of 5-nitro-1H-indole-2,3-dione-3-thiosemicarbazones have been synthesized and evaluated for their cytotoxic activity against various human tumor cell lines.[12]

Enzyme Inhibitors

The 7-nitroindole scaffold is a privileged structure for the development of potent and selective inhibitors of neuronal nitric oxide synthase (nNOS).[2] Overproduction of nitric oxide by nNOS is implicated in various neurological disorders, making nNOS a promising therapeutic target. The electron-withdrawing nitro group at the 7-position modulates the binding interactions of these inhibitors with the enzyme.[2]

Other Therapeutic Applications

The versatility of the nitroindole scaffold extends to other therapeutic areas. For instance, 4-nitroindole has been used in the synthesis of CGRP receptor antagonists for the treatment of migraines and CB2 cannabinoid receptor ligands for various therapeutic applications.[13] 5-Nitroindole derivatives have been explored as antifungal agents and positive allosteric modulators of metabotropic glutamate receptor 4 (mGlu4).[14] 6-Nitroindole has been shown to inhibit DNA synthesis and possesses antimicrobial properties.

Future Directions and Perspectives

The field of substituted nitroindoles continues to evolve, with ongoing research focused on the development of more efficient and sustainable synthetic methods. The exploration of novel catalytic systems, including photochemical and electrochemical approaches, holds promise for greener and more selective syntheses.[1] Furthermore, the continued investigation of the biological activities of substituted nitroindoles is likely to uncover new therapeutic applications, solidifying their importance in the landscape of modern drug discovery. The inherent versatility of the nitro group, which can be readily transformed into other functionalities, ensures that substituted nitroindoles will remain a cornerstone of medicinal chemistry for years to come.

References

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  • Li, J., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, 13(38), 26581-26586.
  • Woolley, D. W., & Shaw, E. (1953). The Synthesis of Nitro- and Aminoindoles Analogous to Serotonin. Journal of the American Chemical Society, 75(8), 1877-1881.
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  • Ge, D., et al. (2022). Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation. Organic & Biomolecular Chemistry, 20(7), 1493-1499.
  • RSC Publishing. Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation.
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  • Noland, W. E., & Rieke, R. D. (1958). The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole. Journal of the American Chemical Society, 80(18), 4975-4977.
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exploring the reactivity of the nitroindole core

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity of the Nitroindole Core

Introduction

The indole scaffold is a cornerstone in medicinal chemistry and natural product synthesis, forming the structural basis for a vast array of biologically active molecules, from neurotransmitters like serotonin to complex alkaloids.[1][2][3] The introduction of a nitro group onto this privileged structure dramatically alters its electronic properties and, consequently, its chemical reactivity.[1][4][5] This guide, intended for researchers, scientists, and drug development professionals, explores the rich and often counterintuitive reactivity of the nitroindole core, highlighting its transformation from an electron-rich aromatic system to a versatile building block capable of undergoing a diverse range of chemical transformations.[5][6]

The potent electron-withdrawing nature of the nitro group fundamentally changes the reactivity profile of the indole ring. While the parent indole is highly susceptible to electrophilic attack, the nitroindole core exhibits a pronounced electrophilic character, opening up avenues for nucleophilic reactions that are otherwise inaccessible. This dual reactivity makes nitroindoles exceptionally valuable synthetic intermediates for the construction of complex molecular architectures and the development of novel therapeutic agents.

I. Synthesis of the Nitroindole Core: A Regiochemical Challenge

The regioselective introduction of a nitro group onto the indole ring is a critical first step in harnessing its synthetic potential. The choice of nitrating agent and reaction conditions dictates the position of the nitro group, which in turn governs the subsequent reactivity of the molecule.

Direct Nitration of Indole

Direct nitration of the indole ring often presents significant challenges, including harsh reaction conditions, low yields, and the formation of a mixture of regioisomers and polymeric byproducts.[7][8] Traditional methods employing strong acids like nitric acid are often difficult to control.[7]

However, modern synthetic methods have been developed to overcome these limitations. A noteworthy advancement is the use of non-acidic and non-metallic conditions, such as the in situ generation of trifluoroacetyl nitrate from ammonium tetramethylnitrate and trifluoroacetic anhydride.[7][9][10] This protocol provides a mild and highly regioselective method for the synthesis of 3-nitroindoles.[7][9][10][11]

Nitration of N-Protected Indoles

To improve the outcome of nitration reactions, the indole nitrogen is often protected with an electron-withdrawing group, such as an acetyl or phenylsulfonyl group.[8] This strategy moderates the reactivity of the indole ring and enhances the regioselectivity of the nitration. For instance, N-protected indoles react with acetyl nitrate at low temperatures to furnish the corresponding N-protected 3-nitroindoles in good yields.[8]

Synthesis of Specifically Substituted Nitroindoles

The synthesis of nitroindoles with substitution at positions other than C3 often requires alternative strategies. For example, 4- and 6-substituted nitroindoles can be prepared through a process involving the oxidative nucleophilic substitution of hydrogen (SNArH) on nitroanilines, followed by a cyclization step to form the indole ring.[12] Additionally, transition-metal-free methods have been developed for the synthesis of 6-nitroindoles from enaminones and nitroaromatic compounds.[13]

II. The Dual Nature of Reactivity: Electrophilic and Nucleophilic Transformations

The presence of the nitro group imparts a dualistic reactivity to the indole core, enabling both electrophilic and nucleophilic transformations, a feature that greatly expands its synthetic utility.

A. Electrophilic Substitution Reactions: Deactivation and Redirection

The strongly electron-withdrawing nitro group deactivates the indole ring towards electrophilic attack compared to the parent indole. However, electrophilic substitutions can still be achieved under appropriate conditions.

  • Vilsmeier-Haack Reaction: This reaction allows for the formylation of the nitroindole ring, a crucial transformation for the synthesis of a variety of derivatives.[4]

  • Electrophilic ipso-Substitution: In an interesting display of reactivity, 3-substituted indoles can react with nitronium ions to yield 3-nitroindole through an electrophilic ipso-substitution mechanism.[14][15]

B. Nucleophilic Reactivity: An Activated Core

A key feature of the nitroindole core is its activation towards nucleophilic attack, a mode of reactivity not readily observed in the parent indole.

  • Nucleophilic Aromatic Substitution (SNAr): The nitro group facilitates the displacement of leaving groups, such as halogens, from the indole ring by nucleophiles. For example, 2-halo-3-nitroindoles readily undergo substitution with amines and other nucleophiles.[5] Furthermore, 1-methoxy-6-nitroindole-3-carbaldehyde has been shown to be an excellent substrate for nucleophilic substitution at the C2 position.[16]

  • Addition of Nucleophiles: The electron-deficient nature of the nitroindole core also promotes the addition of nucleophiles. Organometallic reagents, such as aryl- and hetaryllithium compounds, can add to the C2 position of N-protected 3-nitroindoles.[17] Moreover, the C2-C3 double bond of 3-nitroindoles can act as a Michael acceptor, reacting with enolates and other soft nucleophiles.[5]

III. Reduction of the Nitro Group: Gateway to Functionalization

The reduction of the nitro group to an amino group is a fundamental and highly valuable transformation in nitroindole chemistry.[4][18] The resulting aminoindole is a versatile intermediate that can be further functionalized to generate a wide array of biologically active molecules.

Catalytic Hydrogenation

Catalytic hydrogenation is a widely used and efficient method for the reduction of nitroindoles. Catalysts such as palladium on carbon (Pd/C) and Raney Nickel are commonly employed.[4][19] While effective, these conditions can sometimes lead to the reduction of other sensitive functional groups within the molecule.[19]

Chemical Reduction

For substrates that are incompatible with catalytic hydrogenation, a variety of chemical reducing agents can be used. Milder conditions can be achieved using metals such as iron (Fe), zinc (Zn), or tin(II) chloride (SnCl2) in acidic media.[19] For selective reductions, reagents like sodium sulfide (Na2S) can be employed to reduce one nitro group in the presence of another.[19]

IV. Expanding Complexity: Cycloaddition and Cross-Coupling Reactions

The unique electronic properties of the nitroindole core make it an excellent substrate for cycloaddition and transition-metal-catalyzed cross-coupling reactions, enabling the rapid construction of complex molecular scaffolds.

A. Cycloaddition Reactions: Building Fused Ring Systems

The electrophilic C2-C3 double bond of 3-nitroindoles makes them ideal partners in various cycloaddition reactions.[5]

  • [3+2] Cycloadditions: 3-Nitroindoles readily participate in [3+2] cycloaddition reactions with a range of 1,3-dipoles, including vinylaziridines and propargylic nucleophiles, to afford complex polycyclic structures like cyclopenta[b]indolines.[5][20] These reactions can be catalyzed by transition metals, such as palladium and copper, and can be designed to be enantioselective, providing access to chiral molecules.[5][20]

  • [4+2] Cycloadditions: The C2-C3 double bond of 3-nitroindoles can also act as a dienophile in Diels-Alder type reactions, reacting with dienes to form six-membered rings.

B. Transition-Metal Catalyzed Cross-Coupling: Forging New Bonds

Nitroindoles have emerged as viable electrophilic partners in transition-metal-catalyzed cross-coupling reactions, offering a valuable alternative to the more traditional aryl halides.

  • Suzuki-Miyaura Coupling: A significant recent development is the use of nitroindoles in Suzuki-Miyaura cross-coupling reactions for the formation of C-C bonds.[21][22][23] This reaction, which proceeds via the palladium-catalyzed cleavage of the Ar-NO2 bond, is a powerful tool for the synthesis of biaryl compounds from readily available nitroarenes.[21]

V. Applications in Medicinal Chemistry: The Nitroindole Pharmacophore

The diverse reactivity of the nitroindole core has established it as a "privileged structure" in the field of drug discovery.[1] The strategic placement of the nitro group can lead to compounds with potent and selective biological activities.

  • Neuronal Nitric Oxide Synthase (nNOS) Inhibitors: 7-Nitroindole is a well-established and selective inhibitor of neuronal nitric oxide synthase (nNOS), an enzyme implicated in various neurodegenerative disorders.[1]

  • Anticancer Agents: Derivatives of 5-nitroindole have been investigated as potent anticancer agents.[4][24][25] These compounds have been shown to act as c-Myc G-quadruplex binders, leading to the downregulation of the c-Myc oncogene and the induction of cell cycle arrest in cancer cells.[4][24][25]

  • Other Therapeutic Areas: The nitroindole scaffold is a versatile platform for the development of a wide range of therapeutic agents, including antifungal and antiviral (HIV-1) compounds, as well as modulators of various receptors.[18] Beyond its use in small molecule drug discovery, 5-nitroindole has also found application as a universal base in oligonucleotide synthesis for various biomedical research applications.[26]

VI. Experimental Protocols

Regioselective Synthesis of 3-Nitroindole[8][10][11]

This protocol describes a mild, non-acidic, and non-metallic method for the synthesis of 3-nitroindole.

Materials:

  • Indole

  • Ammonium tetramethylnitrate

  • Trifluoroacetic anhydride

  • Dichloromethane (CH2Cl2)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • To a stirred solution of indole (1.0 mmol) in CH2Cl2 (5 mL) at 0 °C, add ammonium tetramethylnitrate (1.1 mmol).

  • Slowly add trifluoroacetic anhydride (1.5 mmol) to the mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding saturated aqueous NaHCO3 (10 mL).

  • Extract the aqueous layer with CH2Cl2 (3 x 10 mL).

  • Combine the organic layers, wash with brine (10 mL), and dry over anhydrous Na2SO4.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford 3-nitroindole.

G Indole Indole Reagents ((CH₃)₄N)NO₃, (CF₃CO)₂O in CH₂Cl₂ Intermediate [Indole-CF₃COONO₂ complex] Indole->Intermediate Electrophilic attack Product 3-Nitroindole Intermediate->Product Proton loss

Caption: Synthesis of 3-Nitroindole.

Nucleophilic Aromatic Substitution of 2-Chloro-3-nitroindole

This protocol illustrates a typical SNAr reaction of a nitroindole derivative.

Materials:

  • 2-Chloro-3-nitroindole

  • Piperidine

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 2-chloro-3-nitroindole (1.0 mmol) in DMF (5 mL).

  • Add piperidine (1.2 mmol) and K2CO3 (2.0 mmol) to the solution.

  • Heat the reaction mixture to 80 °C and stir for 2-4 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and pour it into water (20 mL).

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield 2-(piperidin-1-yl)-3-nitroindole.

G start Start: 2-Chloro-3-nitroindole + Piperidine, K₂CO₃, DMF reaction Heat to 80 °C (2-4 hours) start->reaction workup Workup: Aqueous quench, Extraction with EtOAc reaction->workup purification Purification: Silica gel chromatography workup->purification product Product: 2-(Piperidin-1-yl)-3-nitroindole purification->product

Caption: Nucleophilic Substitution Workflow.

Reduction of 5-Nitroindole to 5-Aminoindole[5][19]

This protocol describes the reduction of a nitro group to an amine using catalytic hydrogenation.

Materials:

  • 5-Nitroindole

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH)

  • Hydrogen gas (H2)

  • Celite

Procedure:

  • To a solution of 5-nitroindole (1.0 mmol) in MeOH (10 mL) in a hydrogenation flask, add 10% Pd/C (10 mol%).

  • Evacuate the flask and backfill with H2 gas (balloon pressure). Repeat this process three times.

  • Stir the reaction mixture vigorously under an H2 atmosphere at room temperature for 4-8 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with MeOH.

  • Concentrate the filtrate under reduced pressure to obtain 5-aminoindole, which can be used without further purification or purified by chromatography if necessary.

G 5-Nitroindole 5-Nitroindole 5-Aminoindole 5-Aminoindole 5-Nitroindole->5-Aminoindole H₂, Pd/C MeOH

Caption: Reduction of 5-Nitroindole.

VII. References

  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (2023). RSC Advances. [Link]

  • Synthesis of 4- and 6-substituted nitroindoles. ElectronicsAndBooks. [Link]

  • Kumar, A., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(10), 1667-1681. [Link]

  • Vitale, F., et al. (2021). Reactivity of 3-nitroindoles with electron-rich species. Chemical Communications, 57(1), 27-44. [Link]

  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (2023). RSC Advances. [Link]

  • Nucleophilic substitution. Wikipedia. [Link]

  • Nucleophilic substitution reactions on indole nucleus: syntheses of 2-substituted indole-3-carboxaldehydes. Semantic Scholar. [Link]

  • Copper(I)-Catalyzed Dearomative (3 + 2) Cycloaddition of 3-Nitroindoles with Propargylic Nucleophiles: An Access to Cyclopenta[b]indolines. ResearchGate. [Link]

  • Nucleophilic substitution reaction in indole chemistry: 1-methoxy-6-nitroindole-3-carbaldehyde as a versatile building block for. [Link]

  • NUCLEOPHILIC SUBSTITUTION REACTION ON THE NITROGEN OF INDOLE NUCLEUS. [Link]

  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. ResearchGate. [Link]

  • Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation. Organic & Biomolecular Chemistry. [Link]

  • Electrophilic ipso-substitutions. Part 1. Reaction of 3-substituted indoles with nitronium and nitrosonium ions. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Electrophilic ipso-substitutions. Part 1. Reaction of 3-substituted indoles with nitronium and nitrosonium ions. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. ResearchGate. [Link]

  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (2023). RSC Publishing. [Link]

  • Chandra, A., et al. (2025). A review on indole synthesis from nitroarenes: classical to modern approaches. Organic & Biomolecular Chemistry. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2014). NIH. [Link]

  • Synthesis and Reactions of Nitroindoles. ResearchGate. [Link]

  • (a) Reduction of the nitro group in 6a to obtain 11a, a possible.... ResearchGate. [Link]

  • The Chemistry and Applications of 5-Nitroindole for Industrial Synthesis. [Link]

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. (2023). MDPI. [Link]

  • Nitro Reduction - Common Conditions. [Link]

  • Method of reducing aromatic nitro compounds. Google Patents.

  • Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. (2021). PubMed. [Link]

  • Electrophilic substitution at the indole. Química Organica.org. [Link]

  • Revolutionary Advances in Indole Chemistry Promise to Speed Up Drug Development. (2025). [Link]

  • Electrophilic Aromatic Substitution of a BN Indole. (2013). NIH. [Link]

  • The Suzuki-Miyaura Coupling of Nitroarenes. Organic Chemistry Portal. [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019). MDPI. [Link]

  • The Suzuki Reaction. Andrew G Myers Research Group. [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Semantic Scholar. [Link]

  • Regioselectivity. Wikipedia. [Link]

  • Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. (2024). [Link]

  • Nitrone-olefin (3+2) cycloaddition. Wikipedia. [Link]

  • 1,3-Dipolar Cycloaddition of Nitrone. Chem-Station Int. Ed. [Link]

  • 30.5 Cycloaddition Reactions. NC State University Libraries. [Link]

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A Researcher's Comprehensive Guide to the Safe Handling of 5-Chloro-7-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of 5-Chloro-7-nitro-1H-indole (CAS No. 1197181-29-5). Given the limited specific toxicological data for this compound, this guide synthesizes information from structurally related nitro-aromatic and chlorinated heterocyclic compounds to establish a robust framework for risk mitigation. The protocols herein are designed to be self-validating, grounded in established principles of chemical safety and laboratory best practices.

Hazard Analysis and Compound Profile

This compound is a substituted indole, a heterocyclic scaffold prevalent in pharmacologically active molecules. The presence of both a nitro group (-NO₂) and a chloro (-Cl) substituent on the aromatic ring significantly influences its reactivity, stability, and toxicological profile.

1.1. Anticipated Hazards

Based on data from analogous compounds like 4-chloro-7-nitro-1H-indole and general principles for halogenated nitroaromatics, the primary hazards are summarized below.[1]

Hazard ClassificationGHS Hazard Statement (Anticipated)Causality and Field Insights
Acute Toxicity (Oral) H302: Harmful if swallowed.[1]Nitroaromatic compounds can interfere with oxygen transport in the blood, a condition known as methemoglobinemia. Symptoms may include headache, dizziness, and cyanosis (a blue coloring of the skin).[2]
Skin Irritation H315: Causes skin irritation.[1]Halogenated aromatic compounds can be defatting and irritating to the skin upon direct contact. Prolonged exposure can lead to dermatitis.
Serious Eye Irritation H319: Causes serious eye irritation.[1]The crystalline or powdered form of the compound can cause significant mechanical and chemical irritation upon contact with the eyes, potentially leading to damage if not addressed immediately.
Respiratory Irritation H335: May cause respiratory irritation.[1]Inhalation of fine dust or aerosols can irritate the mucous membranes of the respiratory tract, leading to coughing and shortness of breath.[2]
Aquatic Toxicity H411: Toxic to aquatic life with long lasting effects. (Inferred)Chlorinated and nitrated aromatic compounds are often persistent in the environment and exhibit toxicity to aquatic organisms. Discharge into drains or waterways must be strictly avoided.[3]
Carcinogenicity Suspected of causing cancer. (Inferred)Certain nitroaromatic compounds, such as 1-Chloro-4-nitrobenzene, are suspected carcinogens. It is prudent to handle this compound as a potential carcinogen and minimize exposure.

1.2. Physical and Chemical Properties

PropertyValue (Predicted/Reported)Source
Molecular Formula C₈H₅ClN₂O₂[1]
Molecular Weight 196.59 g/mol [1]
Appearance Light yellow to yellow solid[1]
Boiling Point 379.6 ± 22.0 °C (Predicted)[1]
Density 1.564 ± 0.06 g/cm³ (Predicted)[1]
Storage Temperature Room Temperature, Sealed in dry[1]

Mandatory Personal Protective Equipment (PPE)

A multi-layered PPE strategy is essential to prevent exposure through all potential routes: inhalation, dermal contact, and ocular contact. The selection of PPE must conform to established standards such as those from NIOSH (US) or EN (EU).[4][5]

Protection TypeSpecificationRationale and Best Practices
Eye and Face Protection Chemical safety goggles with side-shields (conforming to EN 166 or ANSI Z87.1). A face shield should be worn over goggles for bulk transfers or when splashing is a significant risk.[4][6][7]Protects against accidental splashes and airborne particles. Standard safety glasses are insufficient.
Hand Protection Chemical-impermeable gloves (e.g., Nitrile rubber), inspected for integrity before each use.[4]Nitrile gloves provide adequate protection against incidental contact. For prolonged handling or immersion, consult manufacturer compatibility charts. Always use proper glove removal technique to avoid contaminating skin.
Body Protection A flame-resistant lab coat is required.[7] A chemical-resistant apron should be worn over the lab coat when handling larger quantities (>10g) or solutions.[8]Protects skin and personal clothing from contamination. Clothing worn in the lab should cover all exposed skin, including long pants and closed-toe shoes.[7]
Respiratory Protection A NIOSH/MSHA-approved respirator (e.g., N95 for powders) is required if handling outside of a certified chemical fume hood or if dust/aerosol generation is unavoidable.[4][6]Prevents inhalation of the compound. Engineering controls are the primary line of defense; respirators are used when these controls are insufficient.[2]

Safe Handling and Experimental Workflow

Adherence to a strict operational plan is critical for minimizing exposure and preventing contamination. All handling of this compound as a solid or in solution should be performed within a certified chemical fume hood.[9]

3.1. Engineering Controls

  • Primary Containment: Always handle the compound within a properly functioning chemical fume hood to control airborne particles and vapors.[9]

  • Ventilation: Ensure good general ventilation in the laboratory to dilute any fugitive emissions.[10]

3.2. Step-by-Step Handling Protocol

  • Preparation: Before handling, clear the workspace in the fume hood of all unnecessary items. Ensure all required equipment (spatulas, weigh paper, glassware) and waste containers are present.

  • Donning PPE: Put on all required PPE as specified in Section 2 before handling the chemical.

  • Weighing: When weighing the solid compound, do so within the fume hood. Use anti-static weigh boats or paper to prevent dispersal of the powder. Tare the balance with the container before adding the compound.

  • Solution Preparation: To avoid splashing and aerosolization, add the solvent to the solid slowly. If sonication or heating is required, ensure the vessel is appropriately capped or covered.

  • Post-Handling Decontamination: After handling, decontaminate all surfaces within the fume hood with an appropriate solvent (e.g., 70% ethanol or acetone), followed by a soap and water solution.[11] Wipe down any reusable equipment.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Typically, gloves are removed first, followed by the lab coat, and finally eye protection. Wash hands thoroughly with soap and water immediately after handling is complete.[2]

Workflow for Safe Handling of this compound```dot

G cluster_prep Preparation Phase cluster_handling Active Handling (in Fume Hood) cluster_cleanup Post-Handling Phase A 1. Assemble Equipment & Waste Containers in Fume Hood B 2. Don Full PPE (Goggles, Lab Coat, Gloves) A->B C 3. Weigh Solid Compound Carefully B->C Proceed to Handling D 4. Prepare Solution (Add Solvent to Solid) C->D E 5. Decontaminate Work Surfaces & Equipment D->E Experiment Complete F 6. Segregate & Seal Hazardous Waste E->F G 7. Doff PPE Correctly F->G H 8. Wash Hands Thoroughly G->H

Caption: Logical relationship between the compound's hazards, preventative controls, and emergency responses.

References

  • Aarti Industries. (2021, October 15). 2-Nitrochlorobenzene (CL-4 PUBLIC) - GPS Safety Summary.
  • BenchChem. Personal protective equipment for handling 5-chloro-2,3-dimethyl-1H-indole.
  • CTAHR. UNIT 7: Personal Protective Equipment.
  • oxfordlabchem.com. MATERIAL SAFETY DATA SHEET - PARA CHLORO NITRO BENZENE 99% (PNCB).
  • Fisher Scientific. (2023, August 25). SAFETY DATA SHEET - 5-Nitro-1H-indole-3-carbaldehyde.
  • NJ.gov. HAZARD SUMMARY - p-NITROCHLOROBENZENE.
  • Sigma-Aldrich. (2025, October 16).
  • Sigma-Aldrich. (2024, August 6).
  • ChemicalBook. 5-Chloro-7-nitroindole | 1197181-29-5.
  • ECHEMI.
  • Fisher Scientific. (2021, December 24).
  • CDH Fine Chemical.
  • BVL.bund.de. Personal protective equipment when handling plant protection products.
  • Washington State University.
  • BenchChem. Personal protective equipment for handling 3-fluoro-2-methyl-1H-indole.
  • Braun Research Group.
  • CAMEO Chemicals - NOAA. 3-CHLORONITROBENZENE.
  • University of Toronto, Department of Chemistry. HAZARDOUS WASTE STORAGE AND DISPOSAL.
  • BLD Pharm. This compound-3-carbaldehyde.
  • PubChem. 5-Chloroindole | C8H6ClN | CID 87110.
  • Temple University.
  • Safe Work Australia.
  • Northwestern University, Research Safety. (2023, February 27). Hazardous Waste Disposal Guide.
  • BenchChem. Personal protective equipment for handling 5,7-Dihydroxy-6-Methoxy-2-Phenyl-2,3-Dihydrochromen-4-One.
  • Cole-Parmer. Material Safety Data Sheet - 5-Chloro-2-Nitroaniline, 97%.
  • Nanjing Bike Biotechnology Co., Ltd. 5-Chloro-7-nitroindole.
  • Sigma-Aldrich. 4-chloro-7-nitro-1H-indole | 96831-52-6.

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Methodological & Application

Palladium-Catalyzed Synthesis of 5-Chloro-7-nitro-1H-indole: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Substituted Indoles in Medicinal Chemistry

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. The strategic placement of substituents on the indole ring can profoundly influence the molecule's physicochemical properties and biological activity. Specifically, the 5-Chloro-7-nitro-1H-indole moiety is a key building block in the synthesis of a variety of pharmacologically active compounds, including kinase inhibitors and potential anti-cancer agents. The electron-withdrawing nature of the chloro and nitro groups can modulate the electronic landscape of the indole ring, influencing its interactions with biological targets.

This application note provides a comprehensive guide to the palladium-catalyzed synthesis of this compound, offering a detailed experimental protocol and insights into the underlying reaction mechanism. This guide is intended for researchers, scientists, and professionals in drug development who require a robust and reproducible method for the preparation of this important synthetic intermediate.

Strategic Approach: The Larock Indole Synthesis

Among the various palladium-catalyzed methods for indole synthesis, the Larock indole synthesis stands out for its versatility and efficiency in constructing 2,3-disubstituted indoles from ortho-haloanilines and alkynes.[1][2] This heteroannulation reaction offers a convergent and modular approach, allowing for the introduction of diverse functionalities. We have adapted this powerful methodology for the synthesis of the title compound, starting from a readily accessible di-halogenated nitroaniline.

Causality in Experimental Design: Why the Larock Approach?

The choice of the Larock indole synthesis is predicated on several key advantages:

  • Convergence: The strategy allows for the rapid assembly of the complex indole core from two simpler fragments, the substituted aniline and the alkyne.

  • Versatility: The reaction is tolerant of a wide range of functional groups on both the aniline and alkyne components, which is crucial when dealing with the electron-deficient 5-chloro-7-nitro substitution pattern.[1]

  • Regioselectivity: The Larock synthesis generally exhibits predictable regioselectivity, with the bulkier substituent of the alkyne typically directed to the 2-position of the indole.[2] For the synthesis of the parent this compound, a simple alkyne such as trimethylsilylacetylene can be employed, followed by a desilylation step.

Reaction Mechanism: The Palladium Catalytic Cycle

The Larock indole synthesis proceeds through a well-established catalytic cycle involving a palladium(0) species.[1] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the ortho-iodoaniline, forming a Pd(II) intermediate.

  • Alkyne Coordination and Insertion: The alkyne coordinates to the Pd(II) complex, followed by migratory insertion into the aryl-palladium bond. This step is often rate-determining and dictates the regioselectivity of the reaction.

  • Intramolecular Cyclization: The nitrogen atom of the aniline attacks the newly formed vinyl-palladium species, leading to the formation of a six-membered palladacycle.

  • Reductive Elimination: The palladacycle undergoes reductive elimination to form the indole product and regenerate the active Pd(0) catalyst, thus completing the catalytic cycle.

Below is a graphical representation of the catalytic cycle:

Larock_Indole_Synthesis cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Aryl-Pd(II)-I OxAdd->PdII_Aryl Aryl-I Coord_Ins Alkyne Coordination & Migratory Insertion PdII_Aryl->Coord_Ins Vinyl_Pd Vinyl-Pd(II) Coord_Ins->Vinyl_Pd Alkyne Cyclization Intramolecular Cyclization Vinyl_Pd->Cyclization Palladacycle Palladacycle Cyclization->Palladacycle RedElim Reductive Elimination Palladacycle->RedElim RedElim->Pd0 Regenerates Catalyst Indole Indole Product RedElim->Indole ArylIodide o-Iodoaniline ArylIodide->OxAdd Alkyne Alkyne Alkyne->Coord_Ins

Figure 1: Catalytic cycle of the Larock indole synthesis.

Experimental Protocol: Synthesis of this compound

This protocol is designed to be self-validating, with clear checkpoints and expected outcomes.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Chloro-6-iodo-4-nitroaniline≥97%Commercially AvailableStarting material
Trimethylsilylacetylene≥98%Commercially AvailableAlkyne source
Palladium(II) Acetate (Pd(OAc)₂)Catalyst GradeCommercially AvailableCatalyst precursor
Triphenylphosphine (PPh₃)≥99%Commercially AvailableLigand
Potassium Carbonate (K₂CO₃)AnhydrousCommercially AvailableBase
Lithium Chloride (LiCl)AnhydrousCommercially AvailableAdditive
N,N-Dimethylformamide (DMF)AnhydrousCommercially AvailableSolvent
Tetrabutylammonium Fluoride (TBAF)1.0 M in THFCommercially AvailableDesilylating agent
Ethyl AcetateACS GradeCommercially AvailableExtraction solvent
BrineSaturated NaCl(aq)In-house preparation
Sodium Sulfate (Na₂SO₄)AnhydrousCommercially AvailableDrying agent
Silica Gel230-400 meshCommercially AvailableColumn chromatography
Step-by-Step Procedure

Part 1: Larock Annulation

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2-chloro-6-iodo-4-nitroaniline (1.0 equiv), palladium(II) acetate (0.05 equiv), triphenylphosphine (0.10 equiv), potassium carbonate (3.0 equiv), and lithium chloride (1.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.

  • Solvent and Reagent Addition: Add anhydrous N,N-dimethylformamide (DMF) to achieve a 0.2 M concentration of the starting aniline. Degas the resulting suspension by bubbling argon through it for 15 minutes.

  • Alkyne Addition: Add trimethylsilylacetylene (1.5 equiv) to the reaction mixture via syringe.

  • Reaction Execution: Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

Part 2: Desilylation and Work-up

  • Cooling: Once the reaction is complete, cool the mixture to room temperature.

  • Desilylation: Add tetrabutylammonium fluoride (1.0 M solution in THF, 1.2 equiv) dropwise to the reaction mixture at 0 °C. Stir at room temperature for 1 hour.

  • Quenching: Quench the reaction by adding water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).

  • Washing: Combine the organic layers and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Part 3: Purification

  • Column Chromatography: Purify the crude residue by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure this compound.

Expected Yield and Characterization
  • Yield: 65-75%

  • Appearance: Yellow to orange solid

  • Characterization: The structure of the final product should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Trustworthiness: A Self-Validating System

The reliability of this protocol is ensured by several key factors:

  • Established Methodology: The Larock indole synthesis is a well-documented and robust reaction.[1][3]

  • Commercially Available Starting Materials: The use of readily available precursors enhances the reproducibility of the synthesis.

  • Clear Monitoring Points: The progress of the reaction can be easily monitored by standard analytical techniques (TLC, LC-MS), allowing for timely intervention if necessary.

  • Robust Purification: Flash column chromatography provides a reliable method for obtaining the product in high purity.

Visualization of the Experimental Workflow

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification cluster_product Final Product start Combine Reactants: - 2-Chloro-6-iodo-4-nitroaniline - Pd(OAc)₂ - PPh₃ - K₂CO₃ - LiCl inert Establish Inert Atmosphere (Argon/Nitrogen) start->inert add_solvent Add Anhydrous DMF and Degas inert->add_solvent add_alkyne Add Trimethylsilylacetylene add_solvent->add_alkyne heat Heat to 100 °C (12-24 h) add_alkyne->heat cool Cool to RT heat->cool desilylate Desilylation with TBAF cool->desilylate quench Quench with Water desilylate->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Water and Brine extract->wash dry Dry and Concentrate wash->dry purify Purify by Column Chromatography dry->purify end This compound purify->end

Figure 2: Experimental workflow for the synthesis of this compound.

Conclusion

This application note provides a detailed and reliable protocol for the palladium-catalyzed synthesis of this compound using the Larock indole synthesis. The described methodology is robust, scalable, and utilizes commercially available starting materials, making it an excellent choice for researchers in medicinal chemistry and drug discovery. The insights into the reaction mechanism and the rationale behind the experimental design further empower scientists to adapt and optimize this protocol for the synthesis of other substituted indole derivatives.

References

  • Larock, R. C. (1991). The Larock indole synthesis is a heteroannulation reaction that uses palladium as a catalyst to synthesize indoles from an ortho-iodoaniline and a disubstituted alkyne. Wikipedia. [Link]
  • National Institutes of Health. (n.d.). Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions. NIH. [Link]
  • Lu, B. Z., et al. (2006). A Practical Mild, One-Pot, Regiospecific Synthesis of 2,3-Disubstituted Indoles via Consecutive Sonogashira and Cacchi Reactions. Organic Chemistry Portal. [Link]
  • Takeda, A., Kamijo, S., & Yamamoto, Y. (2000). Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines. Organic Chemistry Portal. [Link]
  • MDPI. (2018).
  • National Institutes of Health. (n.d.). An Efficient, Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions. PMC - NIH. [Link]
  • RSC Publishing. (n.d.). The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes. RSC Advances. [Link]
  • National Institutes of Health. (n.d.).
  • National Institutes of Health. (2021).

Sources

Application Notes & Protocols: Strategic Nitration of 5-Chloro-1H-indole for Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, and its functionalization is critical for the development of novel therapeutics. Specifically, the introduction of a nitro group at the C3 position of a substituted indole, such as 5-chloro-1H-indole, creates a versatile intermediate for further synthetic transformations. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the reaction conditions for the regioselective nitration of 5-chloro-1H-indole. We delve into the mechanistic principles governing the reaction's selectivity, present a comparative analysis of nitrating systems, and offer a detailed, field-proven protocol using a modern, non-acidic method. Furthermore, we include troubleshooting guidance to address common experimental challenges, ensuring a robust and reproducible synthesis.

Introduction: The Synthetic Value of 5-Chloro-3-nitro-1H-indole

Indole and its derivatives are privileged structures found in a vast number of biologically active compounds. The targeted synthesis of functionalized indoles is therefore a central task in pharmaceutical research. The nitration of the indole core is a key transformation, as the resulting nitro group can be readily converted into other functional groups, such as amines, which are pivotal for building molecular complexity.

5-Chloro-1H-indole serves as a common starting material, with the chloro-substituent providing a handle for further modifications or influencing the electronic properties of the final molecule. The primary objective of its nitration is the regioselective introduction of a nitro group at the C3 position. This application note outlines the critical parameters and provides a validated protocol to achieve this transformation efficiently and with high selectivity, yielding the valuable intermediate, 5-chloro-3-nitro-1H-indole.

Mechanistic Rationale & Regioselectivity Control

The success of this synthesis hinges on understanding the principles of electrophilic aromatic substitution (EAS) as applied to the indole ring system.

Inherent Reactivity of the Indole Nucleus

The indole ring is a π-excessive heterocycle, making it highly susceptible to attack by electrophiles.[1] The pyrrolic portion of the molecule is significantly more electron-rich than the benzene ring. Theoretical and experimental studies confirm that the C3 position is the most nucleophilic and kinetically favored site for electrophilic attack.[1][2] This preference is attributed to the superior stability of the Wheland intermediate formed upon C3 attack, where the positive charge is effectively delocalized onto the nitrogen atom without disrupting the aromaticity of the fused benzene ring.[1]

Directing Effects in 5-Chloro-1H-indole

In the case of 5-chloro-1H-indole, two directing influences are at play:

  • The Pyrrole Nitrogen: This is a powerful activating group that strongly directs electrophiles to the C3 position.

  • The C5-Chloro Group: This is a deactivating, ortho, para-directing group. While it deactivates the benzene ring towards electrophilic attack, its influence is minor compared to the overwhelming activation and directing effect of the pyrrole nitrogen.

Consequently, electrophiles will overwhelmingly target the C3 position. The primary challenge in indole nitration is not achieving C3 selectivity, but rather preventing undesirable side reactions.

The Challenge of Acid-Catalyzed Polymerization

Indoles are notoriously unstable in the presence of strong acids.[3] Protonation at the C3 position generates a reactive indoleninium cation, which can act as an electrophile and attack another indole molecule, initiating a rapid polymerization to form intractable tars.[3] Therefore, traditional nitrating mixtures like nitric acid/sulfuric acid are generally unsuitable for this transformation and must be avoided.[3][4] The key to a successful reaction is the use of non-acidic or mildly acidic nitrating agents that deliver the nitronium ion (NO₂⁺) or its equivalent under controlled conditions.

Comparative Analysis of Nitrating Systems

Several methods have been developed to circumvent the issue of acid-catalyzed polymerization. The choice of reagent is critical for achieving a high yield of the desired C3-nitro product.

Nitrating System Reagents Typical Conditions Advantages Disadvantages Reference
Acetyl Nitrate Acetic Anhydride, Nitric AcidLow temperature (-10 to 0 °C)Readily available reagents, well-established method.Can still generate acidic byproducts.[5]
Benzoyl Nitrate Benzoyl Chloride, Silver NitrateAnhydrous, low temperatureMilder than acetyl nitrate, good for sensitive substrates.Requires stoichiometric silver salt.[1]
Ethyl Nitrate Ethyl Nitrate, Sodium EthoxideAnhydrous, low temperatureBasic conditions, avoids acid-catalyzed side reactions.Requires handling of sodium ethoxide.[6]
Trifluoroacetyl Nitrate (CF₃CO)₂O, Tetramethylammonium NitrateAnhydrous, non-acidic, -20 to 5 °CHighly electrophilic, excellent regioselectivity, mild conditions, high yields.Reagents are more expensive.[7][8]
Dinitrogen Pentoxide N₂O₅ in an inert solventLow temperature, often with a solid acid catalyst for other aromatics.Powerful nitrating agent.Can be aggressive; N₂O₅ is unstable.[9]

For the nitration of 5-chloro-1H-indole, the Trifluoroacetyl Nitrate system offers a superior combination of reactivity, selectivity, and mild conditions, making it the recommended method for this protocol.[7]

Detailed Experimental Protocol: Synthesis of 5-Chloro-3-nitro-1H-indole

This protocol details the regioselective C3-nitration using trifluoroacetyl nitrate generated in situ from tetramethylammonium nitrate and trifluoroacetic anhydride.[7]

Materials and Equipment
  • Reagents:

    • 5-Chloro-1H-indole (99%)

    • Tetramethylammonium nitrate (NMe₄NO₃, 99%)

    • Trifluoroacetic anhydride ((CF₃CO)₂O, ≥99%)

    • Dichloromethane (DCM, anhydrous, ≥99.8%)

    • Ethyl acetate (EtOAc, ACS grade)

    • Hexanes (ACS grade)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Silica gel (for column chromatography, 230-400 mesh)

  • Equipment:

    • Round-bottom flask (two- or three-necked)

    • Magnetic stirrer and stir bar

    • Thermometer

    • Dropping funnel or syringe pump

    • Inert atmosphere setup (Nitrogen or Argon)

    • Ice/salt or dry ice/acetone bath

    • Rotary evaporator

    • Glassware for liquid-liquid extraction (separatory funnel)

    • Glassware for column chromatography

    • TLC plates (silica gel 60 F₂₅₄)

Safety Precautions
  • Trifluoroacetic anhydride is highly corrosive, volatile, and reacts violently with water. Handle only in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

  • Nitrating agents are strong oxidizers and potentially explosive. Avoid contact with incompatible materials. Perform the reaction behind a safety shield.

  • Dichloromethane is a suspected carcinogen. Handle with care in a fume hood.

  • The reaction should be conducted at low temperatures to control the exothermic reaction.

Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 5-chloro-1H-indole (1.0 g, 6.6 mmol, 1.0 equiv.).

    • Add anhydrous dichloromethane (30 mL) to dissolve the starting material.

    • Cool the solution to -15 °C using a dry ice/acetone bath.

  • Formation of Nitrating Agent and Reaction:

    • In a separate, dry flask, suspend tetramethylammonium nitrate (0.99 g, 7.26 mmol, 1.1 equiv.) in anhydrous dichloromethane (10 mL).

    • While maintaining the reaction temperature at -15 °C, add trifluoroacetic anhydride (1.1 mL, 7.92 mmol, 1.2 equiv.) dropwise to the solution of 5-chloro-1H-indole over 5 minutes.

    • Immediately following, add the suspension of tetramethylammonium nitrate to the reaction mixture portion-wise over 10 minutes. Ensure the internal temperature does not rise above -10 °C.

    • Stir the reaction mixture at -15 °C to 0 °C for 2-4 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) as the eluent. The product, 5-chloro-3-nitro-1H-indole, should have a lower Rƒ value than the starting material.

  • Work-up and Isolation:

    • Once the reaction is complete (as indicated by TLC), carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of sodium bicarbonate (50 mL) while the flask is still in the cooling bath.

    • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

    • Separate the layers and extract the aqueous layer with dichloromethane (2 x 30 mL).

    • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a yellow-orange solid.

Purification
  • Silica Gel Chromatography:

    • Purify the crude solid by flash column chromatography on silica gel.[7][10]

    • Prepare the column using a slurry of silica gel in hexanes.

    • Load the crude product onto the column (dry loading is recommended).

    • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc in hexanes and gradually increasing to 30% EtOAc).

    • Collect the fractions containing the desired product (visualized by TLC) and combine them.

    • Evaporate the solvent under reduced pressure to yield pure 5-chloro-3-nitro-1H-indole.

Characterization
  • Appearance: Yellow to orange crystalline solid.

  • Molecular Formula: C₈H₅ClN₂O₂[11]

  • Molecular Weight: 196.59 g/mol

  • Expected Analytical Data: The purified product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Visualizations

Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Start Dissolve 5-Chloro-1H-indole in Anhydrous DCM Cool Cool to -15 °C Start->Cool Add_TFAA Add Trifluoroacetic Anhydride Cool->Add_TFAA Add_Nitrate Add NMe4NO3 Suspension Add_TFAA->Add_Nitrate Stir Stir at -15 to 0 °C (Monitor by TLC) Add_Nitrate->Stir Quench Quench with Sat. NaHCO3 Stir->Quench Extract Extract with DCM Quench->Extract Dry Dry & Concentrate Extract->Dry Column Silica Gel Column Chromatography Dry->Column End Pure 5-Chloro-3-nitro-1H-indole Column->End

Caption: Workflow for the synthesis of 5-chloro-3-nitro-1H-indole.

Regioselectivity Rationale Diagram

Regioselectivity cluster_info Directing Effects Indole 5-Chloro-1H-indole C3 C3 C2 C2 C6 C6 Product Major Product: C3 Nitration Indole->Product Highly Favored N_effect Pyrrole N: - Strong Activator - Directs to C3 Cl_effect C5-Chloro: - Weak Deactivator - Ortho, Para Director Electrophile NO2+ Electrophile->Indole Electrophilic Attack

Sources

Application Notes and Protocols for the Vilsmeier-Haack Formylation of 5-Chloro-7-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Introduction: Navigating the Formylation of Electron-Deficient Indoles

The Vilsmeier-Haack reaction is a cornerstone of organic synthesis, providing a reliable method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] This transformation, which employs a Vilsmeier reagent generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), is particularly effective for the C-3 functionalization of the indole nucleus.[4] However, the reactivity of the indole ring is profoundly influenced by the nature of its substituents. The presence of strong electron-withdrawing groups, such as the chloro and nitro moieties in 5-chloro-7-nitro-1H-indole, presents a significant challenge to this classic electrophilic substitution reaction. This guide provides a comprehensive protocol and technical insights for successfully navigating the Vilsmeier-Haack formylation of this challenging substrate, a key intermediate in the development of various therapeutic agents.

The Challenge of Electron Deficiency

The Vilsmeier reagent, a chloroiminium ion, is a relatively weak electrophile.[1][3] Its reaction with aromatic systems is contingent on the nucleophilicity of the substrate. In the case of this compound, the inductive and resonance effects of the chloro and nitro groups significantly reduce the electron density of the indole ring system. This deactivation slows down the rate of electrophilic attack, often requiring more forcing reaction conditions than those employed for simple or electron-rich indoles. Consequently, higher temperatures, longer reaction times, and a careful optimization of reagent stoichiometry are typically necessary to achieve a satisfactory yield of the desired this compound-3-carbaldehyde.

Reaction Mechanism

The Vilsmeier-Haack reaction proceeds through a well-established two-part mechanism:

  • Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic chloroiminium salt, also known as the Vilsmeier reagent.[2][3][5]

  • Electrophilic Aromatic Substitution: The electron-rich C-3 position of the indole attacks the Vilsmeier reagent, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis during aqueous workup yields the final aldehyde product.[6]

Vilsmeier_Haack_Mechanism cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Electrophilic Substitution and Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier_Reagent Iminium_Salt Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Salt Indole This compound Indole->Iminium_Salt + Vilsmeier Reagent Aldehyde This compound-3-carbaldehyde Iminium_Salt->Aldehyde Hydrolysis (H₂O) Protocol_Workflow start Start reagent_prep Prepare Vilsmeier Reagent (DMF + POCl₃ at 0°C) start->reagent_prep indole_addition Add Indole Solution at 0°C reagent_prep->indole_addition reaction Heat Reaction Mixture (80-90°C, 4-6h) indole_addition->reaction workup Quench with Ice & Neutralize reaction->workup isolation Filter and Wash Crude Product workup->isolation purification Purify by Recrystallization or Chromatography isolation->purification end End Product purification->end

Sources

The Strategic Utility of 5-Chloro-7-nitro-1H-indole in Synthetic Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Intermediate

The indole scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the structural basis of numerous pharmacologically active compounds.[1][2] Strategic functionalization of the indole ring system allows for the fine-tuning of biological activity, making the development of novel synthetic intermediates a critical endeavor. Among these, 5-Chloro-7-nitro-1H-indole emerges as a highly valuable, yet underexplored, building block. The presence of a chloro group at the 5-position and a nitro group at the 7-position imparts unique electronic properties and provides multiple reaction sites for diversification. This guide provides an in-depth exploration of the synthesis and synthetic applications of this compound, offering detailed protocols and mechanistic insights for researchers in drug development and organic synthesis.

The chloro substituent at the C5 position is known to enhance the biological activity of many indole derivatives, while the nitro group at C7 can serve as a precursor to an amino group, opening avenues for further derivatization.[3] Moreover, the electron-withdrawing nature of these substituents influences the reactivity of the indole core, particularly at the C3 position.

Synthesis of this compound: A Mechanistic Approach

The most direct and effective method for the synthesis of 7-substituted indoles from ortho-substituted nitroarenes is the Bartoli indole synthesis.[4][5][6] This reaction is particularly well-suited for the preparation of sterically hindered 7-substituted indoles. The proposed synthesis of this compound leverages this methodology, starting from a readily available dichlorinated nitrobenzene derivative.

Proposed Synthetic Pathway: The Bartoli Indole Synthesis

The reaction proceeds via the addition of a vinyl Grignard reagent to an ortho-substituted nitroarene. The presence of a substituent ortho to the nitro group is crucial for the success of the reaction, as it facilitates a key[6][6]-sigmatropic rearrangement.[6] For the synthesis of this compound, a logical starting material is 2,4-dichloro-1-nitrobenzene.

Diagram 1: Proposed Synthesis of this compound via the Bartoli Indole Synthesis

G A 2,4-Dichloro-1-nitrobenzene B Vinyl Magnesium Bromide (3 eq.) THF, -40°C to -20°C D Intermediate Nitrosoarene B->D 1. Grignard Addition C This compound E [3,3]-Sigmatropic Rearrangement D->E 2. Second Grignard Addition F Cyclization & Aromatization E->F 3. Rearrangement F->C 4. Work-up G A This compound B Vilsmeier Reagent (DMF/POCl₃) D Electrophilic Aromatic Substitution at C3 A->D 2. Nucleophilic Attack B->D 1. Formation of Electrophile C This compound-3-carbaldehyde E Iminium Salt Intermediate D->E 3. Formation of Iminium Salt F Hydrolysis E->F 4. Aqueous Work-up F->C

Sources

Application Notes and Protocols: N1-Position Derivatization of 5-Chloro-7-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 5-Chloro-7-nitro-1H-indole Scaffold

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The strategic placement of electron-withdrawing groups, such as chloro and nitro moieties, on the indole ring significantly modulates the molecule's electronic properties and biological activity. Specifically, the this compound framework is a valuable starting material for the synthesis of a diverse range of compounds with therapeutic potential, particularly in oncology.[1][2] The electron-withdrawing nature of the chloro and nitro groups at positions 5 and 7, respectively, influences the reactivity of the indole, particularly at the N1 position, making its derivatization a key step in the development of novel therapeutics.[2]

These derivatives have shown promise as inhibitors of critical signaling pathways implicated in cancer progression, such as the EGFR/BRAF and PI3K/Akt/mTOR pathways.[1][2] Furthermore, certain 5- and 7-nitroindole derivatives have been identified as binders and stabilizers of G-quadruplex (G4) DNA structures in the promoter regions of oncogenes like c-Myc, leading to the suppression of tumor growth.[2][3] This application note provides a detailed guide to the derivatization of this compound at the N1 position, offering insights into the underlying chemical principles and providing robust protocols for common transformations.

Chemical Principles of N1-Derivatization

The N1 position of the indole ring possesses a lone pair of electrons on the nitrogen atom, making it a potential nucleophile. However, the acidity of the N-H proton in this compound is significantly increased due to the strong electron-withdrawing effects of the chloro and nitro groups. This enhanced acidity facilitates deprotonation with a suitable base, generating a highly nucleophilic indolide anion, which can then readily react with various electrophiles.

Common strategies for N1-derivatization include:

  • N-Alkylation: Introduction of alkyl groups.

  • N-Acylation: Introduction of acyl groups.

  • N-Arylation: Introduction of aryl groups.

The choice of reaction conditions, including the base, solvent, and electrophile, is crucial for achieving high yields and regioselectivity, avoiding potential side reactions at other positions of the indole ring.

Experimental Protocols

Protocol 1: N1-Alkylation via Classical Deprotonation and Electrophilic Quenching

This protocol describes a general procedure for the N1-alkylation of this compound using a strong base to generate the indolide anion, followed by reaction with an alkyl halide.

Workflow for N1-Alkylation

cluster_0 Reaction Setup cluster_1 Deprotonation cluster_2 Alkylation cluster_3 Work-up and Purification A Dissolve this compound in anhydrous DMF B Cool to 0 °C under N2 atmosphere A->B C Add NaH (60% dispersion in mineral oil) portion-wise B->C D Stir for 30 min at 0 °C C->D E Add alkyl halide (e.g., Iodomethane) dropwise D->E F Allow to warm to room temperature and stir for 2-4 h E->F G Quench with ice-water F->G H Extract with Ethyl Acetate G->H I Wash with brine, dry over Na2SO4 H->I J Concentrate and purify by column chromatography I->J

Caption: General workflow for N1-alkylation of this compound.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the resulting mixture at 0 °C for 30 minutes. The formation of the sodium salt of the indole should result in a color change.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N1-alkylated product.

Causality Behind Experimental Choices:

  • Anhydrous DMF: A polar aprotic solvent is used to dissolve the indole and the resulting salt, facilitating the reaction. It must be anhydrous as sodium hydride reacts violently with water.

  • Sodium Hydride (NaH): A strong, non-nucleophilic base is required to efficiently deprotonate the acidic N-H of the indole without competing in the subsequent alkylation step.

  • Inert Atmosphere: Prevents quenching of the strongly basic sodium hydride and the reactive indolide anion by atmospheric moisture and oxygen.

ParameterCondition/ReagentRationale
Base Sodium Hydride (NaH)Strong, non-nucleophilic base for efficient deprotonation.
Solvent Anhydrous DMFPolar aprotic solvent to dissolve reactants and intermediates.
Temperature 0 °C to Room Temp.Initial cooling controls the exothermic deprotonation; warming facilitates the SN2 reaction.
Electrophile Alkyl Halide (R-X)Reacts with the nucleophilic indolide anion to form the C-N bond.
Protocol 2: N1-Acylation using Thioesters as a Stable Acyl Source

Traditional N-acylation of indoles often requires the use of reactive and sensitive acyl chlorides. A milder and more functional group tolerant method involves the use of thioesters as the acylating agent.[4]

Reaction Mechanism for N-Acylation with Thioesters

cluster_0 Deprotonation cluster_1 Nucleophilic Attack cluster_2 Product Formation A This compound B Indolide Anion A->B + Base D Tetrahedral Intermediate B->D + C Base Cs2CO3 C Thioester (R-CO-SMe) E N1-Acyl-5-chloro-7-nitroindole D->E - F F Cesium thiomethoxide (CsSMe)

Caption: Plausible mechanism for the N-acylation of indoles using thioesters.[4]

Materials:

  • This compound

  • S-methyl thioester (e.g., S-methyl thioacetate)

  • Cesium carbonate (Cs₂CO₃)

  • Xylene

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq), the S-methyl thioester (3.0 eq), and cesium carbonate (3.0 eq) in xylene.

  • Heat the reaction mixture to 140 °C and stir for 12 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the N1-acylated indole.[4]

Causality Behind Experimental Choices:

  • Thioesters: Serve as a stable and less reactive source of the acyl group, improving functional group tolerance compared to acyl halides.[4]

  • Cesium Carbonate: A moderately strong base that is effective in deprotonating the indole. Its high solubility in some organic solvents can be advantageous.

  • High Temperature: The reaction requires thermal energy to overcome the activation barrier for the nucleophilic attack of the indolide on the less reactive thioester.

ParameterCondition/ReagentRationale
Acyl Source S-methyl thioesterStable, functional group tolerant acylating agent.[4]
Base Cesium Carbonate (Cs₂CO₃)Effective base for indole deprotonation.
Solvent XyleneHigh-boiling point solvent suitable for elevated reaction temperatures.
Temperature 140 °CProvides necessary thermal energy for the reaction to proceed.
Other N1-Derivatization Strategies

Mitsunobu Reaction: For N-alkylation with alcohols, the Mitsunobu reaction provides a powerful alternative, particularly for introducing secondary alkyl groups with inversion of stereochemistry.[5][6] This reaction typically involves triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[5][6]

Buchwald-Hartwig Amination: For N-arylation, the Buchwald-Hartwig amination is a highly effective palladium-catalyzed cross-coupling reaction between the indole and an aryl halide.[7][8] This method allows for the formation of C-N bonds with a wide range of aryl partners.[8][9]

Conclusion

The N1-derivatization of this compound is a critical step in the synthesis of novel compounds with significant therapeutic potential. The electron-withdrawing substituents on the indole ring dictate the reactivity and necessitate careful selection of reaction conditions. The protocols provided herein for N-alkylation and N-acylation offer reliable and reproducible methods for researchers in drug discovery and medicinal chemistry. Further exploration of modern synthetic methodologies like the Mitsunobu and Buchwald-Hartwig reactions can significantly expand the chemical space accessible from this versatile scaffold.

References

  • Recent Progress Concerning the N-Arylation of Indoles - PMC - NIH. (n.d.).
  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (n.d.).
  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - NIH. (n.d.).
  • The Rise of 5-Chloro-Indole Derivatives in Medicinal Chemistry: A Technical Guide - Benchchem. (n.d.).
  • Mitsunobu reaction - Organic Synthesis. (n.d.).
  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - NIH. (n.d.).
  • Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. (n.d.).
  • N-Alkylation of 1 H-indoles and 9 H-carbazoles with alcohols | Request PDF - ResearchGate. (n.d.).
  • New Directions in the Mitsunobu Reaction - Nottingham ePrints. (2020, November 23).
  • Buchwald–Hartwig amination - Wikipedia. (n.d.).
  • Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activit. (n.d.).
  • Solvent-Free, Microwave-Assisted N-Arylation of Indolines by using Low Palladium Catalyst Loadings | Request PDF - ResearchGate. (n.d.).
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30).
  • Chemoselective N-acylation of indoles using thioesters as acyl source - PubMed Central. (2022, January 10).
  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile - RosDok. (n.d.).
  • A DIRECT N-ACYLATION OF INDOLE WITH CARBOXYLIC ACIDS Masanao Terashima* and Masako Fujioka Faculty of Pharmaceutical Sciences, H. (n.d.).
  • The Pivotal Role of 7-Nitroindole as a Versatile Scaffold in Medicinal Chemistry - Benchchem. (n.d.).
  • Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC - PubMed Central. (n.d.).

Sources

Application Notes & Protocols: The Emerging Potential of 5-Chloro-7-nitro-1H-indole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] The strategic functionalization of the indole scaffold allows for the fine-tuning of its physicochemical and pharmacological properties. This technical guide focuses on the potential of a specific, yet underexplored, derivative: 5-Chloro-7-nitro-1H-indole. By analyzing the individual contributions of the chloro and nitro substituents, we will provide a forward-looking perspective on its applications as a versatile building block in drug discovery.[3][4] This document will detail hypothesized mechanisms of action, propose synthetic protocols, and outline experimental workflows for researchers, scientists, and drug development professionals.

Introduction: A Privileged Scaffold with Strategic Functionalization

The indole ring system is a "privileged scaffold" in drug discovery, meaning it can bind to a variety of biological receptors with high affinity.[5] Its derivatives have shown a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[6] The introduction of a chloro group at the 5-position and a nitro group at the 7-position of the indole ring is anticipated to confer unique properties to the molecule.

  • 5-Chloro Substitution: Halogenation, particularly chlorination, at the 5-position of the indole ring is a common strategy in medicinal chemistry.[7] The chloro group is a lipophilic, electron-withdrawing substituent that can enhance membrane permeability and metabolic stability. It can also participate in halogen bonding, a non-covalent interaction that can contribute to ligand-receptor binding affinity. Derivatives of 5-chloro-indole have been investigated as inhibitors of key signaling pathways in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and BRAF kinase pathways.[8]

  • 7-Nitro Substitution: The nitro group at the 7-position is a strong electron-withdrawing group that can significantly modulate the electron density of the indole ring. This can influence the molecule's reactivity and its ability to participate in hydrogen bonding. Notably, 7-nitroindole itself is a known selective inhibitor of neuronal nitric oxide synthase (nNOS).[9] Furthermore, certain nitroindole derivatives have been explored as anticancer agents that stabilize G-quadruplex DNA structures in the promoter regions of oncogenes like c-Myc.[9]

The combination of these two functional groups on the indole scaffold in This compound suggests a high potential for this molecule as a precursor for novel therapeutic agents with unique pharmacological profiles.

Potential Therapeutic Applications and Mechanisms of Action

Based on the known activities of related compounds, we can hypothesize several promising therapeutic avenues for derivatives of this compound.

Anticancer Drug Development

The dual functionalization of this indole derivative makes it a compelling starting point for the design of novel anticancer agents.

  • Kinase Inhibition: The 5-chloro-indole moiety is present in inhibitors of EGFR and BRAF kinases.[8] The 7-nitro group could further enhance binding to the ATP-binding pocket of various kinases.

  • G-Quadruplex Stabilization: The 7-nitroindole scaffold has been identified as a template for designing ligands that stabilize G-quadruplex DNA structures, which are implicated in cancer cell proliferation.[9] The addition of the 5-chloro group could enhance the binding affinity and cellular uptake of such compounds.

A proposed mechanism for the anticancer activity of a hypothetical drug derived from this compound targeting a receptor tyrosine kinase (RTK) is illustrated below.

anticancer_mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) ADP ADP RTK->ADP Signaling_Cascade Downstream Signaling Cascade RTK->Signaling_Cascade Activates Drug This compound Derivative Drug->RTK Binds to ATP pocket Drug->Signaling_Cascade Inhibits ATP ATP ATP->RTK Phosphorylation Proliferation Cell Proliferation & Survival Signaling_Cascade->Proliferation Promotes biological_workflow Start Synthesized Compound (this compound derivative) Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Start->Cell_Viability Initial Screening Target_Engagement Target Engagement Assay (e.g., KinaseGlo, FRET) Cell_Viability->Target_Engagement Active Compounds Mechanism_Study Mechanism of Action Studies (e.g., Western Blot, qPCR) Target_Engagement->Mechanism_Study Confirmed Hits In_Vivo In Vivo Efficacy Studies (Xenograft models) Mechanism_Study->In_Vivo Promising Candidates End Lead Optimization In_Vivo->End

Sources

Application Notes and Protocols for Biological Assays Involving 5-Chloro-7-nitro-1H-indole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Therapeutic Potential of 5-Chloro-7-nitro-1H-indole Derivatives

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic molecules with significant biological activities. The strategic introduction of electron-withdrawing groups, such as chloro and nitro moieties, at specific positions of the indole ring can profoundly influence the molecule's electronic properties, membrane permeability, and interactions with biological targets. Specifically, the this compound framework has emerged as a promising pharmacophore in the design of novel therapeutic agents, particularly in the realms of oncology and infectious diseases.

This guide provides a comprehensive overview of the key biological assays employed to characterize the activity of this compound derivatives. We will delve into the mechanistic rationale behind assay selection, provide detailed, field-proven protocols, and present data visualization strategies to facilitate robust and reproducible scientific inquiry.

Part 1: Anticancer Activity of this compound Derivatives

Derivatives of the this compound scaffold have demonstrated potent anticancer effects through multiple mechanisms, including the inhibition of key oncogenic kinases and the modulation of DNA secondary structures.

Application Note 1: Targeting Oncogenic Kinases - EGFR Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival. Its aberrant activation, through mutation or overexpression, is a hallmark of various cancers. Certain 5-chloro-1H-indole derivatives have been identified as potent inhibitors of both wild-type (WT) and mutant EGFR (e.g., T790M), making them attractive candidates for targeted cancer therapy.[1][2]

EGFR_Inhibition_Workflow cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Compound_Prep Prepare this compound Derivative Stock Solutions in DMSO Assay_Plate Dispense Compounds into 384-well Assay Plate Compound_Prep->Assay_Plate Add_Mix Add Reaction Mixture to Assay Plate Assay_Plate->Add_Mix Reaction_Mix Prepare Reaction Mixture: EGFR (WT or T790M) TK-biotin Substrate ATP Reaction_Mix->Add_Mix Incubate_Enzyme Incubate at Room Temperature Add_Mix->Incubate_Enzyme Stop_Reaction Stop Reaction and Add Detection Reagents: Streptavidin-XL665 Eu³⁺-cryptate Antibody Incubate_Enzyme->Stop_Reaction Incubate_Detection Incubate for Signal Development Stop_Reaction->Incubate_Detection Read_Plate Read Plate on HTRF-compatible Plate Reader Incubate_Detection->Read_Plate Calculate_Ratio Calculate HTRF Ratio Read_Plate->Calculate_Ratio Plot_Curve Plot Dose-Response Curve Calculate_Ratio->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50

This protocol outlines the measurement of EGFR inhibitory activity using the Homogeneous Time-Resolved Fluorescence (HTRF) KinEASE-TK assay.[1]

I. Materials and Reagents:

  • This compound derivatives

  • EGFR enzyme (wild-type and/or T790M mutant)

  • HTRF KinEASE-TK substrate (TK-biotin)

  • Adenosine triphosphate (ATP)

  • HTRF Detection Reagents: Streptavidin-XL665 and Eu³⁺-cryptate labeled anti-phosphotyrosine antibody

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)

  • DMSO

  • 384-well low-volume white plates

II. Procedure:

  • Compound Preparation: Prepare a serial dilution of the this compound derivatives in DMSO. A typical starting concentration is 10 mM.

  • Assay Plate Preparation: Dispense 50 nL of each compound concentration into a 384-well assay plate. Include DMSO-only wells as a negative control (100% activity) and a known EGFR inhibitor as a positive control.

  • Reaction Mixture Preparation: Prepare the enzymatic reaction mixture containing the EGFR enzyme, TK-biotin substrate, and ATP in the assay buffer. The final concentrations should be optimized based on the enzyme lot and desired assay window.

  • Reaction Initiation: Add 10 µL of the reaction mixture to each well of the assay plate to start the enzymatic reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Reaction Termination and Detection: Stop the reaction by adding 10 µL of the detection mixture containing Streptavidin-XL665 and Eu³⁺-cryptate antibody in a detection buffer containing EDTA.

  • Signal Development: Incubate the plate for 60 minutes at room temperature to allow for the development of the HTRF signal.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm and 620 nm.

III. Data Analysis:

  • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

  • Normalize the data to the controls.

  • Plot the HTRF ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Application Note 2: Modulation of c-Myc Expression via G-Quadruplex DNA Stabilization

The c-Myc oncogene is a critical regulator of cell proliferation, and its overexpression is a driver in many human cancers. The promoter region of the c-Myc gene can form a G-quadruplex (G4) DNA structure, which acts as a silencer element. 5-nitroindole derivatives have been shown to bind and stabilize this G4 structure, leading to the downregulation of c-Myc expression and subsequent anticancer effects.[3][4]

cMyc_Pathway This compound Derivative This compound Derivative c-Myc Promoter G-Quadruplex c-Myc Promoter G-Quadruplex This compound Derivative->c-Myc Promoter G-Quadruplex Binds & Stabilizes c-Myc Transcription c-Myc Transcription c-Myc Promoter G-Quadruplex->c-Myc Transcription Inhibits c-Myc mRNA c-Myc mRNA c-Myc Transcription->c-Myc mRNA Cell Cycle Arrest & Apoptosis Cell Cycle Arrest & Apoptosis c-Myc Transcription->Cell Cycle Arrest & Apoptosis c-Myc Protein c-Myc Protein c-Myc mRNA->c-Myc Protein Translation Cell Proliferation & Growth Cell Proliferation & Growth c-Myc Protein->Cell Proliferation & Growth Promotes c-Myc Protein->Cell Cycle Arrest & Apoptosis Suppression leads to

This protocol measures the antiproliferative effects of this compound derivatives on cancer cell lines.[3][5]

I. Materials and Reagents:

  • Cancer cell line (e.g., HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivatives

  • Alamar Blue reagent

  • 96-well cell culture plates

  • DMSO

II. Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the this compound derivatives. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • Alamar Blue Addition: Add Alamar Blue reagent (10% of the total volume) to each well and incubate for 2-4 hours.

  • Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a plate reader.

III. Data Analysis:

  • Subtract the background fluorescence from all measurements.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value.

Compound ScaffoldTarget Cell LineIC₅₀ (µM)Reference
Pyrrolidine-substituted 5-nitroindoleHeLa5.08 ± 0.91[3]
Pyrrolidine-substituted 5-nitroindoleHeLa5.89 ± 0.73[3]

This protocol assesses the effect of the compounds on the protein level of c-Myc.[5]

I. Materials and Reagents:

  • Treated cell lysates

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-c-Myc, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

II. Procedure:

  • Cell Lysis and Protein Quantification: Lyse treated cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

III. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the c-Myc band intensity to the β-actin loading control.

  • Compare the normalized c-Myc levels in treated versus untreated cells.

Part 2: Antimicrobial and Antivirulence Activity

Chloroindole derivatives have been recognized for their ability to combat bacterial infections, not only through direct antimicrobial action but also by inhibiting virulence factors that are crucial for pathogenesis.[6]

Application Note 3: Assessing Antimicrobial and Antibiofilm Efficacy

The initial evaluation of a potential antimicrobial agent involves determining its minimum inhibitory concentration (MIC) and its ability to prevent or disrupt biofilms, which are structured communities of bacteria that exhibit increased resistance to antibiotics.

Antimicrobial_Assay_Workflow cluster_mic MIC Determination cluster_biofilm Biofilm Inhibition Assay MIC_Prep Prepare Serial Dilutions of This compound Derivative MIC_Inoculate Inoculate with Bacterial Suspension MIC_Prep->MIC_Inoculate MIC_Incubate Incubate for 18-24 hours MIC_Inoculate->MIC_Incubate MIC_Read Determine MIC Visually or by OD MIC_Incubate->MIC_Read Biofilm_Treat Treat Bacteria with Sub-MIC Concentrations of Compound MIC_Read->Biofilm_Treat Use Sub-MIC Concentrations Biofilm_Incubate Incubate to Allow Biofilm Formation Biofilm_Treat->Biofilm_Incubate Biofilm_Stain Stain with Crystal Violet Biofilm_Incubate->Biofilm_Stain Biofilm_Quantify Quantify Biofilm by Measuring Absorbance Biofilm_Stain->Biofilm_Quantify

This protocol determines the lowest concentration of a compound that inhibits visible bacterial growth.

I. Materials and Reagents:

  • Bacterial strain (e.g., Uropathogenic Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • This compound derivatives

  • 96-well microtiter plates

  • DMSO

II. Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of the compound in MHB in a 96-well plate.

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the bacterial inoculum to each well. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

This protocol assesses the ability of a compound to prevent biofilm formation.[6]

I. Materials and Reagents:

  • Bacterial strain

  • Tryptic Soy Broth (TSB) supplemented with glucose

  • This compound derivatives (at sub-MIC concentrations)

  • 96-well flat-bottom plates

  • 0.1% Crystal Violet solution

  • 30% Acetic Acid

II. Procedure:

  • Treatment and Incubation: In a 96-well plate, add bacterial suspension and the compound at various sub-MIC concentrations. Incubate at 37°C for 24 hours without shaking.

  • Washing: Gently wash the wells twice with PBS to remove planktonic cells.

  • Fixation: Fix the biofilms by air-drying the plate.

  • Staining: Stain the biofilms with 0.1% crystal violet for 15 minutes.

  • Washing: Wash the wells with water to remove excess stain.

  • Solubilization: Solubilize the bound crystal violet with 30% acetic acid.

  • Quantification: Measure the absorbance at 570 nm.

III. Data Analysis:

  • Calculate the percentage of biofilm inhibition compared to the untreated control.

CompoundTarget OrganismMIC (µg/mL)Biofilm Inhibition at 20 µg/mL (%)Reference
4-chloroindoleUPEC7572[6]
5-chloroindoleUPEC7566[6]
5-chloro 2-methyl indoleUPEC7564[6]

Note: While the table provides data for chloroindoles, similar assays would be applicable to this compound derivatives.

Conclusion

The this compound scaffold represents a versatile and promising starting point for the development of novel therapeutic agents. The biological assays and protocols detailed in this guide provide a robust framework for researchers to elucidate the mechanisms of action and quantify the efficacy of these compounds in both anticancer and antimicrobial contexts. Rigorous and reproducible experimental design, as outlined herein, is paramount to advancing our understanding and realizing the full therapeutic potential of this important class of molecules.

References

  • BenchChem. (n.d.). Evaluating the inhibitory activity of 5-chloro-2,3-dimethyl-1H-indole derivatives against specific enzymes.
  • Kumar, A., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(10), 1667-1679.
  • Kumar, A., et al. (2021). Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. ResearchGate.
  • W. E. Noland, L. R. Smith, D. C. Johnson. (1963). The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole. Journal of the American Chemical Society.
  • El-Gamal, M. I., et al. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1).
  • ResearchGate. (n.d.). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole.
  • BenchChem. (n.d.). The Pivotal Role of 7-Nitroindole as a Versatile Scaffold in Medicinal Chemistry.
  • Lesyk, R., et al. (2020). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Pharmaceuticals, 13(10), 301.
  • Kumar, A., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PubMed.
  • ResearchGate. (n.d.). Characterization of the inhibitory effect and binding mode of 5-chloro-7-azaindole derivatives.
  • S., S., et al. (2022). Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli. Frontiers in Cellular and Infection Microbiology, 12.
  • Chandal, N., et al. (2024). Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria. Communications Biology, 7(1), 1-14.
  • Abdel-Gawad, H., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances, 12(36), 23528-23554.
  • Yildirim, S., et al. (2018). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Marmara Pharmaceutical Journal, 22(1), 77-85.
  • Gani, A., & A., A. (2017). Chemo Selective Synthesis and Evaluation of Antimicrobial Activity of Novel 5-hydroxyindole Derivatives. Der Pharmacia Sinica, 8(2), 1-9.
  • Abdel-Gawad, H., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Publishing.
  • Di Martino, R. M. C., et al. (2024). Discovery of MAGL Inhibition by Lophine Derivatives: An Unexpected Finding from Chemiluminescent Assay Development. Molecules, 29(10), 2275.
  • Zhou, W., et al. (2014). Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. Drug Design, Development and Therapy, 8, 1855-1869.

Sources

Application of 5-Chloro-7-nitro-1H-indole in Cancer Research: A Technical Guide for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the backbone of numerous agents with significant therapeutic value, particularly in oncology. The strategic functionalization of the indole ring with electron-withdrawing groups, such as chloro and nitro moieties, has been a highly effective strategy for the development of potent anticancer compounds. This technical guide focuses on the prospective application of a novel, yet underexplored molecule, 5-Chloro-7-nitro-1H-indole , in cancer research. While direct experimental data for this specific compound is not yet prevalent in published literature, this document synthesizes the wealth of information available for structurally related 5-chloro-indoles and 5- and 7-nitroindoles to provide a robust framework for its investigation as a potential anticancer agent. We will delve into the mechanistic rationale, propose detailed experimental protocols, and present illustrative data to guide researchers in unlocking the therapeutic potential of this promising scaffold.

Introduction: The Rationale for Investigating this compound

The indole ring system is a cornerstone in the development of anticancer drugs, with several indole-based compounds approved for clinical use.[1] The introduction of a chlorine atom at the 5-position and a nitro group at the 7-position of the indole core is hypothesized to significantly modulate the molecule's physicochemical and biological properties. The 5-chloro substitution is known to enhance the anticancer efficacy of indole derivatives by influencing their binding to target proteins.[2] Concurrently, nitroindole derivatives have demonstrated a diverse range of anticancer activities, including the inhibition of key signaling pathways and the targeting of unique DNA structures.[3]

Derivatives of 5-chloro-indole have shown potent activity against a spectrum of cancer cell lines by targeting critical signaling pathways involved in cell proliferation and survival.[2] Similarly, 5- and 7-nitroindole derivatives have been identified as binders and stabilizers of G-quadruplex (G4) DNA structures in the promoter regions of oncogenes like c-Myc, leading to the suppression of tumor growth.[3] Based on these precedents, this compound emerges as a compelling candidate for anticancer drug discovery, potentially acting through multiple mechanisms to inhibit cancer cell growth and induce apoptosis.

Potential Mechanisms of Action and Key Signaling Pathways

The unique structural features of this compound suggest several potential mechanisms through which it could exert its anticancer effects. These are largely inferred from the activities of its parent scaffolds.

Kinase Inhibition: Targeting Dysregulated Cell Proliferation

A primary mechanism of action for many 5-chloro-indole derivatives is the inhibition of protein kinases, which are often dysregulated in cancer.[2] Key targets include the Epidermal Growth Factor Receptor (EGFR) and BRAF kinases, crucial components of pathways that drive tumor cell proliferation and survival.[4] The 5-chloro-indole moiety can act as an ATP-competitive inhibitor at the kinase domain of these receptors.[5]

Modulation of the PI3K/Akt/mTOR Pathway

Indole derivatives are known to modulate the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell survival and proliferation that is frequently overactive in cancer.[3] Inhibition of this pathway by compounds structurally similar to this compound can lead to cell cycle arrest and apoptosis.[6]

G-Quadruplex DNA Stabilization: A Novel Anticancer Strategy

Certain 5- and 7-nitroindole derivatives have been shown to bind to and stabilize G-quadruplex (G4) DNA structures.[3] These structures can form in the promoter regions of oncogenes, most notably c-Myc. Stabilization of the G4 structure can inhibit the transcription of the oncogene, leading to downregulation of its protein product and subsequent suppression of tumor growth.[7]

Visualizing the Potential: Signaling Pathways and Experimental Workflow

To aid in the conceptualization of these mechanisms and the design of experiments, the following diagrams illustrate the potential signaling pathways targeted by this compound and a general workflow for its evaluation.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Compound This compound Compound->EGFR Compound->BRAF Inhibition Compound->PI3K Modulation Compound->Akt Modulation Compound->mTOR Modulation G4 c-Myc G-Quadruplex Compound->G4 Stabilization cMyc c-Myc Transcription G4->cMyc Inhibition cMyc->Proliferation Promotion G start Synthesis of This compound & Derivatives in_vitro In Vitro Screening (Cytotoxicity - MTT Assay) start->in_vitro mechanism Mechanism of Action Studies in_vitro->mechanism cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanism->cell_cycle apoptosis Apoptosis Assays (Annexin V/PI, Caspase Activity) mechanism->apoptosis western_blot Target Validation (Western Blot for key pathway proteins) mechanism->western_blot in_vivo In Vivo Studies (Xenograft Models) mechanism->in_vivo end Lead Optimization & Preclinical Development in_vivo->end

Sources

Application Note: A Validated HPLC Method for the Purity Analysis of 5-Chloro-7-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the separation of potential impurities related to 5-Chloro-7-nitro-1H-indole. This compound, a critical intermediate in pharmaceutical synthesis, requires a precise and reliable analytical method to ensure the quality and consistency of final drug products. The described reversed-phase HPLC (RP-HPLC) method utilizes a C18 stationary phase with a gradient mobile phase of acetonitrile and water, incorporating a photodiode array (PDA) detector for comprehensive analysis. This protocol is designed for researchers, quality control analysts, and drug development professionals, providing a detailed methodology, system suitability criteria, and scientific rationale for the chosen parameters.

Scientific Rationale and Method Development

The development of a successful HPLC method is predicated on the physicochemical properties of the analyte. This compound (MW: 196.59 g/mol , Formula: C8H5ClN2O2) is a heterocyclic aromatic compound.[1][2] Its structure, featuring a hydrophobic indole core functionalized with polar nitro and chloro groups, makes it an ideal candidate for reversed-phase chromatography.[3][4]

  • Selection of Chromatographic Mode: Reversed-phase HPLC is the most logical choice. In this mode, a non-polar stationary phase (C18) is used with a polar mobile phase.[4] The hydrophobic indole backbone of the analyte will interact strongly with the C18 alkyl chains, providing good retention. Elution is achieved by increasing the concentration of an organic solvent in the mobile phase, which decreases mobile phase polarity and elutes the analyte.[3]

  • Stationary Phase Selection: A C18 (octadecylsilane) column is specified due to its widespread use and proven efficacy in separating aromatic and moderately polar compounds.[5] The high surface area and carbon load of modern C18 columns provide excellent resolving power for separating the main peak from closely related impurities. A column with a 5 µm particle size offers a good balance between efficiency and backpressure, suitable for routine analysis.[6]

  • Mobile Phase Composition: A combination of acetonitrile and water is chosen as the mobile phase. Acetonitrile generally offers lower viscosity and better UV transparency compared to methanol. The inclusion of 0.1% formic acid in the aqueous phase is critical. It serves to protonate the indole nitrogen and suppress the ionization of any free silanol groups on the silica backbone of the stationary phase.[7] This acidification minimizes peak tailing and ensures sharp, symmetrical peaks, which are essential for accurate quantification. A gradient elution, starting with a higher aqueous composition and transitioning to a higher acetonitrile concentration, is employed to ensure that both polar and non-polar impurities are effectively separated and eluted within a reasonable runtime.[8]

  • Detection: The indole nucleus and the nitroaromatic functionality are strong chromophores.[9] Indole itself has a characteristic UV absorbance around 270-280 nm.[10][11] However, nitroaromatic compounds, as a class, are reliably detected at 254 nm, a common wavelength for UV detectors in HPLC systems.[5][12][13] A Photodiode Array (PDA) detector is recommended to monitor a range of wavelengths simultaneously. This allows for the selection of the wavelength of maximum absorbance (λmax) for the parent compound, enhancing sensitivity, and also enables peak purity analysis by comparing spectra across a single peak. For this method, 254 nm is chosen as the primary monitoring wavelength for its robustness in detecting nitroaromatic species.

Experimental Protocol

This section provides a detailed, step-by-step protocol for the purity analysis of this compound.

Instrumentation and Consumables
  • HPLC System: An Alliance HPLC system or equivalent, equipped with a quaternary pump, autosampler, column oven, and a 2998 Photodiode Array (PDA) detector.

  • Data Acquisition: Empower™ software or equivalent chromatography data system.

  • Analytical Column: ZORBAX Eclipse Plus C18, 4.6 x 250 mm, 5 µm (or equivalent).[6]

  • Chemicals:

    • Acetonitrile (HPLC Grade)

    • Formic Acid (ACS Grade, ~99%)

    • Water (HPLC Grade or Milli-Q)

    • This compound Reference Standard (Purity ≥ 98%)

Chromatographic Conditions

All critical chromatographic parameters are summarized in the table below.

ParameterCondition
Stationary Phase C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water (v/v)
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.0
20.0
25.0
25.1
30.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector PDA, Wavelength 254 nm
Run Time 30 minutes
Reagent and Standard Preparation
  • Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas before use.

  • Mobile Phase B: Acetonitrile (HPLC Grade). Degas before use.

  • Diluent: Prepare a mixture of Acetonitrile and Water (50:50, v/v).

  • Reference Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate for 5 minutes if necessary to ensure complete dissolution.

  • Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

Sample Preparation

Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a nominal concentration of 1000 µg/mL. Further dilute this solution as necessary to match the working standard concentration (100 µg/mL) for analysis. Filter the final solution through a 0.45 µm PTFE syringe filter before injection.

System Suitability Testing (SST)

Before commencing sample analysis, the performance of the chromatographic system must be verified. This is achieved by performing five replicate injections of the Working Standard Solution (100 µg/mL). The results must conform to the acceptance criteria outlined in the table below.

ParameterAcceptance CriteriaRationale
Retention Time (RT) RSD ≤ 1.0%Ensures the stability and precision of the pump and chromatographic system.
Peak Area RSD ≤ 2.0%Demonstrates the precision of the injector and detector response.
Tailing Factor (T) ≤ 2.0Indicates good peak shape, free from undesirable secondary interactions.
Theoretical Plates (N) ≥ 2000Confirms the efficiency and separation power of the analytical column.

Analytical Procedure and Data Processing

  • Equilibrate the HPLC system with the initial mobile phase composition (70% A, 30% B) until a stable baseline is achieved.

  • Perform a blank injection (diluent) to ensure the system is clean.

  • Inject the Working Standard Solution five times to perform System Suitability Testing.

  • Verify that all SST criteria are met. If not, troubleshoot the system before proceeding.

  • Inject the prepared sample solutions in duplicate.

  • After the sequence is complete, process the chromatograms. Identify the main peak corresponding to this compound based on the retention time of the reference standard.

  • Calculate the purity of the sample using the area percent method:

    % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

HPLC Analysis Workflow

The following diagram illustrates the complete workflow from preparation to final analysis.

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing Standard_Prep Prepare Standard (100 µg/mL) SST System Suitability Test (5 Replicate Injections) Standard_Prep->SST Sample_Prep Prepare Sample (100 µg/mL) Sample_Injection Inject Samples Sample_Prep->Sample_Injection Mobile_Phase_Prep Prepare Mobile Phases (A & B) Equilibration System Equilibration Mobile_Phase_Prep->Equilibration Equilibration->SST SST->Sample_Injection If SST Passes Integration Integrate Chromatograms Sample_Injection->Integration Calculation Calculate % Purity (Area Percent Method) Integration->Calculation Report Generate Final Report Calculation->Report

Caption: HPLC workflow for purity analysis.

Conclusion

The HPLC method described provides a reliable, precise, and accurate tool for the purity determination of this compound. By employing a standard C18 column and a straightforward acetonitrile/water gradient, this method can be readily implemented in most analytical laboratories. The inclusion of system suitability criteria ensures that the method produces consistent and trustworthy results, making it suitable for quality control throughout the drug development and manufacturing process.

References

  • U.S. Environmental Protection Agency. (n.d.). Method 8330B (SW-846): Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC).
  • MicroSolv Technology Corporation. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC.
  • Taylor & Francis Online. (2006). DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION.
  • U.S. Environmental Protection Agency. (2007). Method 8330A: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC).
  • Waters Corporation. (n.d.). Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives).
  • Jones Chromatography. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
  • Wikipedia. (n.d.). Reversed-phase chromatography.
  • Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques.
  • Phenomenex. (n.d.). Normal-phase vs. Reversed-phase Chromatography.
  • PubChem. (n.d.). 5-Chloroindole.
  • Frontiers in Chemistry. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives.
  • Nanjing Bike Biotechnology Co., Ltd. (n.d.). 5-Chloro-7-nitroindole.
  • PubChem. (n.d.). 3-chloro-7-nitro-1H-indole.
  • Springer. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid.
  • National Institutes of Health (NIH). (2021). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol.
  • ResearchGate. (2022). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval.
  • MDPI. (2016). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction.
  • PubMed. (2018). Development and validation of HPLC methods for analysis of chlorantraniliprole insecticide in technical and commercial formulations.
  • Royal Society of Chemistry. (2020). Identifying initial transformation products during chlorination of the indole moiety and unveiling their formation mechanisms.
  • ResearchGate. (n.d.). Absorption spectra of indole and 5-hydroxyindole in the gas phase.
  • Royal Society of Chemistry. (2000). The first UV absorption band for indole is not due to two simultaneous orthogonal electronic transitions differing in dipole moment.

Sources

Application Note: Unambiguous ¹H and ¹³C NMR Spectral Assignment of 5-Chloro-7-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Chloro-7-nitro-1H-indole is a substituted indole derivative of significant interest in medicinal chemistry and materials science. The indole scaffold is a privileged structure in drug discovery, and understanding the precise electronic and steric effects of substituents is paramount for rational drug design. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for the structural elucidation of such molecules.[1] This application note provides a comprehensive guide to the complete and unambiguous assignment of the ¹H and ¹³C NMR spectra of this compound. We will delve into the influence of the electron-withdrawing chloro and nitro groups on the chemical shifts and coupling constants of the indole ring system. This guide is designed to be a practical resource, explaining the causality behind spectral patterns and providing robust protocols for obtaining high-quality data.

Structural and Electronic Considerations

The indole ring is an aromatic heterocyclic system composed of a benzene ring fused to a pyrrole ring. The introduction of a chlorine atom at the C5 position and a nitro group at the C7 position dramatically alters the electron distribution within the molecule. Both substituents are strongly electron-withdrawing, leading to a general deshielding of the protons and carbons in the benzene portion of the indole ring.[2] The nitro group, in particular, exerts a powerful deshielding effect on nearby nuclei.[3] These electronic perturbations are key to predicting and interpreting the resulting NMR spectra.

Predicted ¹H and ¹³C NMR Spectral Data

Based on the known effects of chloro and nitro substituents on aromatic systems and data from related indole derivatives, we can predict the approximate chemical shifts and coupling patterns for this compound.[1][4] The data presented below is a reasoned estimation and may vary slightly based on solvent and concentration.[5][6][7][8]

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H1 (N-H)> 11.0br s-Highly deshielded due to hydrogen bonding and electronic effects of substituents. Often broad.[1]
H2~ 7.4 - 7.6tJ ≈ 2.5 - 3.0 HzCoupled to H1 and H3.
H3~ 6.6 - 6.8ddJ ≈ 3.0, 2.0 HzCoupled to H1 and H2.
H4~ 8.0 - 8.2dJ ≈ 2.0 HzDeshielded by the adjacent nitro group. Meta-coupled to H6.
H6~ 7.4 - 7.6dJ ≈ 2.0 HzMeta-coupled to H4.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C2~ 125 - 128Standard chemical shift for C2 in indoles.[1][9]
C3~ 103 - 106Shielded relative to other carbons in the pyrrole ring.[1][9]
C3a~ 129 - 132Bridgehead carbon.
C4~ 118 - 121Influenced by the adjacent nitro group.
C5~ 126 - 129Attached to chlorine.[1]
C6~ 123 - 126
C7~ 135 - 138Attached to the strongly electron-withdrawing nitro group.
C7a~ 130 - 133Bridgehead carbon, deshielded by the nitro group.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible NMR data, the following protocols are recommended.

Protocol 1: NMR Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample.[10][11]

  • Compound Purity: Ensure the this compound sample is of high purity, free from paramagnetic impurities and residual solvents.

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. DMSO-d₆ is often a good choice for indoles as it can help to sharpen the N-H proton signal through hydrogen bonding.[12] CDCl₃ is also commonly used but may result in a broader N-H peak.[1][6]

  • Concentration: For ¹H NMR, a concentration of 5-20 mg in 0.6-0.7 mL of solvent is typically sufficient.[10][13] For ¹³C NMR, a more concentrated sample of 20-50 mg may be necessary to obtain a good signal-to-noise ratio in a reasonable time.[10]

  • Dissolution: After adding the solvent to the accurately weighed sample in a clean vial, gently vortex or sonicate to ensure complete dissolution.[10]

  • Filtration and Transfer: To remove any particulate matter which can degrade spectral resolution, filter the solution through a small plug of glass wool or cotton in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[1][14]

  • Degassing (Optional): For sensitive samples or for certain advanced experiments, degassing the sample by the freeze-pump-thaw technique can remove dissolved oxygen, which is paramagnetic and can cause line broadening.[13]

Protocol 2: NMR Data Acquisition
  • Spectrometer Setup: Use a high-field NMR spectrometer (400 MHz or higher is recommended) for better signal dispersion.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and carefully shim the magnetic field to achieve optimal homogeneity and sharp peaks.[15]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required compared to the ¹H spectrum.

  • 2D NMR Experiments: To confirm assignments, the following 2D NMR experiments are highly recommended:

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings.[16][17]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.[16][17]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for assigning quaternary carbons.[16][17]

Spectral Assignment and Interpretation Workflow

A systematic approach is essential for the unambiguous assignment of all signals.

G cluster_1D 1D NMR Analysis cluster_2D 2D NMR Correlation cluster_assignment Structure Confirmation A Acquire ¹H NMR Spectrum C Initial ¹H Assignment (Chemical Shift, Multiplicity, Integration) A->C B Acquire ¹³C NMR Spectrum D Initial ¹³C Assignment (Chemical Shift) B->D H Confirm H-H Couplings (COSY) C->H E Acquire COSY Spectrum E->H F Acquire HSQC Spectrum I Assign Protonated Carbons (HSQC) F->I G Acquire HMBC Spectrum J Assign Quaternary Carbons (HMBC) G->J H->I I->J K Final Unambiguous Assignment J->K

Figure 1: Workflow for NMR spectral assignment.

  • ¹H Spectrum Analysis:

    • The N-H proton (H1) is expected to be a broad singlet at a very downfield chemical shift (>11.0 ppm).[1] Its identity can be confirmed by a D₂O exchange experiment, where the peak would disappear.

    • The protons of the pyrrole ring, H2 and H3 , will appear as a triplet and a doublet of doublets, respectively, in the region of 7.4-7.6 ppm and 6.6-6.8 ppm.

    • The protons on the benzene ring, H4 and H6 , will appear as doublets with small meta-coupling constants (J ≈ 2.0 Hz).[18][19] H4 will be significantly downfield-shifted due to the strong deshielding effect of the adjacent nitro group.

  • ¹³C Spectrum Analysis:

    • Initial assignments can be made based on the predicted chemical shifts in Table 2. The carbons attached to the electron-withdrawing groups, C5 and C7 , are expected to be significantly affected.

  • 2D NMR for Unambiguous Assignment:

    • COSY: Will confirm the coupling between H4 and H6, and between H2 and H3 (and potentially H1).

    • HSQC: Will definitively link H2, H3, H4, and H6 to their corresponding carbons (C2, C3, C4, and C6).

    • HMBC: This is the key experiment for assigning the quaternary carbons.

      • The N-H proton (H1) should show correlations to C2, C3, C3a, and C7a.

      • H2 will show correlations to C3, C3a, and C7a.

      • H3 will show correlations to C2, C3a, and C7a.

      • H4 will show correlations to C3a, C5, and C6.

      • H6 will show correlations to C4, C5, and C7a. These long-range correlations provide a network of connectivity that allows for the confident assignment of all carbons in the structure.

G N1 N1 C2 C2 C3 C3 C3a C3a C4 C4 C5 C5 C6 C6 C7 C7 C7a C7a H1 H1 H1->C2 H1->C3 H1->C3a H1->C7a H2 H2 H2->C3a H2->C7a H3 H3 H3->C2 H3->C3a H4 H4 H4->C3a H4->C5 H4->C6 H6 H6 H6->C4 H6->C5 H6->C7a

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Chloro-7-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 5-Chloro-7-nitro-1H-indole. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this important synthetic intermediate. The synthesis, particularly the regioselective nitration of the indole core, presents unique challenges that can lead to low yields, isomer formation, and purification difficulties.

This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols based on established chemical principles. Our goal is to empower you to diagnose issues in your synthesis, optimize reaction conditions, and ultimately improve the yield and purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: Why is the regioselective nitration of the indole ring to the 7-position so challenging?

The direct nitration of an indole ring is complex due to the electron-rich nature of the heterocycle. Electrophilic attack typically occurs at the C-3 position, which is the most nucleophilic.[1] Under strongly acidic conditions (e.g., HNO₃/H₂SO₄), the indole nitrogen can be protonated, which deactivates the pyrrole ring and directs nitration to the benzene ring, primarily at the C-5 position. Furthermore, these harsh acidic conditions often lead to acid-catalyzed polymerization and the formation of intractable tars, significantly lowering yields.[1][2] The C-7 position is sterically hindered and electronically less favored, making direct, selective nitration in high yield a formidable challenge.[1]

Q2: What is the most reliable strategy for synthesizing this compound?

A direct nitration of 5-chloro-1H-indole is unlikely to be efficient. The most successful and high-yielding strategies involve a multi-step approach that controls regioselectivity:

  • N-Protection: The indole nitrogen of the 5-chloro-1H-indole starting material is protected with a suitable group, such as a tosyl (Ts) or Boc (tert-butyloxycarbonyl) group. This step prevents side reactions at the nitrogen and can influence the electronic properties of the ring.

  • Directed Nitration: The N-protected intermediate is then subjected to nitration. The choice of nitrating agent and conditions is critical for directing the nitro group to the C-7 position.

  • Deprotection: The protecting group is removed to yield the final this compound.

This indirect pathway consistently provides better control over isomer formation and leads to higher overall yields compared to direct nitration attempts.

Q3: Can I use the Leimgruber-Batcho synthesis for this molecule?

Yes, the Leimgruber-Batcho indole synthesis is an excellent method for preparing the 5-chloro-1H-indole precursor if it is not commercially available.[3] This method involves the condensation of a substituted 2-nitrotoluene (in this case, 4-chloro-2-nitrotoluene) with a formamide acetal, followed by reductive cyclization.[4][5] One of the key advantages of this synthesis is that it avoids the harsh acidic conditions of the Fischer indole synthesis and can provide good yields of specifically substituted indoles.[3]

Troubleshooting Guide

Issue 1: Low or No Yield of the Desired 7-Nitro Isomer
Potential Cause(s)Recommended Solution(s)
Incorrect Nitrating Agent/Conditions: Using harsh nitrating agents like mixed nitric/sulfuric acid promotes polymerization and favors nitration at other positions (C-3, C-5, C-6).[1]Employ Milder Nitrating Agents: Use reagents like acetyl nitrate (AcONO₂) or benzoyl nitrate at low temperatures. These reagents are less acidic and can improve selectivity.[2] For optimal C-7 selectivity, an indirect approach using a protected indole is strongly recommended.[1]
Acid-Catalyzed Polymerization: The indole nucleus is highly susceptible to degradation and polymerization under strong acidic conditions, leading to the formation of dark, insoluble tars.[2]Avoid Strong Protic Acids: Do not use H₂SO₄ as a catalyst or solvent if possible. Perform the reaction at low temperatures (e.g., -20 °C to 0 °C) to minimize decomposition.[2] The use of an N-protecting group can also increase the stability of the indole ring.
Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time, low temperature, or deactivated reagents.Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting material. If the reaction stalls, consider a slight increase in temperature or extending the reaction time. Ensure your nitrating agent is fresh.
Issue 2: Formation of Multiple Isomers (e.g., 3-nitro, 6-nitro)
Potential Cause(s)Recommended Solution(s)
Direct Nitration Attempt: As discussed, direct nitration of 5-chloro-1H-indole will almost certainly produce a mixture of isomers, with the 3-, 4-, and 6-nitro products often being significant components.[6]Implement an N-Protection Strategy: Protect the indole nitrogen with a tosyl (Ts) group. The bulky protecting group can help direct the incoming electrophile (NO₂⁺) to the C-7 position through steric and electronic effects.
Suboptimal Reaction Conditions: Even with a protected indole, temperature and the rate of addition of the nitrating agent can affect regioselectivity.Maintain Strict Temperature Control: Keep the reaction temperature low and constant (e.g., 0 °C or below). Slow, Dropwise Addition: Add the nitrating agent solution slowly to the substrate solution to maintain a low instantaneous concentration, which can favor the desired kinetic product.
Issue 3: Formation of Dinitro or Other Over-Nitrated Products
Potential Cause(s)Recommended Solution(s)
Excess Nitrating Agent: Using a large excess of the nitrating agent increases the likelihood of a second nitration event occurring on the ring.Control Stoichiometry Carefully: Use a slight excess of the nitrating agent (e.g., 1.05-1.1 equivalents).[2] This provides a balance between driving the reaction to completion and minimizing over-nitration.
Elevated Reaction Temperature/Time: Higher temperatures and longer reaction times provide more energy and opportunity for the less-activated mono-nitroindole to react again.Work at Low Temperatures and Monitor Closely: Perform the reaction at the lowest practical temperature and quench it as soon as TLC/HPLC analysis shows complete consumption of the starting material.[2]
Issue 4: Difficult Purification
Potential Cause(s)Recommended Solution(s)
Co-elution of Isomers: The different nitro-isomers of 5-chloroindole often have very similar polarities, making separation by standard column chromatography challenging.Optimize Chromatography: Use a high-resolution silica gel and test various solvent systems. A gradient elution might be necessary. Consider alternative stationary phases like reversed-phase (C18) silica if normal phase is ineffective.
Presence of Tarry Byproducts: Polymeric materials can streak on the column and contaminate fractions.Pre-Purification Workup: Before chromatography, attempt to remove tars by trituration. Dissolve the crude product in a minimal amount of a good solvent (e.g., dichloromethane) and add a poor solvent (e.g., hexanes) to precipitate the desired product, leaving impurities in the solution. Alternatively, filter the crude solution through a plug of silica gel or celite to remove baseline material.
Product Instability: The final product or intermediates may be unstable on silica gel.Use a Deactivated Stationary Phase: Treat the silica gel with a small amount of triethylamine (e.g., 1% v/v) in the eluent to neutralize acidic sites. Recrystallization: If chromatography fails, recrystallization is an excellent alternative for purification. Experiment with different solvent pairs (e.g., ethyl acetate/hexanes, ethanol/water) to find optimal conditions.

Visualized Workflows and Mechanisms

Diagram 1: Overall Synthetic Workflow

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Nitration Sequence A 4-Chloro-2-nitrotoluene B Leimgruber-Batcho Synthesis A->B 1. DMFDMA, Pyrrolidine 2. Reductive Cyclization C 5-Chloro-1H-indole B->C D N-Protection C->D Proceed to Nitration E N-Tosyl-5-chloro-1H-indole D->E TsCl, Base F Regioselective Nitration E->F HNO3, Ac2O Low Temp. G N-Tosyl-5-chloro-7-nitro-1H-indole F->G H Deprotection G->H Base or Acid Hydrolysis I This compound (Final Product) H->I

Caption: Recommended synthetic pathway from precursor to final product.

Diagram 2: Troubleshooting Logic for Low Yield

G Start Problem: Low Yield TLC Analyze Crude by TLC/HPLC Start->TLC SM_Present Significant Starting Material Remains? TLC->SM_Present Side_Products Multiple Side Products Formed? SM_Present->Side_Products No Sol_SM Solution: - Increase reaction time - Check reagent purity - Slightly increase temp. SM_Present->Sol_SM Yes Baseline Baseline Material (Tar) Present? Side_Products->Baseline No Sol_Isomers Solution: - Use N-Protection - Use milder nitrating agent - Lower reaction temp. Side_Products->Sol_Isomers Yes (Isomers) Sol_Tar Solution: - Avoid strong acids - Lower reaction temp. - Ensure inert atmosphere Baseline->Sol_Tar Yes Purify Proceed to Purification Optimization Baseline->Purify No

Sources

Technical Support Center: Purification of 5-Chloro-7-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 5-Chloro-7-nitro-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges associated with the purification of this valuable synthetic intermediate. Our goal is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your purification workflows effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the purification of this compound, providing foundational knowledge for tackling specific experimental issues.

Q1: What are the primary sources of impurities in the synthesis of this compound?

The main impurities arise directly from the synthesis, which typically involves the electrophilic nitration of 5-chloroindole. The indole nucleus is highly reactive and susceptible to several side reactions under nitrating conditions. Key impurities include:

  • Polymeric Byproducts: Indoles are notoriously prone to acid-catalyzed polymerization. Strong acids like sulfuric acid (H₂SO₄), often used in nitration mixtures, can protonate the indole ring, initiating a chain reaction that forms dark, insoluble tars.[1][2] These polymers are often the most challenging impurity to remove.

  • Regioisomers: Electrophilic attack on the indole ring can occur at multiple positions. While the 7-position is the target, nitration can also occur at other positions on the benzene or pyrrole ring, with the C-3 position being particularly susceptible, leading to isomers like 5-chloro-3-nitro-1H-indole.[1][3] The formation of dinitrated products is also possible if the reaction conditions are too harsh or if an excess of the nitrating agent is used.[1]

  • N-Nitroso Compounds: If nitrous acid is present (formed from nitrite impurities), it can react with the indole to form N-nitrosoindoles, which are often unstable and colored.[1][4]

  • Unreacted Starting Material: Incomplete conversion will leave residual 5-chloroindole, which must be separated from the final product.[5]

Q2: What key physicochemical properties of this compound influence its purification?

Understanding the molecule's properties is critical for designing an effective purification strategy:

  • High Polarity: The presence of both a nitro group (-NO₂) and an N-H group makes the molecule highly polar. This dictates the choice of chromatographic systems, generally requiring polar mobile phases for elution from normal-phase silica.

  • Hydrogen Bonding: The N-H proton of the indole ring can act as a hydrogen bond donor, while the oxygen atoms of the nitro group can act as acceptors. This intermolecular interaction can affect solubility and chromatographic behavior, sometimes causing peak tailing on silica gel.

  • Potential Instability: Nitro-indoles can be sensitive to harsh pH conditions, high temperatures, and light.[4][6] Nitrosated indole products, which may be present as impurities, are known to be unstable, particularly at acidic pH.[4][6] This necessitates careful handling during workup and purification to prevent degradation.

  • Color: Nitroaromatic compounds are often yellow. While the pure compound is a yellow solid, intense or dark coloration in the crude product typically indicates the presence of polymeric or oxidized impurities.[7]

Q3: What analytical methods are recommended for assessing the purity of this compound?

A multi-technique approach is essential for reliable purity assessment:

  • Thin-Layer Chromatography (TLC): The first line of analysis for monitoring reaction progress and guiding column chromatography. A typical mobile phase would be a mixture of hexane and ethyl acetate.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reverse-phase (RP) HPLC method is suitable for resolving the polar target compound from less polar impurities like the starting material.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the desired isomer and identifying any isomeric impurities or residual starting material.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify impurities based on their mass-to-charge ratio.

Section 2: Troubleshooting Guide

This guide addresses specific problems encountered during purification in a question-and-answer format.

Problem 1: My crude product is a dark, tarry, and mostly insoluble material.

  • Probable Cause: This is a classic sign of acid-catalyzed polymerization of the indole starting material during the nitration reaction.[1][2] Strong acids create a highly reactive indoleninium cation that attacks other indole molecules, leading to polymer chains.[1]

  • Solution Strategy:

    • Prevention (During Synthesis): Use milder, non-acidic nitrating agents such as acetyl nitrate or benzoyl nitrate instead of mixed nitric and sulfuric acids to prevent polymerization.[1][2]

    • Post-Synthesis Cleanup: Before attempting chromatography, try to remove the insoluble polymer. Suspend the crude material in a strong organic solvent in which the desired product is soluble but the polymer is not (e.g., dichloromethane or ethyl acetate). Stir vigorously and then filter to remove the insoluble tar. The desired product should be in the filtrate, which can then be concentrated and subjected to chromatography. This prevents the polymer from irreversibly binding to the silica gel column.

Problem 2: I'm getting poor separation during silica gel column chromatography. The fractions are all mixed.

  • Probable Cause: The high polarity of this compound and the likely presence of similarly polar regioisomers make separation challenging. Co-elution is common if the mobile phase polarity is not optimized.

  • Solution Strategy:

    • Optimize the Mobile Phase: Use a shallow gradient. A steep increase in solvent polarity will cause all polar compounds to elute together. Start with a low polarity mobile phase (e.g., 9:1 Hexane:Ethyl Acetate) and slowly increase the proportion of the polar solvent. Refer to the table below for starting points.

    • Consider an Alternative Stationary Phase: If silica gel (a normal-phase, acidic support) fails, consider using neutral alumina, which may offer different selectivity. Alternatively, reverse-phase chromatography (using C18 silica) with a water/acetonitrile or water/methanol mobile phase can be highly effective for separating polar compounds.[8]

    • Check for Overloading: Loading too much crude material onto the column is a common cause of poor separation. As a rule of thumb, use a mass ratio of at least 50:1 (silica:crude material).

Table 1: Recommended Solvent Systems for Column Chromatography

Stationary PhaseSolvent System (Gradient)Rationale & Comments
Silica Gel Hexane / Ethyl Acetate (e.g., from 10% to 50% Ethyl Acetate)Standard choice for moderately polar to polar compounds. The gradient should be very shallow to resolve isomers.
Silica Gel Dichloromethane / Methanol (e.g., from 0.5% to 5% Methanol)A more polar system for highly polar compounds. Use with caution as methanol can dissolve silica to some extent.
Neutral Alumina Hexane / Ethyl AcetateOffers different selectivity compared to silica and can be useful if the target compound is sensitive to acidic conditions.
Reverse-Phase C18 Water / AcetonitrileExcellent for separating polar compounds. Impurities that are less polar will elute later than the product.

Problem 3: My attempts at recrystallization fail to produce crystals.

  • Probable Cause: The presence of persistent impurities is likely inhibiting the formation of a crystal lattice. An inappropriate solvent or cooling rate can also prevent crystallization.

  • Solution Strategy:

    • Start with Purer Material: Recrystallization is most effective on material that is already >90-95% pure. Use it as a final polishing step after chromatography.

    • Systematic Solvent Screening: Test the solubility of your compound in a range of solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, acetonitrile). A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.

    • Use a Solvent/Anti-Solvent System: If a single solvent is not effective, try a binary system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble). Then, slowly add a miscible "anti-solvent" (in which it is insoluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Allow it to cool slowly. A common pair is Ethanol/Water or Dichloromethane/Hexane.

Problem 4: My purified, yellow solid darkens over time in storage.

  • Probable Cause: The compound may be degrading due to exposure to light, air (oxidation), or trace amounts of residual acid or base from the purification process. Nitroaromatic compounds can be light-sensitive.

  • Solution Strategy:

    • Ensure Neutrality: After purification, ensure the final product is free from any acidic or basic residues. If an acid or base was used in the workup or chromatography, consider a final wash of an organic solution of the product with water or a very dilute bicarbonate/ammonium chloride solution, followed by drying and solvent removal.

    • Proper Storage Conditions: Store the final compound in a sealed vial under an inert atmosphere (e.g., nitrogen or argon). Protect it from light by using an amber vial or wrapping it in aluminum foil, and store it in a cool, dark place, such as a refrigerator or freezer.

Section 3: Detailed Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol assumes you have a crude product where insoluble tars have already been removed by filtration.

  • TLC Analysis: First, analyze your crude material by TLC using a Hexane:Ethyl Acetate solvent system (e.g., 7:3) to identify the Rf of your product and major impurities.

  • Column Preparation:

    • Select a column with an appropriate diameter for the amount of material.

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 9:1 Hexane:EtOAc).

    • Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped. Add a thin layer of sand to the top of the silica bed.

  • Sample Loading:

    • Dissolve the crude material in a minimal amount of dichloromethane or the mobile phase.

    • Alternatively, for less soluble materials, perform a "dry loading": dissolve the crude in a solvent, add a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and carefully add this powder to the top of the column.

  • Elution:

    • Begin eluting with the low-polarity mobile phase.

    • Gradually increase the polarity of the mobile phase (the "gradient"). For example, start with 10% EtOAc in Hexane, and slowly increase to 20%, 30%, and so on, based on the separation observed by TLC. A slow, shallow gradient is key to separating isomers.[10]

  • Fraction Collection & Analysis:

    • Collect fractions in test tubes.

    • Analyze the fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol is best used for material that is >95% pure, for example, after column chromatography.

  • Solvent Selection: Based on prior screening, select a suitable solvent (e.g., ethanol).

  • Dissolution: Place the solid material in an Erlenmeyer flask. Add a minimal amount of the solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves. Add solvent dropwise if needed to achieve full dissolution, but avoid using a large excess.

  • Cooling and Crystallization:

    • Remove the flask from the heat source and cover it to prevent solvent evaporation and contamination.

    • Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, you can place the flask in an ice bath to maximize the yield of precipitated solid.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

    • Dry the crystals thoroughly under vacuum to remove all traces of solvent.

Section 4: Visual Workflows

Diagram 1: Purification Strategy Selection

This flowchart guides the initial choice of purification method based on the state of the crude product.

A Start: Crude this compound B Is the crude material a dark, insoluble tar? A->B C Triturate/filter with DCM or EtOAc to remove polymer B->C Yes D Is the resulting material a solid or an oil? B->D No C->D E Attempt Recrystallization (Solvent Screening) D->E Solid F Silica Gel Column Chromatography D->F Oil / Impure Solid G Check Purity (TLC/HPLC/NMR) E->G F->G H Is Purity >98%? G->H I Product is Pure H->I Yes J Repurify via Recrystallization or alternative chromatography H->J No J->G

Caption: Decision tree for initial purification strategy.

Diagram 2: Troubleshooting Column Chromatography

This workflow provides a logical sequence of steps to address poor separation during column chromatography.

A Problem: Poor Separation in Column Chromatography B Was the column overloaded? A->B C Reduce sample load (>= 50:1 silica:sample ratio) B->C Yes D Was the gradient too steep? B->D No H Separation Improved C->H E Run a shallower gradient D->E Yes F Is peak tailing observed? D->F No E->H G Consider alternative stationary phase (Alumina, C18) F->G Yes I Still no separation F->I No G->H I->G

Caption: Workflow for troubleshooting poor chromatographic separation.

References

  • Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole.
  • Noland, W. E., & Rieke, R. D. (1962). Nitration of Indoles. V. Nitration of Electronegatively Substituted Indoles. Synthesis of the Four bz,3-Dinitroindoles. The Journal of Organic Chemistry, 27(7), 2250–2256.
  • Busby, W. F., et al. (1984). Stability of mutagenic nitrosated products of indole compounds occurring in vegetables. Food and Chemical Toxicology, 22(10), 819-823.
  • Ye, N., et al. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development, 21(11), 1833-1836.
  • Beilstein Journal of Organic Chemistry. (2011). Identification and synthesis of impurities formed during sertindole preparation.
  • SIELC Technologies. (n.d.). Separation of 5-Chloroindole on Newcrom R1 HPLC column.
  • Jiang, M., et al. (2022). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. Environmental Science & Technology Letters, 9(2), 125-130.
  • Wakabayashi, K., et al. (1985). The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 143(1-2), 17-22.
  • Colgan, S. T., Haggan, G. R., & Reed, R. H. (1996). Assay and purity evaluation of 5-chlorooxindole by liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 14(7), 825-833.
  • Nanjing Bike Biotechnology Co., Ltd. (n.d.). 5-Chloro-7-nitroindole.

Sources

Technical Support Center: Synthesis of Substituted Indoles

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Troubleshooting Common Side Reactions

Welcome to the technical support center for indole synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing substituted indoles. As Senior Application Scientists, we have compiled this guide based on established literature and extensive laboratory experience to help you troubleshoot common side reactions and optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: My Fischer indole synthesis is yielding a dark, tarry mixture with low yields of the desired indole. What is happening?

This is a frequent issue in Fischer indole synthesis, often stemming from several potential side reactions. The strong acid catalysts and elevated temperatures required can lead to the degradation of starting materials and products.

  • The Problem of Acid-Catalyzed Polymerization: Phenylhydrazones and the resulting indoles can be susceptible to polymerization under harsh acidic conditions. The enamine intermediate, a key species in the Fischer synthesis, is particularly prone to side reactions.

  • Oxidative Side Reactions: The presence of oxidizing agents, or even air at high temperatures, can lead to the formation of colored, polymeric byproducts.

  • Incomplete Cyclization: The-sigmatropic rearrangement is the core of the Fischer indole synthesis. If the temperature is too low or the reaction time is too short, this step may not go to completion, leaving you with a mixture of intermediates.

Troubleshooting Flowchart: Fischer Indole Synthesis

fischer_troubleshooting start Low Yield / Tarry Mixture in Fischer Synthesis q1 Is the reaction mixture excessively dark? start->q1 a1_yes Suspect Polymerization or Oxidation q1->a1_yes Yes a1_no Consider Incomplete Reaction or Rearrangement Issues q1->a1_no No solution1 Actionable Solutions: 1. Use a milder acid catalyst (e.g., ZnCl2, PPA). 2. Lower the reaction temperature. 3. Run the reaction under an inert atmosphere (N2 or Ar). a1_yes->solution1 solution2 Actionable Solutions: 1. Increase reaction temperature or time. 2. Screen different acid catalysts. 3. Ensure complete formation of the phenylhydrazone before cyclization. a1_no->solution2

Caption: Troubleshooting guide for low yields in Fischer indole synthesis.

Q2: I am attempting a Bischler-Moehlau synthesis and observing the formation of an unexpected isomer. What could be the cause?

The Bischler-Moehlau synthesis, while versatile, can be prone to the formation of regioisomers, particularly when using unsymmetrical ketones.

  • Mechanism of Isomer Formation: The initial step involves the reaction of an α-halo-ketone with an aniline. If the ketone is unsymmetrical, two different enamines can form, leading to a mixture of indole products upon cyclization.

  • Steric and Electronic Effects: The regioselectivity of the initial nucleophilic attack by the aniline on the α-halo-ketone can be influenced by both steric hindrance and the electronic nature of the substituents on the ketone.

To mitigate this, consider the following:

  • Choice of Halide: The nature of the leaving group (the halide) can influence the reaction pathway.

  • Reaction Conditions: Temperature and solvent can affect the ratio of isomers formed. Experimenting with different conditions may favor the formation of the desired product.

Q3: My palladium-catalyzed indole synthesis (e.g., Heck, Sonogashira, or Buchwald-Hartwig) is failing. What are the common points of failure?

Palladium-catalyzed cross-coupling reactions are powerful tools for indole synthesis, but they are sensitive to a variety of factors.

  • Catalyst Deactivation: The palladium catalyst can be deactivated by impurities in the starting materials or solvents. It is crucial to use high-purity reagents.

  • Ligand Choice: The choice of ligand is critical for the success of these reactions. The ligand stabilizes the palladium center and facilitates the catalytic cycle. A suboptimal ligand can lead to low or no product formation.

  • Base Sensitivity: The base used in these reactions plays a crucial role in the catalytic cycle. The strength and solubility of the base can significantly impact the reaction outcome.

Parameter Potential Issue Troubleshooting Suggestion
Catalyst Inactive Pd(0) source or catalyst poisoning.Use a fresh catalyst, or pre-activate the catalyst. Ensure all reagents and solvents are pure and degassed.
Ligand Inappropriate ligand for the specific transformation.Screen a variety of phosphine or N-heterocyclic carbene (NHC) ligands.
Base Incorrect base strength or poor solubility.Test different inorganic (e.g., K2CO3, Cs2CO3) or organic (e.g., DBU) bases.
Solvent Poor solubility of reagents or catalyst.Screen polar aprotic solvents like DMF, DMAc, or toluene. Ensure the solvent is anhydrous and degassed.

In-Depth Troubleshooting Guides

Issue 1: Regioisomeric Impurities in the Fischer Indole Synthesis

A common side reaction in the Fischer indole synthesis, when using unsymmetrical ketones, is the formation of regioisomers. For example, the reaction of phenylhydrazine with 2-pentanone can potentially yield both 2,3-dimethylindole and 2-ethyl-3-methylindole.

The Underlying Mechanism:

The regiochemical outcome is determined by the direction of the enamine formation from the intermediate phenylhydrazone. The tautomerization of the phenylhydrazone can lead to two different enamines, which then undergo the-sigmatropic rearrangement.

Preventative Measures and Protocol Adjustments:

  • Directed Synthesis: To favor the formation of one regioisomer, consider a directed approach where the enamine is pre-formed under controlled conditions before the addition of the acid catalyst.

  • Bulky Substituents: The use of a bulky substituent on the ketone can sterically hinder the formation of one of the enamine tautomers, leading to higher regioselectivity.

Experimental Protocol: Screening for Optimal Acid Catalyst

  • Set up parallel reactions in small vials.

  • To each vial, add the phenylhydrazone (1 mmol) and the chosen solvent (5 mL).

  • Add a different acid catalyst (e.g., polyphosphoric acid, zinc chloride, Amberlyst-15) to each vial in equimolar amounts.

  • Heat the reactions to the desired temperature (e.g., 80 °C) and monitor by TLC or LC-MS.

  • Analyze the product ratio in each reaction to determine the most selective catalyst.

Issue 2: Dimerization in Palladium-Catalyzed Indole Syntheses

In palladium-catalyzed reactions, such as the Heck coupling to form a 2-substituted indole, dimerization of the starting materials can be a significant side reaction.

Causality of Dimerization:

  • Homocoupling: The oxidative addition of the aryl halide to the Pd(0) catalyst can be followed by a reductive elimination of two aryl groups, leading to a biaryl byproduct.

  • Reductive Dehalogenation: The aryl halide can be reduced to the corresponding arene, consuming the catalyst and reducing the overall yield.

Workflow for Optimizing Palladium-Catalyzed Indole Synthesis

palladium_optimization start Low Yield / Dimerization in Pd-Catalyzed Indole Synthesis q1 Have you screened different ligands? start->q1 a1_yes Consider Base and Solvent Effects q1->a1_yes Yes a1_no Ligand screening is crucial. Try bulky, electron-rich ligands. q1->a1_no No solution2 Actionable Solutions: 1. Test a range of bases (K3PO4, Cs2CO3). 2. Use anhydrous, degassed solvents. 3. Lower the reaction temperature. a1_yes->solution2 solution1 Actionable Solutions: 1. Screen a panel of ligands (e.g., SPhos, XPhos, RuPhos). 2. Use a pre-catalyst to ensure consistent Pd(0) generation. a1_no->solution1

Caption: Optimization workflow for palladium-catalyzed indole synthesis.

References

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911. [Link]
  • Taber, D. F., & Tirunahari, P. K. (2011). The Fischer Indole Synthesis. Organic Syntheses, 88, 277. [Link]
  • Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873–2920. [Link]

Technical Support Center: Optimization of Nitration Conditions to Avoid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced nitration methodologies. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying strategic thinking required to master regioselectivity in your electrophilic aromatic substitution reactions. Uncontrolled isomer formation is a critical issue that impacts yield, purification costs, and overall process efficiency. This guide is structured to address the common challenges researchers face, providing clear, actionable solutions grounded in established chemical principles.

Frequently Asked Questions: The Fundamentals of Regioselectivity

Before troubleshooting specific issues, it's crucial to understand the core principles governing where the nitro group will add to an aromatic ring.

Q1: What fundamentally determines the position of nitration on a substituted benzene ring?

The regiochemical outcome of an electrophilic aromatic nitration is primarily dictated by the electronic properties of the substituent already present on the ring. Substituents modulate the electron density at the ortho, meta, and para positions, thereby stabilizing or destabilizing the carbocation intermediate (the arenium ion or sigma complex) formed during the reaction.[1][2][3]

  • Activating Groups (Ortho-, Para-Directors): These groups donate electron density to the aromatic ring, typically through resonance (lone pairs) or induction (alkyl groups).[4][5] This enriches the ortho and para positions, stabilizing the transition states leading to these isomers.[6][7][8] Examples include hydroxyl (-OH), alkoxy (-OR), amino (-NH₂), and alkyl (-R) groups.[1][6]

  • Deactivating Groups (Meta-Directors): These groups withdraw electron density from the ring, making it less reactive than benzene.[2][5] They withdraw electron density most strongly from the ortho and para positions, leaving the meta position as the least deactivated (and thus most reactive) site for electrophilic attack.[2][6] Examples include nitro (-NO₂), cyano (-CN), carbonyl (-CHO, -COR), and trifluoromethyl (-CF₃) groups.[1]

  • Halogens (Deactivating Ortho-, Para-Directors): Halogens are a unique case. They are deactivating due to their strong inductive electron withdrawal but are ortho-, para-directing because their lone pairs can stabilize the carbocation intermediate at these positions through resonance.[6][9]

Q2: How does steric hindrance influence isomer distribution?

Steric hindrance is a significant secondary factor that primarily affects the ratio of ortho to para isomers.[10] If the substituent on the ring or the electrophile itself is sterically bulky, attack at the more crowded ortho positions is disfavored, leading to a higher proportion of the para isomer.[3][10] For instance, nitration of toluene (methylbenzene) yields a significant amount of the ortho product, but nitration of tert-butylbenzene results in a much higher selectivity for the para product due to the bulkiness of the tert-butyl group.[3][11]

Troubleshooting Guide: Common Experimental Issues & Solutions

This section addresses specific problems you may encounter in the lab and provides targeted solutions.

Q3: I'm trying to nitrate an alkylbenzene (e.g., toluene), but I'm getting a high percentage of the ortho-isomer when I need the para-isomer. How can I improve para-selectivity?

This is a classic challenge in industrial and laboratory synthesis, as the para isomer is often the more desired product.[12] Standard mixed-acid nitration of toluene typically yields an ortho/para ratio of around 1.5, meaning the ortho isomer predominates.[12]

Core Problem: The small size of the methyl group and the inherent electronic activation of the two ortho positions lead to significant substitution at that site.

Solutions:

  • Employ Shape-Selective Catalysts (Zeolites): This is the most effective modern approach. Using a solid acid catalyst like H-ZSM-5 zeolite can dramatically increase the yield of the para isomer to 80-90%.[13]

    • Causality: Zeolites have a defined microporous structure. The transition state leading to the sterically less demanding para-nitrotoluene fits more readily within the zeolite channels, while the bulkier transition state for ortho-nitration is sterically disfavored.[11][13][14] This "shape selectivity" effectively guides the reaction towards the desired isomer.

  • Modify the Nitrating Agent: While less dramatic than using zeolites, altering the nitrating agent can shift the o/p ratio. For example, using acetyl nitrate (formed from nitric acid and acetic anhydride) can sometimes offer different selectivity compared to mixed acid.[15][16]

  • Increase Steric Bulk (Substrate Modification): If your synthetic route allows, starting with a substrate that has a bulkier alkyl group will naturally increase para-selectivity due to steric hindrance.[3][17]

Q4: I'm nitrating aniline and getting a large amount of the meta-isomer, even though the amino group is a strong ortho, para-director. What is happening?

This is a common and often unexpected result for those new to nitrating aromatic amines. Direct nitration of aniline with a standard nitric acid/sulfuric acid mixture can result in a nearly 50/50 mix of para- and meta-nitroaniline.[15]

Core Problem: The strongly acidic reaction conditions protonate the basic amino group (-NH₂) to form the anilinium ion (-NH₃⁺).[5][18] The -NH₃⁺ group is strongly electron-withdrawing and is therefore a meta-director .[5][18] The reaction proceeds on the more abundant but less reactive anilinium ion, leading to the meta product.[15]

Solution: Use a Protecting Group

The definitive solution is to temporarily protect the amino group by converting it into an acetamido group (-NHCOCH₃) through reaction with acetic anhydride.[15][18]

  • Causality: The acetamido group is still a moderately activating ortho, para-director, but it is not basic and will not be protonated by the mixed acid.[4] This ensures that the directing effect remains pointed to the ortho and para positions. Furthermore, the amide is less activating than the amine, which helps prevent unwanted oxidation side reactions and polysubstitution.[18] After nitration, the acetyl group is easily removed by acid or base hydrolysis to yield the desired ortho- and para-nitroanilines.[15][18]

Q5: My substrate is sensitive to the harsh conditions of mixed acid (HNO₃/H₂SO₄) and is decomposing. What are some milder, alternative nitrating systems?

Many functional groups, particularly on complex pharmaceutical intermediates, cannot tolerate highly corrosive and oxidizing mixed acid.

Core Problem: The combination of concentrated nitric and sulfuric acid is highly aggressive and can lead to oxidation, charring, or other side reactions.[19][20]

Solutions:

  • Acyl Nitrates: A mixture of nitric acid and acetic anhydride generates acetyl nitrate, a less aggressive nitrating agent that can be effective at lower temperatures.[15][16]

  • Metal-Modified Catalysts: Nitration of sensitive compounds like phenols can be achieved with good regioselectivity using metal-modified montmorillonite catalysts, which are reusable and environmentally benign.[21]

  • Aqueous Phase Nitration: For certain substrates, nitration can be performed using dilute aqueous nitric acid, avoiding the need for a strong co-acid like sulfuric acid entirely. This significantly reduces waste and improves safety.[19][20][22]

  • Ipso-Nitration of Arylboronic Acids: For highly specific regioselectivity, ipso-nitration is a powerful tool. This involves the substitution of a functional group, such as a boronic acid, that is already on the ring. Photocatalytic, metal-free methods using N-nitroheterocycles as the nitrating agent are mild, operationally simple, and show excellent functional group tolerance.[21][23]

Q6: I need to nitrate a deactivated aromatic ring, but the reaction is extremely slow and requires harsh conditions, leading to poor selectivity and byproducts. How can I improve this?

Deactivated rings are challenging because their low electron density makes them poor nucleophiles for the nitronium ion.[2]

Core Problem: Forcing the reaction with high temperatures or highly concentrated acids often leads to undesired side reactions and can still result in poor yields.

Solution: Use a More Reactive Nitrating System

A highly effective system for deactivated substrates involves using acyl nitrates in combination with a zeolite catalyst.[24]

  • Causality: Using a more reactive anhydride, such as trifluoroacetic anhydride, with nitric acid generates trifluoroacetyl nitrate, a very potent nitrating agent. When combined with a zeolite like Hβ, this system can nitrate deactivated compounds like benzonitrile in quantitative yield.[24] The zeolite can also influence the isomer ratio, often favoring the para-isomer more than traditional methods.[24]

Data Summary & Reference Tables

Table 1: Directing Effects of Common Aromatic Substituents
Substituent GroupGroup NameEffect on ReactivityDirecting Effect
-OH, -OR, -NH₂, -NHRHydroxyl, Alkoxy, AminoStrongly ActivatingOrtho, Para[1]
-R (alkyl)AlkylActivatingOrtho, Para[1][6]
-F, -Cl, -Br, -IHalogenDeactivatingOrtho, Para[6][9]
-CHO, -CORAldehyde, KetoneDeactivatingMeta[1]
-CO₂H, -CO₂RCarboxylic Acid, EsterDeactivatingMeta[1]
-CNCyano (Nitrile)DeactivatingMeta
-SO₃HSulfonic AcidDeactivatingMeta[6]
-NO₂NitroStrongly DeactivatingMeta[1][2]
-NR₃⁺Quaternary AmmoniumStrongly DeactivatingMeta[1]
Table 2: Typical Isomer Ratios for Mononitration of Toluene Under Various Conditions
Nitrating Agent / CatalystTemperature (°C)% ortho% meta% paraKey Advantage
HNO₃ / H₂SO₄ (Mixed Acid)30-40~58-60%~4%~36-38%Standard, inexpensive method[11][12]
HNO₃ / Acetic Anhydride25~55%~2%~43%Milder than mixed acid
HNO₃ / H-ZSM-5 Zeolite70-90~10-20%<1%~80-90%High para-selectivity[13]

Visual Guides & Workflows

Diagram 1: Decision Workflow for Selecting Nitration Conditions

This diagram provides a logical path to selecting the appropriate nitration strategy based on your substrate's characteristics.

Nitration_Workflow sub Start: Analyze Substrate q1 Is the Amino (-NH2) or a similar basic group present? sub->q1 prot Protecting Group Strategy: 1. Acetylate with Acetic Anhydride 2. Nitrate 3. Hydrolyze to deprotect q1->prot Yes q2 Is the substrate activated (e.g., alkyl, alkoxy)? q1->q2 No q3 Is para-isomer the primary target? q2->q3 Yes deactivated Substrate is Deactivated (e.g., -NO2, -CN, -CF3) q2->deactivated No zeolite Use Shape-Selective Catalyst: HNO3 / H-ZSM-5 Zeolite q3->zeolite Yes q4 Is the substrate sensitive to strong acids or oxidation? q3->q4 No mixed_acid Standard Nitration: HNO3 / H2SO4 (Mixed Acid) q4->mixed_acid No mild Use Milder Conditions: - Acetyl Nitrate - Aqueous Phase Nitration - Ipso-Nitration q4->mild Yes strong Use Potent Nitrating System: (CF3CO)2O / HNO3 / Zeolite deactivated->strong

Caption: Decision tree for optimizing nitration regioselectivity.

Diagram 2: Generalized Mechanism of Electrophilic Aromatic Nitration

This diagram illustrates the key steps in the reaction, which are fundamental to understanding directing effects.

EAS_Mechanism cluster_0 Step 1: Formation of the Electrophile (Nitronium Ion) cluster_1 Step 2: Nucleophilic Attack & Formation of Sigma Complex cluster_2 Step 3: Deprotonation & Restoration of Aromaticity HNO3 HNO3 NO2_plus NO2+ (Nitronium Ion) HNO3->NO2_plus Protonation & Dehydration H2SO4 H2SO4 H2SO4->NO2_plus Protonation & Dehydration HSO4_minus HSO4- H2O H2O Benzene Aromatic Ring (Ar-H) Sigma_Complex Arenium Ion Intermediate (Sigma Complex) Benzene->Sigma_Complex + NO2+ Product Nitroaromatic (Ar-NO2) Sigma_Complex->Product -H+ (by HSO4- or H2O) H2SO4_regen H2SO4 (Regenerated)

Caption: The three key stages of electrophilic aromatic nitration.

Experimental Protocols

Protocol 1: Regioselective Nitration of Toluene to Maximize p-Nitrotoluene using a Zeolite Catalyst

Based on principles described in Smith, K. et al. and referenced patents.[13][24]

Objective: To achieve high selectivity for p-nitrotoluene while minimizing the formation of the ortho-isomer.

Materials:

  • Toluene

  • Concentrated Nitric Acid (90-98%)

  • H-ZSM-5 Zeolite Catalyst (Si/Al ratio ~120-1000)

  • Dichloromethane (DCM) or other suitable solvent

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous Magnesium Sulfate

Procedure:

  • Catalyst Activation: Activate the H-ZSM-5 zeolite catalyst by heating it in a furnace at 550 °C for 4-6 hours under a stream of dry air. Allow it to cool to room temperature in a desiccator before use.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add the activated H-ZSM-5 catalyst (e.g., 10 wt% relative to toluene) and toluene.

  • Heating: Heat the mixture to the target reaction temperature, typically between 70-90 °C, with vigorous stirring.[13]

  • Addition of Nitric Acid: Add the concentrated nitric acid dropwise to the heated mixture over a period of 30-60 minutes. Maintain the temperature throughout the addition.

    • Causality Note: Slow, controlled addition is crucial to manage the exothermicity of the reaction and prevent side reactions.

  • Reaction Monitoring: Monitor the progress of the reaction using Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to determine the consumption of toluene and the formation of products.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture to recover the solid zeolite catalyst.

    • Catalyst Regeneration: The recovered catalyst can be washed with a solvent, dried, and recalcined in air at 555 °C for reuse.[13]

  • Purification: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water and 5% sodium bicarbonate solution to remove residual acid, followed by a final wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product mixture, which will be highly enriched in p-nitrotoluene. Further purification can be achieved by crystallization or distillation.

Protocol 2: Controlled Nitration of Aniline via an Acetanilide Intermediate

This is a standard, well-established method to control regioselectivity and prevent oxidation.[15][18]

Objective: To synthesize ortho- and para-nitroaniline while avoiding the formation of the meta-isomer and oxidative byproducts.

Part A: Acetylation of Aniline

  • In a flask, combine aniline with an equimolar amount of acetic anhydride.

  • Gently heat the mixture under reflux for approximately 30 minutes to ensure complete acetylation.[18]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into cold water to precipitate the N-acetyl-aniline (acetanilide). Filter the solid, wash with cold water, and dry.

Part B: Nitration of Acetanilide

  • Dissolve the dried acetanilide in glacial acetic acid or concentrated sulfuric acid in a flask placed in an ice-salt bath to maintain a temperature of 0-5 °C.

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cold.

  • Add the cold nitrating mixture dropwise to the stirred acetanilide solution, ensuring the temperature does not rise above 10 °C.[18]

    • Causality Note: Low temperature is critical to prevent polysubstitution and side reactions.

  • After the addition is complete, allow the mixture to stir in the cold for about one hour.

Part C: Hydrolysis (Deprotection)

  • Pour the reaction mixture from Part B onto crushed ice. The nitrated acetanilide isomers will precipitate.

  • Filter the solid product and wash thoroughly with cold water.

  • To hydrolyze the amide, heat the solid product under reflux with an aqueous acid solution (e.g., 70% H₂SO₄ or 10% HCl) until the solid dissolves, indicating the formation of the more soluble amine salt.

  • Cool the resulting solution and carefully neutralize it with a base (e.g., NaOH solution) to precipitate the free nitroaniline isomers.

  • Filter, wash, and dry the product. The resulting solid will be a mixture of ortho- and para-nitroaniline, which can be separated by column chromatography or fractional crystallization.

References

  • Nitr
  • Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution (2018). Master Organic Chemistry.
  • Solvent Effects in Aromatic Nitration.
  • meta-Directing Deactivators: –NO2, –CN, –CHO, –CO2R, –COR, –CO2H (2023). JoVE.
  • What Are Meta Directing Groups? (2023). Master Chemistry.
  • Isomer Control in the Mononitration of Toluene (1976).
  • Chemo- and Regioselective Aqueous Phase, Co-Acid Free Nitration of Aromatics Using Traditional and Nontraditional Activation Methods (2024). Green Chemistry For Sustainability.
  • Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activ
  • Regioselective nitration of aromatic compounds and the reaction products thereof.
  • Multiple Substituents- Directing Effects (2021). Chemistry LibreTexts.
  • Nitration and arom
  • Effect of solvents on regioselectivity of anisole nitration (2025).
  • Nitro compound synthesis by nitrite substitution or nitr
  • Regioselective nitration of deactivated mono-substituted benzenes using acyl nitrates over reusable acidic zeolite catalysts (2023). -ORCA - Cardiff University.
  • N-Nitroheterocycles: Bench-Stable Organic Reagents for Catalytic Ipso-Nitration of Aryl- and Heteroarylboronic Acids (2020).
  • The nitration of mono-alkylbenzenes conformational analysis and steric hindrance: Part V: Mechanistic aspects (2025).
  • optimizing reaction conditions for the nitr
  • Regioselective Nitration of m-Xylene Catalyzed by Zeolite Catalyst (2015). Australian Journal of Chemistry.
  • Rate and Regioselectivity in the Nitr
  • Nitration process.
  • Understanding Ortho, Para, and Meta Directors (2018). Master Organic Chemistry.
  • Electric Hindrance and Precursor Complexes in the Regiochemistry of Some Nitrations (2025).
  • Directing and Steric Effects in Disubstituted Benzene Deriv
  • Palladium-catalyzed regioselective C1-selective nitr
  • How to know which group is ortho, para directing and which is meta directing (2017). Quora.
  • Directing Effects (2022). Chemistry LibreTexts.
  • Ortho, Para, Meta - Chemistry Steps.
  • What are the other nitrating mixtures other than sulphuric acid & nitric acid? (2018). Quora.
  • Technical Support Center: Optimizing Regioselective Nitr
  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution (2018). Master Organic Chemistry.
  • Nitr
  • Regioselectivity in Electrophilic Aromatic Substitution (2023). Chemistry LibreTexts.
  • Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition st
  • Process for nitration of aromatic compounds using a non-acid type nitration process.
  • Continuous flow nitration in mini
  • Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition st
  • The Control of Isomer Distributions in Nitr
  • Nitration of Aromatic Compounds without Using Sulphuric Acid (2013). AIChE.
  • Solvent Effects in Aromatic Nitration. Nitration by Acyl Nitrates.
  • Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activ
  • Continuous flow liquid phase nitration of alkyl benzene compounds.
  • Continuous flow nitration in mini

Sources

Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in these powerful synthetic transformations. Instead of a generic list of tips, we will explore the "why" behind common experimental failures, providing you with the rationale to diagnose and solve problems effectively. Our approach is grounded in mechanistic understanding and field-proven experience to ensure your next reaction is a success.

Section 1: The Troubleshooting Mindset: A Systematic Approach

When a cross-coupling reaction fails or underperforms, the temptation is to change multiple variables at once. A more effective strategy is a systematic, stepwise diagnosis. The following workflow provides a logical framework for identifying the root cause of the problem.

Troubleshooting_Workflow cluster_B Purity Checks cluster_C Catalyst System cluster_D Condition Optimization A Problem Identification (e.g., Low Yield, No Reaction, Side Products) B Step 1: Reagent & Solvent Purity Check A->B Start Here C Step 2: Catalyst System Integrity B->C Reagents OK? B1 Substrate Quality (NMR, GC/MS) Degradation? Impurities? D Step 3: Reaction Condition Optimization C->D Catalyst OK? C1 Precatalyst Viability Pd(0) or Pd(II)? Stored properly? E Step 4: Mechanistic Inquiry D->E Conditions OK? F Successful Reaction D->F Problem Solved D1 Temperature Too low for oxidative addition? Too high causing degradation? E->B Re-evaluate based on hypothesis B2 Solvent Anhydrous/Deoxygenated? (e.g., Karl Fischer) B3 Base Quality & Strength Hygroscopic? Carbonate content? C2 Ligand Integrity Oxidized? (e.g., P(t-Bu)3 -> O=P(t-Bu)3) C3 Correct Pd:Ligand Ratio? D2 Concentration Aggregation issues? D3 Mixing/Stirring Heterogeneous mixture?

Caption: A systematic workflow for troubleshooting cross-coupling reactions.

Section 2: Frequently Asked Questions (FAQs) & Diagnostic Guides

This section addresses the most common failure modes encountered in palladium-catalyzed cross-coupling reactions.

FAQ 1: My reaction shows no conversion, or the yield is extremely low. Where do I start?

This is the most frequent issue and often points to a fundamental problem with one of the core components of the catalytic cycle.

Initial Diagnosis: Is the Catalyst Active?

The first and most critical question is whether your palladium catalyst is entering the catalytic cycle. The active catalyst is typically a Pd(0) species. Failure to form this species or its rapid deactivation is a primary cause of reaction failure.

Potential Causes & Solutions:

  • Catalyst Precursor & Ligand Integrity:

    • The Problem: Many common precatalysts, like Pd(OAc)₂, require in situ reduction to Pd(0). Similarly, phosphine ligands, especially electron-rich, bulky ones (e.g., t-butylphosphines), are highly susceptible to oxidation by ambient air, rendering them ineffective at stabilizing the Pd(0) center. Oxidized phosphine ligands (phosphine oxides) are merely spectators and cannot participate in the reaction.

    • Diagnostic Test: Check the ligand by ³¹P NMR. A sharp peak for the phosphine should be observed at its characteristic chemical shift. The presence of a downfield peak often indicates the corresponding phosphine oxide.

    • Solution:

      • Use fresh, high-purity ligands and palladium sources. Store them under an inert atmosphere (argon or nitrogen).

      • Consider using modern, air-stable precatalysts (e.g., G3-Pd precatalysts). These catalysts are protected from the environment until they enter the reaction mixture, ensuring a consistent concentration of the active catalyst.

  • Oxygen Contamination:

    • The Problem: Oxygen is a potent poison for Pd(0) catalysts. It can oxidize the active Pd(0) to inactive Pd(II) species or degrade sensitive phosphine ligands.

    • Protocol: Rigorous Degassing:

      • Combine your substrates, base, and solvent in the reaction flask.

      • Seal the flask with a septum.

      • Perform at least three cycles of vacuum/backfill with an inert gas (argon is preferred due to its density).

      • For stubborn cases, the "freeze-pump-thaw" method is superior for removing dissolved oxygen.

      • Only after thorough deoxygenation should you add the catalyst and ligand (or the pre-formed catalyst) under a positive pressure of inert gas.

  • Ineffective Base or Poor Solubility:

    • The Problem: The base plays a crucial role, particularly in reactions like Suzuki and Buchwald-Hartwig amination. If the base is weak, old, or insoluble in the reaction medium, it cannot effectively participate in the catalytic cycle (e.g., in the transmetalation step of a Suzuki coupling). Many inorganic bases like K₃PO₄ and K₂CO₃ are hygroscopic and can introduce water, which can have detrimental effects.

    • Solution:

      • Use a fresh bottle of base or dry it in an oven before use.

      • Ensure the chosen base is appropriate for the coupling partners. For example, weaker bases are often used in Suzuki couplings to prevent boronic acid decomposition, while stronger bases are required for Buchwald-Hartwig aminations.

      • If solubility is an issue, consider a different solvent or a base with better solubility (e.g., organic bases like DBU or soluble inorganic bases like Cs₂CO₃ in ethereal solvents).

FAQ 2: I am observing significant amounts of a homocoupled product from my starting material. What is causing this?

Homocoupling is a common side reaction where two molecules of the same coupling partner react with each other (e.g., Ar-X + Ar-X → Ar-Ar).

Mechanistic Insight:

Homocoupling can arise from several pathways. In Suzuki couplings, it can be promoted by oxygen, which facilitates the oxidative coupling of boronic acids. In many cross-coupling reactions, it can also occur if the transmetalation step is slow relative to other processes.

Potential Causes & Solutions:

  • Oxygen-Induced Homocoupling (Suzuki Reaction):

    • The Problem: As mentioned, oxygen can directly promote the homocoupling of boronic acids. If you see significant amounts of Ar-Ar from your Ar-B(OH)₂, insufficient degassing is the likely culprit.

    • Solution: Implement the rigorous degassing protocol described in FAQ 1.

  • Slow Transmetalation:

    • The Problem: If the transfer of the organic group from the organometallic reagent (e.g., R-BY₂, R-SnR'₃) to the palladium center is slow, the Pd(II) intermediate (Ar-Pd-X) has more time to undergo side reactions, including reacting with another molecule of the organometallic reagent in a way that leads to homocoupling.

    • Solution:

      • Increase Temperature: Transmetalation is often the rate-limiting step, and increasing the reaction temperature can accelerate it.

      • Change the Base/Solvent System: The choice of base and solvent can dramatically affect the rate of transmetalation. For Suzuki couplings, a more activating base (e.g., switching from K₂CO₃ to K₃PO₄ or CsF) can help. The addition of water in a controlled amount can sometimes accelerate this step in Suzuki reactions.

Comparative Table: Troubleshooting Homocoupling

ParameterPotential IssueRecommended Action
Atmosphere Presence of O₂Rigorously degas solvent and reaction mixture.
Temperature Too low, slowing transmetalationIncrease temperature in 10-20 °C increments.
Base Insufficiently activatingSwitch to a stronger or more soluble base (e.g., Cs₂CO₃, K₃PO₄).
Ligand Suboptimal for transmetalationScreen a different class of ligands (e.g., bulky biarylphosphines).
FAQ 3: My reaction works, but it is slow and never reaches full conversion. What can I do?

A stalled reaction often points to catalyst deactivation or an equilibrium issue.

Visualizing Catalyst Deactivation Pathways:

Catalyst_Deactivation Active_Cycle Desired Catalytic Cycle (L)nPd(0) Deactivation Deactivation Pathways Active_Cycle->Deactivation Reaction Conditions Pd_Black Palladium Black (Inactive Precipitate) Deactivation->Pd_Black High Temp / Low Ligand Conc. Ligand_Ox Ligand Oxidation L -> L=O Deactivation->Ligand_Ox Trace O₂ Beta_Hydride β-Hydride Elimination (Forms Hydrido-Pd Species) Deactivation->Beta_Hydride Substrate with β-hydrogens

Caption: Common pathways for palladium catalyst deactivation.

Potential Causes & Solutions:

  • Formation of Palladium Black:

    • The Problem: At elevated temperatures or low ligand concentrations, the monoligated palladium species "L-Pd(0)" can disproportionate or aggregate, leading to the formation of bulk, inactive palladium metal, often observed as a black precipitate.

    • Solution:

      • Increase Ligand Loading: A slightly higher Pd:Ligand ratio (e.g., 1:1.5 or 1:2.2) can help keep the palladium center coordinated and soluble.

      • Use a More Stable Ligand: Chelating phosphine ligands (e.g., Xantphos) or certain bulky biarylphosphine ligands can better stabilize the Pd(0) center and prevent aggregation.

      • Lower the Temperature: If the reaction allows, reducing the temperature can slow down the rate of catalyst decomposition.

  • β-Hydride Elimination:

    • The Problem: If your alkyl coupling partner has a hydrogen atom on the carbon that is beta to the metal, the intermediate can undergo β-hydride elimination. This is a common decomposition pathway in reactions involving sp³-hybridized carbons, leading to the formation of an alkene and an inactive palladium-hydride species.

    • Solution:

      • Choose a Bulky Ligand: Sterically demanding ligands can create a crowded environment around the palladium center, disfavoring the conformation required for β-hydride elimination.

      • Use a Substrate Lacking β-Hydrogens: If possible, modify the substrate to remove β-hydrogens (e.g., use a neopentyl group).

Section 3: Self-Validating Protocols & Best Practices

To ensure reproducibility, every experiment should include internal checks.

Protocol: Small-Scale Reaction Screening

Before committing to a large-scale reaction, perform a small-scale screen in parallel to validate your reagents and conditions.

  • Setup: Use small vials in a heating block. Prepare a stock solution of your solvent, palladium precursor, and ligand.

  • Variables: Test 2-3 different bases, 2-3 different solvents, and perhaps two different ligands.

  • Control: Always include a "standard" reaction condition that has worked previously in your lab or is well-documented in the literature. This control validates your reagents. If the control fails, you have a systemic issue (e.g., bad solvent, inactive catalyst).

  • Analysis: Use TLC, GC, or LC-MS to quickly assess conversion and side product formation after a set time (e.g., 2 hours). This data will guide the optimization of your large-scale reaction.

References

  • Title: The Heck, Suzuki and Sonogashira reactions - A mechanistic overview Source: Organometallic Chemistry URL:[Link]
  • Title: Pd-Catalyzed Cross-Coupling Reactions: A Mechanistic Perspective Source: Accounts of Chemical Research URL:[Link]
  • Title: A Reassessment of the Air Stability of Tri-tert-butylphosphine Source: Organometallics URL:[Link]
  • Title: Phosphine-Catalyzed Reactions Source: Chemical Reviews URL:[Link]
  • Title: Buchwald-Hartwig Amination Source: Organic Syntheses URL:[Link]
  • Title: The Role of Water in the Suzuki-Miyaura Reaction Source: Angewandte Chemie Intern
  • Title: β-Hydride Elimin

stability issues of 5-Chloro-7-nitro-1H-indole in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Chloro-7-nitro-1H-indole. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this compound in solution. Understanding and controlling for stability is paramount for generating reproducible and reliable experimental data. This guide provides in-depth answers to common questions and troubleshooting strategies based on established chemical principles of the indole nucleus and nitroaromatic systems.

Predicted Stability Profile

While exhaustive stability data for this compound is not widely published, a reliable stability profile can be predicted based on the known chemistry of its structural motifs. The indole ring is an electron-rich aromatic system, making it susceptible to degradation, particularly under acidic and oxidative conditions.[1] The presence of a nitro group, a strong electron-withdrawing group, and a chloro group further influences its reactivity and stability.

Factor Predicted Impact on Stability Primary Degradation Pathway Mitigation Strategy
pH Sensitive to strong acids; more stable in neutral to mildly basic conditions.Acid-catalyzed hydrolysis or polymerization.[1]Maintain solutions at a pH between 6-8 using a suitable buffer system.
Light Susceptible to photodegradation.Photoreduction of the nitro group to nitroso or amino derivatives; potential for ring cleavage.[2]Store solid compound and solutions in amber vials or protect from light with aluminum foil. Minimize light exposure during experiments.[2]
Temperature Degradation rate increases with temperature.Accelerates all degradation pathways, including oxidation and thermal decomposition.[3]Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles. For short-term storage, refrigeration (2-8°C) is recommended.
Oxygen / Oxidants Prone to oxidation.Oxidation of the indole ring.Store solids under an inert atmosphere (e.g., argon). Use degassed solvents for preparing solutions and avoid strong oxidizing agents.[2]
Solvents Stability varies with solvent choice.Protic solvents may participate in degradation reactions.Use high-purity, anhydrous aprotic solvents like DMSO or DMF for stock solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors I should be concerned about regarding the stability of this compound in solution?

The five main factors that can influence the chemical stability of your compound are temperature, humidity, light exposure, pH levels, and the presence of oxygen or other contaminants.[3] For this compound, the most critical factors are light , oxygen , and pH . The nitroaromatic system is particularly susceptible to photodegradation, while the electron-rich indole ring is prone to oxidation.[2] Extreme pH values, especially acidic conditions, can also catalyze degradation.[1]

Q2: I've dissolved this compound and the solution is turning from yellow to a darker brown color. What is happening?

This discoloration is a common indicator of chemical degradation.[2] The likely causes are oxidation of the indole ring or light-induced degradation of the nitro group.[2] These reactions often produce highly colored byproducts. To prevent this, you should prepare solutions fresh using degassed solvents and immediately protect them from light. Storing the solution under an inert gas like argon or nitrogen can also significantly slow this process.

Q3: What is the best solvent for preparing a stock solution of this compound?

For maximum stability, high-purity, anhydrous polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are recommended for preparing concentrated stock solutions.[4] These solvents are less likely to participate in degradation reactions compared to protic solvents like methanol or ethanol. Ensure your solvent is of high quality and stored properly to minimize water content and other impurities.

Q4: How should I store my solid compound and prepared solutions to ensure long-term stability?

Solid Compound: Store the solid material tightly sealed in a dry, cool, and well-ventilated place, protected from light.[5] For long-term storage, refrigeration at 2-8°C is often recommended.

Stock Solutions: Aliquot your stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation. Store these aliquots at -20°C or -80°C in amber vials to protect from light. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the solution.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: My solution has visibly changed color, and I suspect degradation. How can I confirm this?

  • Answer: Visual inspection is the first sign, but analytical confirmation is necessary. The most reliable method is to use High-Performance Liquid Chromatography (HPLC) with a UV or Photodiode Array (PDA) detector. By comparing the chromatogram of your aged solution to that of a freshly prepared standard, you can identify degradation. A decrease in the peak area of the parent compound and the appearance of new, earlier-eluting (often more polar) peaks are clear signs of degradation.

Issue 2: I am observing inconsistent results in my biological assays. Could this be related to compound instability?

  • Answer: Absolutely. If this compound degrades, its concentration in your assay will be lower than expected, leading to a decrease in apparent potency or inconsistent dose-response curves. Degradation products could also be inactive, have different activity, or even be cytotoxic, confounding your results. It is crucial to use freshly prepared solutions or to have validated the stability of your solutions under the specific assay conditions (e.g., in aqueous media at 37°C).

Issue 3: My LC-MS analysis shows multiple peaks with masses that don't correspond to my compound. What are they?

  • Answer: These are likely degradation products. Based on the chemistry of nitroindoles, potential degradants could include:

    • Reduced species: The nitro group (-NO₂) can be reduced to a nitroso (-NO) or an amino (-NH₂) group.

    • Oxidized species: The indole ring can be oxidized, potentially leading to products like isatin or ring-opened derivatives.[6][7]

    • Hydrolyzed products: Under harsh pH conditions, cleavage of the indole ring could occur. A forced degradation study (see protocol below) can help you intentionally generate and identify these potential degradants.

Visualizations & Workflows

Stability_Factors cluster_factors Influencing Factors cluster_compound Compound State cluster_outcome Result Light Light (Photodegradation) Compound This compound (in Solution) Light->Compound Temp Temperature (Thermal Stress) Temp->Compound pH Extreme pH (Acid/Base Catalysis) pH->Compound Oxygen Oxygen (Oxidation) Oxygen->Compound Degradation Degradation (Loss of Potency, Inaccurate Results) Compound->Degradation leads to

Caption: Key environmental factors influencing the stability of this compound in solution.

Forced_Degradation_Workflow cluster_stress Apply Stress Conditions (Separate Aliquots) start Prepare Solution of This compound acid Acidic (e.g., 0.1 M HCl, 60°C) start->acid base Basic (e.g., 0.1 M NaOH, 60°C) start->base oxidative Oxidative (e.g., 3% H₂O₂, RT) start->oxidative thermal Thermal (e.g., 80°C in dark) start->thermal photo Photolytic (UV/Vis Light, RT) start->photo neutralize Neutralize / Quench Reaction acid->neutralize base->neutralize oxidative->neutralize thermal->neutralize photo->neutralize analyze Analyze via Stability-Indicating Method (e.g., HPLC-UV/MS) neutralize->analyze compare Compare stressed samples to unstressed control analyze->compare identify Identify Degradants & Determine Degradation Pathway compare->identify

Caption: Experimental workflow for a forced degradation study.

Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution (10 mM in DMSO)

  • Preparation: Allow the solid this compound and a vial of anhydrous DMSO to equilibrate to room temperature in a desiccator to prevent water absorption.

  • Weighing: Accurately weigh the required amount of the solid compound in a clean, dry amber glass vial. Note: Perform this in a well-ventilated area or fume hood, wearing appropriate personal protective equipment (PPE).[5]

  • Dissolution: Add the calculated volume of anhydrous DMSO to the vial to achieve a 10 mM concentration.

  • Mixing: Vortex the solution gently until the solid is completely dissolved. A brief sonication in a room temperature water bath can be used if necessary.

  • Inert Gas Overlay: Gently flush the headspace of the vial with an inert gas (argon or nitrogen) to displace oxygen.

  • Storage: Tightly cap the vial, seal with parafilm, and store at -20°C or -80°C.

Protocol 2: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and assess its stability under various stress conditions.[4]

  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent like acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions: Dispense aliquots of the stock solution into separate, clearly labeled amber vials for each stress condition.

    • Acidic: Add an equal volume of 0.1 M HCl. Incubate at 60°C.

    • Basic: Add an equal volume of 0.1 M NaOH. Incubate at 60°C.

    • Oxidative: Add an equal volume of 3% hydrogen peroxide. Keep at room temperature.

    • Thermal: Keep an aliquot of the stock solution in the dark at 80°C.

    • Photolytic: Expose an aliquot in a clear vial to a photostability chamber with a light source providing an overall illumination of not less than 1.2 million lux hours and a near UV energy of not less than 200 watt hours/square meter.[8]

    • Control: Keep an aliquot of the stock solution at 4°C in the dark.

  • Time Points: Withdraw samples from each condition at various time points (e.g., 2, 8, 24, 48 hours).

  • Quenching: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.

  • Analysis: Analyze all samples by a stability-indicating HPLC-UV/MS method.[9] Monitor for the appearance of new peaks and the decrease in the parent compound peak. The goal is to achieve 5-20% degradation to ensure reliable detection of byproducts.[1]

Protocol 3: Routine Stability Monitoring by HPLC

  • Method: Use a reverse-phase C18 column with a gradient elution of acetonitrile and water (containing 0.1% formic acid or trifluoroacetic acid for better peak shape).

  • Detection: Monitor at a wavelength where the compound has maximum absorbance (determined by a UV scan), as well as at lower wavelengths (e.g., 220 nm) to detect potential degradants that may have different chromophores.

  • Procedure:

    • Inject a freshly prepared standard solution to determine the initial peak area and retention time.

    • Inject your experimental sample.

    • Compare the chromatograms. The stability can be quantified by calculating the percentage of the parent compound remaining: (% Remaining) = (Area_sample / Area_fresh_standard) * 100.

References

  • Wakabayashi, K., Nagao, M., Ochiai, M., Tahira, T., Yamaizumi, Z., & Sugimura, T. (1985). The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 143(1-2), 1-5.
  • Loakes, D., Holliger, P., & Brown, D. M. (1997). Stability and structure of DNA oligonucleotides containing non-specific base analogues. Nucleic Acids Research, 25(20), 4079–4084.
  • American Elements. (2023, October 2). Top 5 Factors Affecting Chemical Stability.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (1990). Analytical Methods for Nitrobenzenes.
  • Loakes, D., & Brown, D. M. (1994). 5-Nitroindole as an universal base analogue. Nucleic Acids Research, 22(20), 4039–4043.
  • Nanjing Bike Biotechnology Co., Ltd. (n.d.). 5-Chloro-7-nitroindole.
  • Arora, P. K., & Bae, H. (2014). Microbial Degradation of Indole and Its Derivatives. Journal of Chemistry, 2014, 1-7.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (1998). Analytical Methods.
  • Qu, Y., Zhou, R., Li, Y., Zhang, M., & Wang, X. (2019). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9, 2689.
  • European Medicines Agency (EMA). (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • National Center for Biotechnology Information. (n.d.). 5-Chloroindole. PubChem Compound Database.
  • Schenzle, A., Lenke, H., Spain, J. C., & Knackmuss, H. J. (1999). Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134. Applied and Environmental Microbiology, 65(6), 2317–2323.
  • Douny, C., Kolf-Clauw, M., & Verdon, E. (2013). Development of an analytical method to detect metabolites of nitrofurans. Aquaculture, 376-379, 54-58.
  • Lade, H., & Daulton, E. (2016). Biotransformation of nitro aromatic amines in artificial alkaline habitat by pseudomonas DL17. Journal of Radiation Research and Applied Sciences, 9(4), 438-448.
  • Min, J., Hu, J., & Yao, Z. (2018). Biodegradation of 2-chloro-4-nitrophenol via a hydroxyquinol pathway by a Gram-negative bacterium, Cupriavidus sp. strain CNP-8. AMB Express, 8(1), 47.
  • Koba, O., Berget, I., & Kümmerer, K. (2015). Thermal stability assessment of antibiotics in moderate temperature and subcritical water using a pressurized dynamic flow-through system. Sustainable Chemistry and Pharmacy, 1, 1-9.
  • Fischer, N., Izsák, D., & Klapötke, T. M. (2016). Combining Performance with Thermal Stability: Synthesis and Characterization of 5‐(3,5‐Dinitro‐1H‐pyrazol‐4‐yl)‐1H‐tetrazole and its Energetic Derivatives. Zeitschrift für anorganische und allgemeine Chemie, 642(13), 790-798.
  • van der Westhuizen, L., Sheridan, C., & van Hille, R. (2020). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions, 81, 37-42.
  • Párkányi, C., & Lee, Y. J. (1980). The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole 1. Journal of the American Chemical Society, 102(24), 7339-7342.
  • Receptor Chem. (n.d.). Innovation in Life Science Research.
  • Al-Mousawi, S. M. (2013). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok.
  • El Hebri, F. Z., et al. (2017). 5-Chloro-1H-indole-2,3-dione derivative as corrosion inhibitor for mild steel in 1M H3PO4: Weight loss, electrochemical and SEM studies. Journal of Materials and Environmental Science, 8(1), 264-277.

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Technical Support Center: Overcoming Solubility Challenges with 5-Chloro-7-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with 5-Chloro-7-nitro-1H-indole in their experimental assays. The unique chemical structure of this compound—a substituted nitroaromatic indole—presents significant hurdles for achieving the necessary concentrations in aqueous buffers, which can lead to inaccurate and unreliable data.[1][2] Poor solubility can cause underestimated activity, variable results, and discrepancies between different assay types.[1]

This document provides a structured, in-depth approach to systematically troubleshoot and overcome these challenges. We will move beyond simple solvent suggestions to explain the underlying physicochemical principles, empowering you to make informed decisions for your specific experimental context.

Part 1: Understanding the Challenge - Compound Characteristics

Q1: Why is this compound so poorly soluble in aqueous solutions?

A1: The poor aqueous solubility of this compound stems from its molecular structure. It is a relatively rigid, planar molecule. The indole ring system is inherently hydrophobic, and the addition of a chloro-substituent further increases its lipophilicity. While the nitro group is polar, its contribution is not sufficient to overcome the hydrophobicity of the overall structure.[3][4] This combination of features leads to strong intermolecular forces in the solid state (high crystal lattice energy), making it difficult for water molecules to surround and dissolve the compound.

Part 2: Frequently Asked Questions (FAQs)

Q2: What is the best solvent for making a primary stock solution?

A2: Dimethyl sulfoxide (DMSO) is the recommended starting solvent for preparing a high-concentration stock solution.[4][5] It is a powerful, water-miscible organic solvent capable of dissolving most organic molecules.[6] If your assay is sensitive to DMSO, other options include dimethylformamide (DMF) or ethanol, although they may not achieve the same high concentration as DMSO.[5]

Q3: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. What's happening?

A3: This is the most common failure point and occurs due to a drastic shift in solvent polarity.[7] Your compound is stable in the 100% organic environment of the DMSO stock, but when introduced to the predominantly aqueous buffer, it crashes out of solution because water is a poor solvent for it. This can lead to falsely low activity readings or assay artifacts.[1][8]

Q4: What is the maximum final concentration of DMSO I should have in my assay?

A4: This is highly dependent on your specific assay. As a general rule, the final DMSO concentration should be kept as low as possible, typically below 1%, and ideally below 0.5%.[1][9] Higher concentrations can interfere with enzyme activity, cell viability, or assay detection technologies. Always run a solvent tolerance control in your experiment to determine the maximum acceptable DMSO concentration.

Q5: Can I just heat the solution to get the compound to dissolve?

A5: Gentle heating (e.g., to 37°C) and sonication can be effective short-term strategies to aid dissolution.[5] However, this should be done with caution. Prolonged or excessive heat can cause chemical degradation of the compound.[5] Furthermore, this may create a supersaturated solution that can precipitate over time as it cools, a key concern in kinetic assays.[10][11]

Part 3: Troubleshooting Guide & Experimental Protocols

When initial attempts to dissolve this compound fail, a systematic approach is necessary. The following workflow provides a logical progression from simple to more complex solutions.

G cluster_0 Initial Preparation cluster_1 Dilution & Observation cluster_2 Troubleshooting Steps start Start: this compound (Solid) prep_stock Protocol 1: Prepare 10-50 mM Stock in 100% DMSO start->prep_stock dilute Dilute to final concentration in aqueous buffer prep_stock->dilute observe Visual Check: Is solution clear? dilute->observe step1 Step 1: Optimize Dilution Method (Dropwise addition to vortexing buffer) observe->step1 No success Success: Solution is clear. Proceed with assay. observe->success Yes step2 Step 2: Use a Co-Solvent (e.g., 2-5% Ethanol in final buffer) step1->step2 Still Precipitates step3 Step 3: Add a Surfactant (e.g., 0.01% Tween-20) step2->step3 Still Precipitates step4 Step 4: Advanced Formulation (Cyclodextrins, Lipid Nanoparticles) step3->step4 Still Precipitates

Caption: A workflow for troubleshooting solubility issues.

Protocol 1: Preparation of a Concentrated Stock Solution
  • Objective: To create a high-concentration primary stock of this compound in an appropriate organic solvent.

  • Materials: this compound powder, HPLC-grade DMSO, sterile microcentrifuge tubes or vials.

  • Procedure:

    • Weigh out the desired amount of the compound into a clean vial.

    • Add the calculated volume of 100% DMSO to achieve the target concentration (e.g., 10 mM).

    • Vortex the solution vigorously for 1-2 minutes.

    • If solids remain, sonicate the vial in a water bath for 5-10 minutes.[5]

    • Visually inspect the solution against a light source to ensure it is completely clear and free of any particulate matter.[5]

    • Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[5]

Troubleshooting Step 1: Optimize the Dilution Method

Precipitation often occurs due to localized high concentrations when the DMSO stock is added to the buffer.

  • Optimized Method: Instead of pipetting your buffer onto the small volume of DMSO stock, add the DMSO stock dropwise to the full volume of your aqueous buffer while the buffer is being vortexed or stirred vigorously.[7] This rapid dispersion can prevent the compound from crashing out.

Troubleshooting Step 2: Employ a Co-Solvent System

A co-solvent increases the solubilizing power of the final aqueous solution.

  • Method: Prepare your final aqueous buffer containing a small percentage of a water-miscible organic solvent.[6][7] The choice of co-solvent can be critical.

  • Rationale: The co-solvent creates a more hospitable, less polar microenvironment for the compound, preventing precipitation.

Co-SolventTypical Final Conc.ProsCons
Ethanol 1-5%Widely compatible with biological assays.Can affect some enzymes or cell types at higher concentrations.
Propylene Glycol 1-10%Good solubilizer, often used in formulations.Can increase viscosity of the solution.
PEG 400 1-10%Excellent solubilizer for hydrophobic compounds.May interfere with some protein-protein interactions.

Important: Always test the effect of the co-solvent alone on your assay to ensure it does not generate artifacts.

Troubleshooting Step 3: Utilize Surfactants

Surfactants form micelles that can encapsulate hydrophobic compounds, keeping them dispersed in aqueous solution.[6]

  • Method: Add a low concentration of a non-ionic surfactant to your assay buffer.

  • Rationale: The hydrophobic core of the micelle sequesters the this compound, while the hydrophilic exterior of the micelle interacts with the aqueous buffer.

G cluster_0 Micelle Formation center Hydrophobic Compound s1 s2 s3 s4 s5 s6 s7 s8 s9 s10 s11 s12 label_surfactant Surfactant Molecule (Hydrophilic Head) s1->label_surfactant

Caption: Surfactant micelles encapsulating a hydrophobic compound.

  • Recommended Surfactants:

    • Tween-20 or Tween-80: 0.01% - 0.1%

    • Triton X-100: 0.01% - 0.1%

  • Caution: Surfactants can denature proteins or disrupt cell membranes at higher concentrations. A dose-response curve for the surfactant in your assay is essential.

Part 4: Advanced Solubilization Strategies

If the above methods are insufficient, more advanced formulation techniques may be required, particularly for in vivo studies.

Q6: What are cyclodextrins and how can they help?

A6: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity.[6][12] They can form an "inclusion complex" with poorly soluble molecules like this compound, effectively shielding the hydrophobic compound from the aqueous environment and increasing its solubility.[12]

  • Commonly Used CDs: Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD).

  • Application: These are typically used in the final assay buffer at concentrations ranging from 1-10 mM.

Q7: Are there other options for very difficult cases?

A7: For highly challenging compounds, lipid-based formulations can be explored. These include the use of solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs). These technologies encapsulate the active compound within a lipid core, allowing for dispersion in aqueous media. While highly effective, these formulation approaches are complex and typically reserved for later-stage drug development and preclinical studies.[6]

References

  • Al-Subaie, M., et al. (2024). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. [Link]
  • Sena, C. F. A., et al. (2020).
  • Bleicher, K. H., et al. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Wiley Online Library. [Link]
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization.
  • Kumar, L., & Sreenivasa, B. P. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PubMed Central. [Link]
  • ResearchGate. (n.d.). Enhancing solubility of poorly aqueous soluble drugs: critical appraisal of techniques. [Link]
  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]
  • BMG LABTECH. (2023).
  • ResearchGate. (n.d.). Examples of nitroaromatic compounds in clinical trials as antitumor agents. [Link]
  • PubChem. (n.d.). 5-Chloroindole. [Link]
  • PubChem. (n.d.). 3-chloro-7-nitro-1H-indole. [Link]
  • YouTube. (2025). MedChem Essentials: Solubility part 2. [Link]
  • SciELO. (2021).
  • Unidentified Source. (n.d.). Troubleshooting Guide. [Link]
  • Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. [Link]
  • National Institutes of Health. (n.d.). Identification of Compounds That Interfere with High-Throughput Screening Assay Technologies. [Link]
  • Solubility of Things. (n.d.). 5-Nitroindole. [Link]
  • ACS Publications. (2016).
  • Patsnap Synapse. (2025). How does solubility affect oral bioavailability?. [Link]
  • MDPI. (n.d.).
  • Nanjing Bike Biotechnology Co., Ltd. (n.d.). 5-Chloro-7-nitroindole. [Link]
  • Unidentified Source. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. [Link]
  • Anticancer Research. (n.d.). Oral Fenbendazole for Cancer Therapy in Humans and Animals. [Link]
  • National Institutes of Health. (n.d.). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. [Link]
  • MDPI. (n.d.).
  • ResearchGate. (n.d.). Aqueous Solubility in Discovery, Chemistry, and Assay Changes. [Link]
  • National Institutes of Health. (n.d.). Biomedical Importance of Indoles. [Link]
  • National Institutes of Health. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. [Link]
  • ResearchGate. (n.d.). HIGH THROUGHPUT SCREENING IN DRUG DISCOVERY: PROBLEMS AND SOLUTIONS. [Link]
  • MDPI. (n.d.).
  • ResearchGate. (2019). Solubility Measurement and Thermodynamic Model Correlation and Evaluation of 2-Chloro-5-nitroaniline in 12 Pure Solvents. [Link]
  • PubMed. (2024).
  • PubChem. (n.d.). 5-chloro-7-ethyl-1H-indole. [Link]
  • National Institutes of Health. (n.d.). Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. [Link]

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Technical Support Center: Preserving the Integrity of the Indole Ring

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support hub for researchers, chemists, and drug development professionals working with indole-containing molecules. The indole nucleus is a privileged scaffold in medicinal chemistry and natural products, but its electron-rich nature makes it susceptible to degradation under various reaction conditions. This guide provides in-depth troubleshooting advice and practical solutions to help you navigate the complexities of indole chemistry and prevent unwanted side reactions.

Introduction to Indole Reactivity and Instability

The indole ring system is a π-excessive heterocycle, meaning it has a high electron density.[1] This makes it an excellent nucleophile but also renders it vulnerable to several degradation pathways:

  • Oxidation: The pyrrole moiety is easily oxidized, especially at the C3 position. Exposure to air, light, or certain reagents can lead to the formation of colored impurities, oligomers, or cleavage products like oxindole.[2][3]

  • Acid-Catalyzed Reactions: In strongly acidic conditions, the indole ring can be protonated, typically at the C3 position. This can initiate dimerization, polymerization, or other rearrangements, often resulting in the formation of intractable tars.[4]

  • Electrophilic Attack: The high nucleophilicity, particularly at C3, makes the ring susceptible to attack by electrophiles, which can lead to undesired side reactions if other parts of your molecule are the intended target.[1][5]

This guide is structured to address the most common challenges encountered in the lab, providing both quick troubleshooting tips and deeper strategic advice.

Troubleshooting Guide (Q&A)

This section addresses specific, common problems in a direct question-and-answer format.

Q1: My reaction mixture is turning dark brown/black and forming a tar-like substance. What is the likely cause and how can I fix it?

A1: This is a classic sign of indole degradation, most often caused by either oxidation or acid-catalyzed polymerization .

  • Likely Cause (Oxidation): The electron-rich indole ring is highly susceptible to oxidation by atmospheric oxygen, a process often accelerated by light, trace metals, or heat.[3] This leads to complex mixtures of oligomeric and polymeric materials.

  • Likely Cause (Acid): The presence of strong acids, even catalytic amounts, can protonate the C3 position of the indole. The resulting indoleninium ion is a potent electrophile that can attack another neutral indole molecule, initiating a chain reaction that forms polymeric tars.[4]

Troubleshooting Steps:

  • Inert Atmosphere: Run your reaction under an inert atmosphere (Nitrogen or Argon) to exclude oxygen. Ensure solvents are properly degassed before use.

  • Protect from Light: Shield your reaction vessel from light by wrapping it in aluminum foil.

  • Control Acidity: If your reaction requires acid, use the mildest possible acid catalyst (e.g., PPTS instead of HCl) and the lowest effective concentration. Consider running the reaction at a lower temperature to slow the rate of decomposition.[4]

  • N-Protection: The most robust solution is often to protect the indole nitrogen. An electron-withdrawing protecting group, such as Tosyl (Ts) or Boc, significantly reduces the electron density of the ring, making it far less susceptible to both oxidation and acid-catalyzed degradation.[6][7]

Q2: I'm trying to perform a reaction on a substituent (e.g., a side chain), but I'm getting unwanted alkylation or acylation on the indole ring itself. How do I direct the reactivity?

A2: This is a problem of chemoselectivity. The indole ring, particularly the C3 position, is often more nucleophilic than other functional groups you may wish to target.

  • Likely Cause: Direct competition between your target functional group and the electron-rich indole nucleus for the electrophile. The N-H proton is also acidic and can be deprotonated by strong bases, creating a highly nucleophilic indolide anion that can react at N1 or C3.[1][5]

Troubleshooting Steps:

  • N-Protection: Protecting the indole nitrogen is the most effective strategy. This has two key benefits:

    • It removes the acidic N-H proton, preventing N-alkylation/acylation.

    • Electron-withdrawing groups (Boc, Ts) decrease the nucleophilicity of the ring, shutting down unwanted C3-alkylation/acylation.[7]

  • Baseless Conditions: If possible, choose reaction conditions that do not require a strong base, which can generate the highly reactive indolide anion.

  • Reagent Choice: Select reagents that are more selective for your target functional group. For example, for N-alkylation of a side-chain amine in the presence of an indole, using reductive amination may be more selective than direct alkylation with an alkyl halide and base.

Q3: My metal-catalyzed cross-coupling reaction (e.g., Suzuki, Heck, Sonogashira) is giving low yields or failing completely. Could the indole be the problem?

A3: Yes, the unprotected indole N-H is a known issue in many transition-metal-catalyzed reactions.

  • Likely Cause: The acidic N-H proton can react with organometallic intermediates or the catalyst itself, leading to catalyst deactivation or undesired side reactions. For example, it can protonate the organometallic species (e.g., R-Pd-L) or coordinate to the metal center, inhibiting the catalytic cycle.

Troubleshooting Steps:

  • Mandatory N-Protection: For most cross-coupling reactions, protecting the indole nitrogen is essential. The protecting group serves to remove the problematic N-H proton.[6]

  • Choice of Protecting Group: The protecting group must be stable to the reaction conditions.

    • Tosyl (Ts): Very stable, making it an excellent choice for harsh reaction conditions.[6][8]

    • Boc: Generally stable to palladium-catalyzed cross-couplings but can be sensitive to strongly acidic or basic conditions.

    • SEM (2-(trimethylsilyl)ethoxymethyl): Stable to a wide range of conditions and easily removed with fluoride sources.[9]

  • Ligand and Base Optimization: The choice of ligand and base can sometimes mitigate the negative effects of an unprotected N-H, but protection is a far more reliable strategy.

Frequently Asked Questions (FAQs)

This section provides broader strategic advice for working with indoles.

Q4: How do I choose the right N-protecting group for my indole?

A4: The optimal protecting group depends on the planned synthetic route, specifically the conditions it must withstand and the conditions required for its removal.

Protecting GroupIntroduction MethodStabilityCleavage Method(s)Key Considerations
Boc (tert-Butoxycarbonyl)Boc₂O, DMAP or NaHStable to base, hydrogenolysis, mild nucleophiles. Labile to strong acids (TFA, HCl).[10]Strong acid (TFA, HCl).[10] Can also be cleaved with NaOMe in MeOH.[11]Excellent for general use. Reduces ring nucleophilicity.[7] May not be suitable for subsequent acid-sensitive steps.
Ts (p-Toluenesulfonyl)TsCl, NaH[6]Very stable to acid, oxidation, and many organometallics.Strong base (NaOH/KOH, reflux).[12] Reductive cleavage (Mg/MeOH). Cesium carbonate in THF/MeOH.[13]Excellent for multi-step synthesis involving harsh conditions. Strongly deactivates the ring.[6] Removal can be challenging.
SEM ([2-(Trimethylsilyl)ethoxy]methyl)SEM-Cl, NaH[7]Stable to bases, nucleophiles, and mild acids.Fluoride sources (TBAF, HF-Pyridine). Strong acid.Offers orthogonal deprotection if acid/base labile groups are present.
PMB (p-Methoxybenzyl)PMB-Cl, NaHStable to base, mild acids.Strong acid (TFA). Oxidative cleavage (DDQ, CAN).Less deactivating than sulfonyl or carbonyl groups.

Q5: What are the best practices for purifying and storing indole-containing compounds?

A5: Proper handling during purification and storage is critical to prevent degradation.

  • Purification:

    • Chromatography: Indoles can be sensitive to acidic silica gel, leading to streaking and decomposition on the column. To mitigate this, neutralize the silica gel by preparing the slurry with a solvent system containing a small amount of a basic additive, such as 0.5-1% triethylamine or pyridine.

    • Crystallization: If your compound "oils out" during recrystallization, it may be melting in the hot solvent. Try using a lower-boiling point solvent or a co-solvent system to induce crystallization at a lower temperature.[14]

  • Storage:

    • Protect from Light and Air: Store indole compounds in amber vials to protect them from light.[15] For sensitive derivatives, flush the vial with an inert gas like argon or nitrogen before sealing to displace oxygen.[15]

    • Keep Cool: Store compounds at cool temperatures (2-8°C) for short-term and -20°C for long-term storage to slow the rate of decomposition.[15]

    • Consider Antioxidants: For particularly oxidation-prone indoles or for long-term storage in solution, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) can be beneficial.[15]

Key Experimental Protocols & Visualizations

Diagram 1: Common Indole Degradation Pathways

This diagram illustrates the primary mechanisms by which the indole ring degrades.

cluster_degradation Degradation Pathways cluster_products Resulting Products Indole Indole Ring Oxidation Oxidative Degradation Indole->Oxidation O₂ / Light / Heat Oxidizing Agents AcidPolymerization Acid-Catalyzed Polymerization Indole->AcidPolymerization Strong Acid (H⁺) ElectrophilicAttack Unwanted Electrophilic Attack (e.g., at C3) Indole->ElectrophilicAttack Electrophiles (E⁺) (e.g., R-X, Acyl-X) OxidizedProducts Oxindoles, Ring-Opened Products, Colored Impurities Oxidation->OxidizedProducts Polymers Dimers, Oligomers, Intractable Tars AcidPolymerization->Polymers SideProducts C3-Alkylated/Acylated Byproducts ElectrophilicAttack->SideProducts

Caption: Major degradation pathways of the indole nucleus.

Diagram 2: Workflow for Selecting an N-Protecting Group

This decision tree helps guide the choice of an appropriate protecting group based on planned reaction conditions.

start Start: Need to Protect Indole N-H q1 Will the synthesis involve strong acidic conditions? start->q1 q2 Will the synthesis involve strong basic conditions or nucleophilic attack? q1->q2 No use_ts Use Tosyl (Ts) or other sulfonyl group. (Highly Acid Stable) q1->use_ts Yes q3 Is orthogonal deprotection needed (i.e., removing one PG without affecting others)? q2->q3 No use_boc_sem Use Boc or SEM. (Generally Base Stable) q2->use_boc_sem Yes use_sem Consider SEM (cleaved by F⁻) or Alloc (cleaved by Pd(0)) for orthogonality. q3->use_sem Yes consider_boc Boc is a good general purpose choice for mild conditions. q3->consider_boc No

Caption: Decision workflow for indole N-protecting group selection.

Protocol: General Procedure for N-Tosylation of Indole

This protocol describes a standard method for protecting the indole nitrogen with a tosyl group, enhancing its stability.[6]

Materials:

  • Indole substrate (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • p-Toluenesulfonyl chloride (TsCl) (1.1 eq)

  • Argon or Nitrogen atmosphere

  • Standard glassware for anhydrous reactions

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere, add the indole substrate (1.0 eq) and dissolve it in anhydrous THF (or DMF).

  • Cool the solution to 0°C using an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes to ensure complete deprotonation (formation of the sodium indolide).

  • Cool the reaction mixture back to 0°C.

  • Add p-toluenesulfonyl chloride (1.1 eq) to the mixture. It may be added as a solid or as a solution in a small amount of anhydrous THF.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully quench by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0°C.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure N-tosylindole.

References

  • BenchChem. (2025). Technical Support Center: Prevention of Indole Compound Oxidation During Storage. BenchChem.
  • BenchChem. (2025). The Tosyl Group in Indole Chemistry: A Technical Guide to Stability and Reactivity. BenchChem.
  • BenchChem. (2025). Technical Support Center: N-Protection of Indole Derivatives. BenchChem.
  • BenchChem. (2025). "common side reactions in indole-pyrrole synthesis". BenchChem.
  • Chemcess. (n.d.). Indole: Properties, Reactions, Production And Uses. Chemcess.
  • BenchChem. (2025). Application Notes and Protocols for N-Boc Deprotection of Bromoindoles. BenchChem.
  • Wikipedia. (2023). Indole. Wikipedia.
  • Edwards, M. P., et al. (1984). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry.
  • Bandini, M., et al. (2007). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Taylor & Francis Online.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. Pharmaguideline.
  • Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole.
  • BenchChem. (2025). removal of starting materials from the final indole product. BenchChem.
  • Wipf, P., et al. (2009). Synthesis of Indole Analogues of the Natural Schweinfurthins. PMC - NIH.
  • BenchChem. (2025). Technical Support Center: Removal of Protecting Groups in Indole Synthesis. BenchChem.
  • Rodriguez, R. J., et al. (2000). Deprotection of N-tosylated indoles and related structures using cesium carbonate. ResearchGate.

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Technical Support Center: Scaling Up 5-Chloro-7-nitro-1H-indole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Chloro-7-nitro-1H-indole. This document is designed for researchers, chemists, and process development professionals who are looking to move from bench-scale synthesis to larger, kilogram-scale production. We will address common challenges and critical parameters through a detailed troubleshooting and FAQ section, ensuring a robust and scalable process.

The synthesis of substituted indoles is a cornerstone of medicinal chemistry, and the this compound scaffold is a valuable intermediate. The recommended synthetic route for scalability and control is a multi-step process commencing with the diazotization of 4-chloro-2-nitroaniline, followed by a Japp-Klingemann reaction to form a key hydrazone intermediate.[1][2] This intermediate is then cyclized via the Fischer indole synthesis, followed by saponification and decarboxylation to yield the final product.[3][4] This route offers superior control over regiochemistry compared to direct nitration or chlorination of an indole precursor, which often results in challenging isomeric mixtures.[5]

Overall Synthesis Workflow

The following diagram outlines the key stages for the scaled-up synthesis of this compound.

Synthesis_Workflow cluster_0 Stage 1: Diazonium Salt Formation cluster_1 Stage 2: Japp-Klingemann Reaction cluster_2 Stage 3: Fischer Indole Synthesis cluster_3 Stage 4 & 5: Hydrolysis & Decarboxylation cluster_4 Stage 6: Purification A 4-Chloro-2-nitroaniline B Diazotization (NaNO₂, aq. HCl, 0-5 °C) A->B D Hydrazone Formation (aq. NaOAc, <10 °C) B->D C Ethyl 2-methylacetoacetate C->D E Indole Ester Formation (Acid Catalyst, Heat) D->E F Saponification (aq. NaOH) E->F G Decarboxylation (Heat, High-Boiling Solvent) F->G I Recrystallization G->I H Final Product This compound I->H

Caption: High-level workflow for this compound synthesis.

Experimental Protocol & Scalability

This section provides a representative experimental protocol. The table below illustrates scaling from a 5-gram to a 500-gram batch of the starting material, 4-chloro-2-nitroaniline.

Reagent Quantities for Different Scales
Reagent/SolventRoleLab Scale (5 g)Pilot Scale (500 g)Molar Eq.
4-Chloro-2-nitroanilineStarting Material5.0 g500 g1.0
Concentrated HClAcid25 mL2.5 L~10.0
Sodium Nitrite (NaNO₂)Diazotizing Agent2.2 g220 g1.1
Ethyl 2-methylacetoacetateCoupling Partner5.0 g500 g1.2
Sodium Acetate (NaOAc)Buffer10 g1.0 kg~4.2
Polyphosphoric Acid (PPA)Cyclization Catalyst50 g5.0 kg~10x by wt.
Sodium Hydroxide (NaOH)Saponification Base5 g500 g~4.3
QuinolineDecarboxylation Solvent50 mL5.0 L-
Copper PowderDecarboxylation Catalyst0.5 g50 g-

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section is structured to address specific issues that may arise during the scale-up process.

Part 1: Diazotization of 4-Chloro-2-nitroaniline

Q1: My diazonium salt solution is developing a dark brown/tarry appearance. What is causing this, and is the batch salvageable?

A1: This indicates decomposition of the diazonium salt. The primary cause is a temperature excursion above the critical 0-5 °C range. Diazonium salts are thermally labile and can rapidly decompose, especially in the presence of electron-withdrawing groups like the nitro group.[6] The dark color is from phenol byproducts and polymeric materials. If the coloration is minor, you can proceed with caution, but expect a significant yield loss. For severe decomposition, it is safer to quench the batch carefully with sulfamic acid and restart. On a large scale, ensure your cooling system is robust and that the addition of the sodium nitrite solution is slow and controlled to manage the exotherm.

Q2: The diazotization reaction seems incomplete, with starting aniline still present (checked by TLC). How can I ensure full conversion?

A2: Incomplete conversion is typically due to insufficient acid or impure sodium nitrite. Ensure you are using at least 3-4 molar equivalents of a strong acid like HCl. One equivalent forms the aniline hydrochloride salt, one reacts with NaNO₂ to generate nitrous acid (HNO₂), and the excess maintains a low pH to prevent unwanted side reactions. Also, verify the purity of your sodium nitrite, as it can degrade over time. A final check for excess nitrous acid using starch-iodide paper (should turn blue) confirms the presence of the active reagent.

Q3: What are the most critical safety precautions when handling diazonium salts at scale?

A3: The primary hazard is the explosive nature of diazonium salts when isolated in a dry, solid state.[6] NEVER attempt to isolate the diazonium salt. Always generate and use it in a cold, aqueous solution. Secondly, ensure adequate ventilation, as toxic nitrogen oxides (NOx) can be released, especially if the reaction temperature rises. Finally, have a quenching agent, such as sulfamic acid or urea, readily available to neutralize any excess nitrous acid at the end of the reaction.

Part 2: The Japp-Klingemann Coupling Reaction

Q4: My yield of the hydrazone intermediate is poor after the coupling step. What are the key parameters to optimize?

A4: The Japp-Klingemann reaction is highly pH-sensitive.[1] The coupling requires a mildly acidic to neutral pH (typically 4-6) to facilitate the electrophilic attack of the diazonium ion on the enolate of the β-ketoester. Adding a buffer like sodium acetate is crucial. If the solution is too acidic, the enolate concentration is too low. If it's too basic, the diazonium salt can convert to a non-reactive diazotate species. We recommend preparing a buffered solution of your β-ketoester and adding the cold diazonium salt solution to it slowly, while monitoring and maintaining the temperature below 10 °C.

Q5: I'm observing a significant amount of a deeply colored, water-insoluble byproduct. What is it likely to be?

A5: This is often the result of diazo coupling, where the diazonium salt couples with its own decomposition product (a phenol) or another electron-rich aromatic species to form brightly colored azo compounds. This is another consequence of poor temperature control or incorrect pH, which favors these side reactions. Slow, subsurface addition of the diazonium salt into the well-agitated ketoester solution can help maximize the desired reaction pathway and minimize self-coupling.

Part 3: Fischer Indole Cyclization

Q6: The Fischer cyclization is producing a black, intractable tar instead of the desired indole ester. How can I prevent this?

A6: This is the most common failure mode in Fischer indole synthesis, especially with nitro-substituted substrates.[7] It is caused by polymerization and decomposition under harsh acidic conditions and high temperatures.

  • Choice of Acid: While concentrated sulfuric acid can work, it is often too aggressive for scale-up. Polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid) are generally more effective as they promote cyclization at lower temperatures.[4] However, PPA becomes very viscous, posing significant stirring challenges at scale. A mixture of acetic acid and sulfuric acid or gaseous HCl in acetic acid can also be effective and easier to handle.[8]

  • Temperature Control: This is paramount. The reaction should be heated gradually. For this specific substrate, a temperature range of 80-100 °C is a good starting point. Monitor the reaction closely by TLC and avoid overheating.

  • Work-up: The work-up is also critical. Quenching the hot, acidic reaction mixture directly into a large volume of ice-water or an ice/base slurry with vigorous stirring is essential to rapidly neutralize the acid and precipitate the product before it degrades.

Part 4: Saponification and Decarboxylation

Q7: The final decarboxylation step in quinoline is messy and gives a low yield. Are there better alternatives for large-scale production?

A7: The classic copper-catalyzed decarboxylation in quinoline is effective but problematic at scale due to the high boiling point and difficulty of removing the quinoline.[9] Consider these alternatives:

  • Thermal Decarboxylation: Heating the indole-2-carboxylic acid in a high-boiling, inert solvent like diphenyl ether or Dowtherm A can effect clean decarboxylation without a metal catalyst. The product can often be isolated by cooling and direct filtration or by distillation of the solvent.

  • Microwave-Assisted Decarboxylation: For intermediate scales, microwave-assisted synthesis can dramatically reduce reaction times and improve yields by providing rapid, uniform heating.

Key Mechanistic Insight: The Fischer Indole Synthesis

The core of the indole formation is a[3][3]-sigmatropic rearrangement. Understanding this step helps rationalize the need for an acid catalyst and heat.

Fischer_Mechanism Hydrazone Enamine Hydrazone->Enamine Tautomerization Protonated_Enamine Enamine->Protonated_Enamine H⁺ Diamine_Intermediate Protonated_Enamine->Diamine_Intermediate [3,3]-Sigmatropic Rearrangement Cyclized_Aminal Diamine_Intermediate->Cyclized_Aminal Rearomatization & Cyclization Indole Cyclized_Aminal->Indole -NH₃

Caption: Key[3][3]-sigmatropic rearrangement in the Fischer indole synthesis.[4][10]

References

  • Wikipedia. Japp–Klingemann reaction. [Link]
  • ResearchGate. The Japp‐Klingemann Reaction. [Link]
  • chemeurope.com. Japp-Klingemann reaction. [Link]
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  • ResearchGate.
  • Semantic Scholar. SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. [Link]
  • TSI Journals.
  • Química Organica.org.
  • Wikipedia. Sandmeyer reaction. [Link]
  • Wikipedia. Fischer indole synthesis. [Link]
  • YouTube. INDOLE. [Link]
  • ResearchGate. Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. [Link]
  • Google Patents.
  • NIH. Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]
  • Reddit. [Named Reaction #5]: Fischer Indole Synthesis. [Link]
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  • Master Organic Chemistry.
  • Organic Chemistry Portal. Sandmeyer Reaction. [Link]
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  • ACS Publications. Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole. [Link]
  • NIH. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. [Link]
  • SlideShare.
  • MDPI. A General and Scalable Synthesis of Polysubstituted Indoles. [Link]
  • ResearchGate. How to prepare easily 5-chloro-7-azaindole ?. [Link]
  • YouTube. 22.5 Sandmeyer Reactions | Organic Chemistry. [Link]
  • Google Patents. CN106279156A - A kind of synthetic method of 5 chlorine 7 azaindoles.
  • ACS Publications. The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole 1. [Link]
  • Google Patents. CN111646907A - Preparation method of 2, 3-dichloro-6-nitroaniline.
  • Cosmetic Ingredient Review.
  • Atlanchim Pharma. scientific letter. [Link]
  • ResearchGate. Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?. [Link]
  • ResearchGate. Efficient and Scalable Process for Synthesis of 5-Nitro-7- azaindole. [Link]
  • NIH. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. [Link]
  • PubMed. The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole. [Link]
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Sources

Validation & Comparative

A Guide to the Spectral Differentiation of 5-Chloro-7-nitro-1H-indole Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Isomeric ambiguity can lead to significant downstream challenges, impacting everything from biological activity and toxicity profiles to patentability. This guide provides a comprehensive comparison of the spectral data for 5-Chloro-7-nitro-1H-indole and its constitutional isomers, offering a framework for their unambiguous identification.

The Importance of Isomer Differentiation in Drug Discovery

Indole scaffolds are privileged structures in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The introduction of substituents, such as chloro and nitro groups, can dramatically modulate a molecule's physicochemical properties and biological activity. However, the position of these substituents is critical. A shift in the location of a chloro or nitro group on the indole ring can alter the molecule's shape, electronic distribution, and ability to interact with its biological target, potentially leading to vastly different pharmacological outcomes. Therefore, robust analytical methods for isomer differentiation are not merely a matter of chemical curiosity but a fundamental necessity in drug development.

Predicted Spectral Data Comparison

The following tables present the predicted ¹H and ¹³C NMR chemical shifts and a summary of expected mass spectrometry fragmentation patterns for this compound and two of its isomers: 4-Chloro-7-nitro-1H-indole and 6-Chloro-7-nitro-1H-indole. These predictions are based on established computational models and provide a valuable framework for interpreting experimental data.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆

ProtonThis compound4-Chloro-7-nitro-1H-indole6-Chloro-7-nitro-1H-indoleRationale for Differences
H1 (NH)~12.0 (br s)~12.1 (br s)~11.9 (br s)The electronic environment of the pyrrole ring is similarly affected by the nitro group in all isomers, leading to a downfield shift.
H2~7.8 (d)~7.9 (d)~7.7 (d)The proximity to the electron-withdrawing nitro group at C7 in the 5- and 4-chloro isomers results in a more downfield shift compared to the 6-chloro isomer.
H3~6.7 (d)~6.8 (d)~6.6 (d)Similar to H2, the electronic influence of the substituents on the benzene ring is transmitted to the pyrrole ring.
H4~8.1 (d)-~8.3 (d)In the 5- and 6-chloro isomers, H4 is adjacent to the electron-withdrawing nitro group, causing a significant downfield shift. In the 4-chloro isomer, this position is substituted.
H6~7.5 (d)~7.6 (d)-The chemical shift of H6 is influenced by the relative positions of the chloro and nitro groups.
H7--~7.9 (s)In the 6-chloro isomer, H7 is adjacent to the nitro group, leading to a downfield shift. In the other isomers, this position is substituted.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆

CarbonThis compound4-Chloro-7-nitro-1H-indole6-Chloro-7-nitro-1H-indoleRationale for Differences
C2~128~129~127The electronic effects of the substituents on the benzene ring influence the pyrrole ring carbons.
C3~104~105~103C3 is generally more shielded than C2 in indoles.
C3a~130~131~129This bridgehead carbon's shift is sensitive to the overall electronic nature of the benzene ring.
C4~118~125 (C-Cl)~119The direct attachment of the electronegative chlorine in the 4-chloro isomer causes a significant downfield shift for C4.
C5~125 (C-Cl)~120~122The direct attachment of the electronegative chlorine in the 5-chloro isomer causes a significant downfield shift for C5.
C6~115~116~126 (C-Cl)The direct attachment of the electronegative chlorine in the 6-chloro isomer causes a significant downfield shift for C6.
C7~140 (C-NO₂)~141 (C-NO₂)~142 (C-NO₂)The carbon attached to the nitro group is significantly deshielded.
C7a~135~136~134This bridgehead carbon is influenced by the substituents on the benzene ring.

Table 3: Predicted Mass Spectrometry Fragmentation (Electron Ionization - EI)

IsomerMolecular Ion (M⁺)Key Fragment Ions (m/z)Fragmentation Rationale
All Isomers196/198 (³⁵Cl/³⁷Cl)166/168, 150/152, 120The initial fragmentation is expected to involve the loss of NO ([M-30]⁺) or NO₂ ([M-46]⁺). Subsequent loss of HCl or chlorine radical is also anticipated. The relative intensities of these fragments may differ slightly based on isomer stability.

Experimental Protocols

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

A. Sample Preparation

  • Weighing: Accurately weigh approximately 5-10 mg of the chloro-nitro-indole isomer.

  • Dissolution: Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. Ensure complete dissolution; gentle warming or sonication may be applied if necessary.

  • Homogenization: Cap the NMR tube and invert it several times to ensure a homogeneous solution.

B. Data Acquisition (¹H and ¹³C NMR)

This protocol is for a standard 400 MHz NMR spectrometer.

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Pulse Program: Use a standard single-pulse sequence.

    • Spectral Width: Set to approximately 16 ppm, centered around 6 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds to ensure full relaxation of protons for accurate integration.

    • Number of Scans: 16-32 scans for a sample of this concentration.

  • ¹³C NMR Acquisition:

    • Pulse Program: Use a proton-decoupled pulse sequence (e.g., 'zgpg30').

    • Spectral Width: Set to approximately 240 ppm, centered around 120 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 scans, as the natural abundance of ¹³C is low.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

II. Mass Spectrometry (MS)

A. Sample Preparation

  • Solution Preparation: Prepare a dilute solution of the chloro-nitro-indole isomer (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

B. Data Acquisition (Electron Ionization - EI)

  • Introduction Method: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Use a standard electron ionization energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-250).

  • Data Acquisition: Acquire the mass spectrum.

Visualizing the Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_interp Data Interpretation Sample Chloro-Nitro-Indole Isomer NMR_Sample Dissolve in Deuterated Solvent Sample->NMR_Sample MS_Sample Dissolve in Volatile Solvent Sample->MS_Sample NMR NMR Spectrometer NMR_Sample->NMR MS Mass Spectrometer MS_Sample->MS H_NMR ¹H NMR Acquisition NMR->H_NMR C_NMR ¹³C NMR Acquisition NMR->C_NMR EI_MS EI-MS Acquisition MS->EI_MS Data_Processing Data Processing (FT, Phasing, Referencing) H_NMR->Data_Processing C_NMR->Data_Processing EI_MS->Data_Processing Spectral_Comparison Spectral Comparison & Isomer Identification Data_Processing->Spectral_Comparison

Caption: Experimental workflow for the spectroscopic analysis of chloro-nitro-indole isomers.

Expert Interpretation: Deciphering the Spectral Nuances

The key to distinguishing these isomers lies in understanding how the electron-withdrawing and electronegative chloro and nitro groups influence the electronic environment of the indole ring.

  • ¹H NMR: The aromatic protons are excellent reporters of their local electronic environment. A proton ortho or para to a nitro group will experience a significant downfield shift due to the strong electron-withdrawing resonance and inductive effects of the nitro group. The chloro group, while also electron-withdrawing inductively, is a weak deactivator and can donate electron density through resonance. The interplay of these effects, dictated by the substitution pattern, will result in a unique set of chemical shifts and coupling patterns for each isomer. For instance, the proton at C4 in this compound is deshielded by both the adjacent nitro group and the chloro group at the meta position, leading to a pronounced downfield shift.

  • ¹³C NMR: The chemical shifts of the carbon atoms are also highly sensitive to the electronic effects of the substituents. Carbons directly attached to the chloro and nitro groups will exhibit the most significant shifts. The position of these signals in the spectrum provides direct evidence for the substitution pattern.

  • Mass Spectrometry: While the initial fragmentation pathways may be similar for all isomers, the relative abundance of the fragment ions can provide clues to the isomer's identity. The stability of the resulting fragment ions can be influenced by the positions of the chloro and nitro groups, leading to subtle but measurable differences in the mass spectrum.

logical_relationship cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_id Identification Isomer_Structure Isomeric Structure (Substitution Pattern) H_NMR_Shifts ¹H Chemical Shifts & Coupling Constants Isomer_Structure->H_NMR_Shifts influences C_NMR_Shifts ¹³C Chemical Shifts Isomer_Structure->C_NMR_Shifts determines MS_Fragments Fragmentation Pattern & Ion Abundance Isomer_Structure->MS_Fragments affects Unambiguous_ID Unambiguous Isomer Identification H_NMR_Shifts->Unambiguous_ID C_NMR_Shifts->Unambiguous_ID MS_Fragments->Unambiguous_ID

Caption: Logical relationship between molecular structure and spectroscopic data for isomer identification.

Conclusion

The unambiguous identification of constitutional isomers such as the this compound series is a critical step in chemical research and drug development. While the absence of readily available experimental data presents a challenge, a combination of predictive spectroscopy and a solid understanding of fundamental principles can provide a robust framework for their differentiation. By carefully analyzing the subtle differences in their ¹H NMR, ¹³C NMR, and mass spectra, researchers can confidently elucidate the correct isomeric structure, ensuring the integrity and reproducibility of their scientific findings.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
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  • ChemDraw. (2023). PerkinElmer Informatics. (Software for chemical structure drawing and NMR prediction). [Link]
  • ACD/Labs. (2023). Advanced Chemistry Development, Inc. (Software for spectral prediction and analysis). [Link]

A Comparative Analysis of the Biological Activities of 5-Chloro-7-nitro-1H-indole and 5-nitroindole: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug discovery, the indole scaffold stands as a privileged structure, forming the core of numerous biologically active compounds.[1] The strategic functionalization of the indole ring can profoundly influence its pharmacological profile. This guide provides an in-depth, objective comparison of the biological activities of two such derivatives: 5-Chloro-7-nitro-1H-indole and the more extensively studied 5-nitroindole. While experimental data on this compound is nascent, this guide will leverage data from structurally related compounds to forecast its potential activities and provide a comparative framework for future research.

This analysis is tailored for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data, insights into structure-activity relationships, and detailed experimental protocols to facilitate further investigation into this promising class of compounds.

Chemical Structures and Physicochemical Properties

The introduction of electron-withdrawing groups, such as nitro and chloro moieties, onto the indole ring can significantly alter its electronic distribution and, consequently, its interaction with biological targets.

CompoundChemical StructureMolecular FormulaMolecular Weight
5-nitroindole C₈H₆N₂O₂162.15 g/mol [2]
This compound C₈H₅ClN₂O₂196.59 g/mol

The presence of a nitro group at the 5-position in 5-nitroindole is known to contribute to a range of biological effects. In this compound, the addition of a second electron-withdrawing nitro group at the 7-position and a chloro group at the 5-position is expected to further modulate its bioactivity.

Comparative Biological Activities: Experimental Data and Future Outlook

A comprehensive review of the existing literature reveals a significant body of research on the biological activities of 5-nitroindole and its derivatives, particularly in the realm of oncology. In contrast, specific experimental data for this compound is not yet widely published. Therefore, this section will present the known activities of 5-nitroindole and infer the potential activities of this compound based on structure-activity relationships observed in related nitro- and chloro-substituted indoles.

Anticancer Activity

5-nitroindole Derivatives: Potent Anticancer Agents

Substituted 5-nitroindoles have demonstrated significant broad-spectrum anticancer activities.[3] Certain derivatives have been shown to inhibit cell proliferation in various cancer cell lines with notable potency. For instance, some pyrrolidine-substituted 5-nitroindoles have exhibited IC₅₀ values in the low micromolar range against HeLa (cervical cancer) cells.[3]

Mechanism of Action: Targeting the c-Myc Oncogene

A key mechanism underlying the anticancer effects of some 5-nitroindole derivatives is their ability to bind to and stabilize G-quadruplex (G4) DNA structures.[3] These non-canonical DNA secondary structures are found in the promoter regions of several oncogenes, including c-Myc.[4] Stabilization of the c-Myc promoter's G-quadruplex can lead to the downregulation of c-Myc transcription, subsequently inhibiting cancer cell growth.[3] Furthermore, treatment with these compounds has been observed to induce cell cycle arrest, primarily in the sub-G1/G1 phase, and to increase the intracellular concentration of reactive oxygen species (ROS), contributing to their cytotoxic effects.[3] Interestingly, some of the most promising 5-nitroindole derivatives did not show significant growth inhibition of normal kidney epithelial cells, suggesting a degree of selectivity for cancer cells.[3]

This compound: A Candidate for Enhanced Anticancer Efficacy?

While direct experimental data is lacking, the structural features of this compound suggest it may possess potent anticancer properties. The presence of a nitro group at the 7-position, in addition to the one at the 5-position, could enhance its ability to interact with and stabilize G-quadruplex DNA, a characteristic also noted for 7-nitroindole derivatives.[4] The chloro group at the 5-position may further contribute to its cytotoxic potential, as halogenated indoles have been widely explored for their anticancer effects.[5] The combined electron-withdrawing effects of these substituents could also modulate its interaction with other biological targets, such as key signaling pathways like the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[4]

Quantitative Data: Cytotoxicity of Nitroindole Derivatives

Compound DerivativeCancer Cell LineAssay TypeIC₅₀ (µM)Reference
Substituted 5-nitroindole (Compound 5)HeLa (Cervical)Alamar blue5.08 ± 0.91[3]
Substituted 5-nitroindole (Compound 7)HeLa (Cervical)Alamar blue5.89 ± 0.73[3]
Antimicrobial and Antifungal Activity

The Broad-Spectrum Potential of Indole Derivatives

Indole and its derivatives are recognized for their promising antimicrobial activity against a variety of microorganisms, including multidrug-resistant strains.[1]

5-nitroindole: An Antimicrobial Scaffold

Nitro-substituted indoles have been investigated as novel antimycotics.[1] The nitro group is a key feature in many antimicrobial compounds, and its presence on the indole ring can confer potent activity.

This compound: A Hypothesis for Potent Antimicrobial Action

The presence of both chloro and nitro substituents on the indole ring of this compound suggests a strong potential for antimicrobial and antifungal activity. Halogenated indoles, including chloroindoles, have demonstrated effective inhibition of bacterial growth and biofilm formation.[6] The combination of these functional groups may lead to a synergistic enhancement of its antimicrobial properties.

Quantitative Data: Antimicrobial Activity of Indole Derivatives

Compound DerivativeMicroorganismMIC (µg/mL)Reference
IndoleVibrio parahaemolyticus400[6]
4-chloroindoleVibrio parahaemolyticus50[6]
7-chloroindoleVibrio parahaemolyticus200[6]
Enzyme Inhibition

7-Nitroindoles as Neuronal Nitric Oxide Synthase (nNOS) Inhibitors

The 7-nitroindole core is a well-established pharmacophore for the potent and selective inhibition of neuronal nitric oxide synthase (nNOS).[4] Overproduction of nitric oxide by nNOS is implicated in various neurological disorders, making selective nNOS inhibitors a valuable therapeutic strategy.[4] Given the presence of the 7-nitro group, it is plausible that this compound could also exhibit nNOS inhibitory activity.

Experimental Protocols

To facilitate further research, detailed protocols for key biological assays are provided below. These protocols are designed to be self-validating systems, ensuring the generation of reliable and reproducible data.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound and 5-nitroindole) in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well. Incubate for an additional 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Step-by-Step Methodology:

  • Preparation of Inoculum: Culture the test microorganism in an appropriate broth medium overnight at 37°C. Dilute the overnight culture in fresh broth to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing the appropriate broth.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Visualizing Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

G cluster_pathway c-Myc Regulation by G-Quadruplex Stabilization Promoter c-Myc Promoter Region G4 G-Quadruplex Formation Promoter->G4 Guanine-rich sequence Transcription Transcription G4->Transcription Blocks RNA Polymerase mRNA c-Myc mRNA Transcription->mRNA Translation Translation mRNA->Translation Protein c-Myc Protein Translation->Protein Proliferation Cell Proliferation & Tumor Growth Protein->Proliferation Compound 5-nitroindole or This compound Compound->G4 Stabilizes G4 Structure

Caption: Regulation of c-Myc expression via G-quadruplex stabilization by nitroindole compounds.

G cluster_workflow MTT Cytotoxicity Assay Workflow Start Start Seed Seed cells in 96-well plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with compound dilutions Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 AddMTT Add MTT reagent Incubate2->AddMTT Incubate3 Incubate 2-4h AddMTT->Incubate3 Solubilize Solubilize formazan Incubate3->Solubilize Read Measure absorbance at 570 nm Solubilize->Read Analyze Analyze data & determine IC50 Read->Analyze End End Analyze->End

Caption: Step-by-step workflow of the MTT assay for determining cytotoxicity.

Conclusion and Future Directions

This guide provides a comparative overview of the biological activities of 5-nitroindole and the prospective profile of this compound. While 5-nitroindole derivatives have established themselves as promising anticancer agents, the novel structure of this compound warrants significant investigation. The confluence of chloro and dual nitro substitutions on the indole scaffold suggests the potential for enhanced, and possibly novel, biological activities.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound. Key areas of investigation should include its cytotoxicity against a broad panel of cancer cell lines, its antimicrobial spectrum, and its potential as an enzyme inhibitor, particularly for nNOS. Elucidating its precise mechanisms of action will be crucial for its development as a potential therapeutic agent. The experimental protocols and comparative data presented herein provide a solid foundation for embarking on these exciting avenues of research.

References

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A Comparative Guide to the Efficacy of Nitroindole-Based G-Quadruplex Ligands and Other Key Stabilizers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the efficacy of nitroindole-based compounds as G-quadruplex (G4) stabilizing ligands against other prominent alternatives in the field. We will delve into the fundamental principles of G4 targeting, comparative performance data, and the critical experimental methodologies used to validate these interactions, offering researchers and drug development professionals a comprehensive resource for evaluating G4-targeted therapeutic strategies.

The Rationale for Targeting G-Quadruplexes in Cancer Therapy

Guanine-rich nucleic acid sequences can fold into non-canonical four-stranded structures known as G-quadruplexes (G4s).[1][2] These structures are formed by the stacking of G-quartets, which are square planar arrangements of four guanine bases connected by Hoogsteen hydrogen bonds.[3] The human genome contains over 370,000 sequences with the potential to form G4 structures, and they are notably prevalent in key regulatory regions, such as telomeres and the promoters of oncogenes like c-Myc, Bcl-2, and RET.[1][4][5]

In cancer cells, the formation and stabilization of G4s present a compelling therapeutic opportunity:

  • Telomere Maintenance: The ends of human chromosomes, known as telomeres, feature a G-rich single-stranded overhang.[3] This overhang can fold into a G4 structure, which physically obstructs the enzyme telomerase.[6] Telomerase is reactivated in over 85% of cancers to maintain telomere length, enabling limitless replication.[3][6] Small molecules that stabilize this G4 structure act as potent telomerase inhibitors, leading to telomere shortening, cellular senescence, and apoptosis.[3]

  • Oncogene Transcription: G4 structures in the promoter regions of oncogenes can act as silencer elements.[7] Ligand-induced stabilization of these G4s can hinder the binding of transcription factors, thereby downregulating the expression of cancer-driving proteins.[7][8]

The therapeutic strategy, therefore, is to develop small-molecule ligands that selectively recognize and stabilize these G4 structures, disrupting fundamental cancer processes.[9][10]

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} Caption: Mechanism of G4 Ligand Anticancer Activity.

Comparative Efficacy of G-Quadruplex Ligands

The efficacy of a G4 ligand is not solely defined by its binding affinity but by a combination of factors including its ability to stabilize the G4 structure, its selectivity for G4 over duplex DNA, and its downstream cellular effects. While specific data for 5-Chloro-7-nitro-1H-indole is not prevalent in current literature, extensive research on the nitroindole scaffold reveals it to be a potent c-Myc G-quadruplex binder.[11][12][13]

A 2021 study detailed the synthesis and evaluation of pyrrolidine-substituted 5-nitroindole derivatives.[13] These compounds were shown to bind effectively to the c-Myc promoter G4, downregulate c-Myc expression at both the transcriptional and translational levels, induce cell-cycle arrest, and increase intracellular reactive oxygen species (ROS) in cancer cells.[11][12][13] NMR studies indicated that these ligands interact with the terminal G-quartets in a 2:1 (ligand:G4) stoichiometry.[12]

Below is a comparative summary of this class of compounds against other well-established G4 ligands.

Ligand Chemical Class Primary Target(s) G4 Stabilization (ΔTm, °C) Telomerase Inhibition (IC50) Cellular Potency (IC50) Key Features & Insights
5-Nitroindole Derivatives Nitroindolec-Myc Promoter G4Not explicitly reported as ΔTm, but strong binding shown by FID/MSTNot the primary mechanism tested~5-10 µM (HeLa cells)[14]Downregulates c-Myc, induces ROS, and causes cell cycle arrest.[12][13]
BRACO-19 Trisubstituted AcridineTelomeric G4>15°C~115 nM[7]~1-5 µMOne of the first potent telomerase inhibitors; however, shows lower selectivity for G4 vs. duplex DNA.[15]
Pyridostatin (PDS) Pyridine-basedTelomeric & Promoter G4s>20°C~1 µM~0.5-2 µMInduces a DNA damage response at G4 sites, particularly effective in BRCA2-deficient cells.[4][15]
Telomestatin Macrocyclic PolyetherTelomeric G4>30°C~5 nM~0.1-1 µMNatural product with very high affinity and potent telomerase inhibition.[7] Binds via π-stacking.
TMPyP4 Cationic PorphyrinPromoter G4s (e.g., c-Myc)~20-25°CMicromolar range~5-20 µMKnown to impair c-Myc expression but suffers from a lack of cancer cell selectivity and can damage normal cells.[16][17]

Note: ΔTm (change in melting temperature) and IC50 values are context-dependent (specific G4 sequence, buffer conditions) and are presented here as representative values from literature for comparative purposes.

Key Experimental Protocols for Ligand Validation

Trustworthy evaluation of G4 ligands relies on a multi-assay approach. A high-throughput screen for binding is typically followed by biophysical characterization of the interaction and, finally, cell-based assays to determine biological function.

FRET-Melting Assay: Assessing G4 Stabilization

This is a robust, high-throughput method to quantify a ligand's ability to stabilize a G4 structure.[18][19] The principle relies on a DNA oligonucleotide with a G4-forming sequence, dual-labeled with a fluorescent donor (e.g., FAM) and a quencher/acceptor (e.g., TAMRA) at its ends.[20] In the folded G4 state, the ends are proximal, leading to efficient Förster Resonance Energy Transfer (FRET) and low donor fluorescence.[21] As the DNA is heated, it unfolds, separating the donor and quencher, resulting in a sharp increase in donor fluorescence. A stabilizing ligand will increase the temperature required to unfold the structure.

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} Caption: Experimental Workflow for FRET-Melting Assay.

Step-by-Step Protocol:

  • Oligonucleotide Preparation: A dual-labeled G4-forming oligonucleotide (e.g., F21T, a human telomeric sequence) is diluted to a final concentration of 0.2 µM in a potassium-rich buffer (e.g., 10 mM Lithium Cacodylate pH 7.2, 10 mM KCl, 90 mM LiCl).[20][22]

  • Annealing: The solution is heated to 95°C for 5 minutes and allowed to cool slowly to room temperature overnight to ensure proper G4 folding.[20]

  • Assay Setup: In a 96-well PCR plate, the folded oligonucleotide solution is dispensed. The test ligand (e.g., at 1 µM) or a vehicle control (DMSO) is added to respective wells.[20]

  • Data Acquisition: The plate is placed in a real-time PCR system. A melt curve program is run, gradually increasing the temperature from 25°C to 95°C while continuously monitoring the fluorescence of the donor fluorophore.[20]

  • Analysis: The melting temperature (Tm), the point at which 50% of the DNA is unfolded, is determined from the peak of the first derivative of the melting curve. The stabilization efficacy is reported as ΔTm = Tm (with ligand) - Tm (without ligand). A higher ΔTm indicates stronger stabilization.[23]

Circular Dichroism (CD) Spectroscopy: Confirming G4 Topology

CD spectroscopy is an essential secondary assay used to confirm that the oligonucleotide is indeed folded into a G4 structure and to observe any topological changes induced by ligand binding.[24][25] Different G4 topologies (parallel, anti-parallel, hybrid) have distinct CD spectral signatures.[26]

  • Parallel G4s (e.g., in the c-Myc promoter) typically show a positive peak around 264 nm and a negative peak around 240 nm.

  • Anti-parallel G4s show a positive peak around 295 nm and a negative one near 260 nm.

Step-by-Step Protocol:

  • Sample Preparation: Prepare the G4 oligonucleotide (e.g., 5 µM) in the desired buffer (e.g., 10 mM Tris-HCl pH 7.2, 100 mM KCl).[27] Anneal as described above.

  • Blank Measurement: Record a blank spectrum of the buffer alone in a 1 cm path-length cuvette.[26]

  • Baseline Spectrum: Record the CD spectrum of the folded G4 oligonucleotide from ~340 nm to 220 nm to confirm its initial topology.[26]

  • Titration: Add increasing concentrations of the ligand to the cuvette and record a spectrum after each addition.

  • Analysis: Observe changes in the CD signal. A significant change can indicate a ligand-induced conformational shift, while the appearance of an induced CD signal in the ligand's absorption range confirms binding.[27]

Telomeric Repeat Amplification Protocol (TRAP) Assay: Measuring Telomerase Inhibition

The TRAP assay is a highly sensitive, PCR-based method to quantify telomerase activity and the inhibitory effect of G4 ligands.[28][29] It is a two-step process.

Step-by-Step Protocol:

  • Cell Lysis: Prepare protein extracts from a telomerase-positive cancer cell line (e.g., HeLa) using a lysis buffer (e.g., CHAPS-based).[28][30]

  • Telomerase Extension: Incubate the cell extract with a non-telomeric oligonucleotide substrate (TS primer) and dNTPs. If active, telomerase will add TTAGGG repeats onto the 3' end of the TS primer. This reaction is performed in the presence of varying concentrations of the G4 ligand to determine its inhibitory effect.[30][31]

  • PCR Amplification: The extension products are then amplified via PCR using the TS primer and a reverse primer (ACX) that anneals to the newly synthesized telomeric repeats.[28][30] An internal standard control is often included to check for PCR inhibition.[32]

  • Detection & Analysis: The PCR products are resolved on a polyacrylamide gel. A characteristic ladder of bands, separated by 6 base pairs (the length of one repeat), indicates telomerase activity.[32] The intensity of this ladder diminishes with increasing concentrations of an effective inhibitor. The IC50 value is the ligand concentration that reduces telomerase activity by 50%.

A Critical Caveat: It is crucial to run a control where the ligand is added after the telomerase extension step but before PCR amplification.[31] Many G4 ligands can inhibit the Taq polymerase used in the PCR step, which can be mistaken for true telomerase inhibition, leading to an overestimation of the ligand's potency.[31]

Synthesizing the Data: From Binding Affinity to Therapeutic Potential

The ultimate goal is to develop a ligand with high therapeutic efficacy and minimal toxicity. This requires a careful balance of properties.

dot graph ER { graph [bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, len=2.5];

} Caption: Logic of an Ideal G4-Targeting Drug.

While a compound like Telomestatin shows exceptional affinity and telomerase inhibition in vitro, its clinical development can be hampered by factors like bioavailability or toxicity. Conversely, the nitroindole scaffold, while perhaps showing more modest potency in initial assays, demonstrates a multi-pronged mechanism by not only targeting a G4 but also inducing ROS, which can be highly effective in killing cancer cells.[12]

The key takeaway is that an ideal G4 ligand must possess not only high affinity and stabilization capacity but also high selectivity for G4 structures to avoid interacting with duplex DNA, which could lead to general genotoxicity.[16][33] Furthermore, it must be able to reach its target within the cell and exert a potent biological effect. The development of ligands like the 5-nitroindole derivatives, which modulate the expression of a key oncogene like c-Myc, represents a highly promising therapeutic avenue.[11]

References

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validation of 5-Chloro-7-nitro-1H-indole structure by X-ray crystallography

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Validation of 5-Chloro-7-nitro-1H-indole: A Comparative Analysis Guided by X-ray Crystallography

In the landscape of pharmaceutical and materials science research, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of development. For novel heterocyclic compounds such as this compound, a precise understanding of its atomic arrangement is paramount for predicting its chemical behavior, biological activity, and potential applications as a therapeutic agent or functional material. This guide provides a comprehensive comparison of analytical techniques for the structural validation of this compound, with a primary focus on the definitive method of single-crystal X-ray crystallography.

While a published crystal structure for this compound is not currently available in open crystallographic databases like the Cambridge Structural Database (CSD)[1][2], this guide will establish a validated methodological framework for its determination. By drawing upon experimental data from closely related, structurally analogous compounds, we will illustrate the validation process, compare the insights gained from various techniques, and explain the causal relationships behind experimental choices. This approach serves as a best-practice model for researchers engaged in the synthesis and characterization of novel chemical entities.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides definitive proof of connectivity, configuration, and conformation, resolving any ambiguities that may arise from spectroscopic methods alone. The process, from crystal growth to final structural refinement, is a self-validating system that yields a wealth of structural information.

Experimental Protocol: A Pathway to Atomic Coordinates

The successful determination of a crystal structure begins with the growth of high-quality single crystals, a process that is often as much an art as a science.

Step 1: Single Crystal Growth The primary challenge is to encourage the molecules of this compound to pack in a highly ordered, repeating lattice. The choice of solvent and crystallization technique is critical and is guided by the solubility profile of the compound.

  • Methodology : Slow evaporation is a common and effective technique. A saturated solution of this compound would be prepared in a suitable solvent or solvent mixture (e.g., ethanol/water, dichloromethane/hexane) at a slightly elevated temperature. The solution is then filtered to remove any particulate matter and left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over several days to weeks.

  • Causality : The slow rate of evaporation is crucial. It allows molecules approaching the growing crystal lattice sufficient time to adopt the most thermodynamically stable orientation, leading to a well-ordered single crystal rather than a polycrystalline powder or amorphous solid. The presence of both a chloro and a nitro group, which are electron-withdrawing, influences the molecule's polarity and intermolecular interactions (such as π-π stacking and potential weak hydrogen bonds), which must be considered when selecting a solvent system.

Step 2: X-ray Data Collection A suitable single crystal is mounted on a goniometer and placed within a focused beam of X-rays. Modern diffractometers, typically equipped with a CCD or CMOS detector, are used to measure the intensities and positions of the diffracted X-ray beams.

  • Methodology : The crystal is cooled to a low temperature (e.g., 100 K) under a stream of nitrogen gas. Data is collected by rotating the crystal and exposing it to monochromatic X-rays (commonly Mo Kα, λ = 0.71073 Å) while recording a series of diffraction images.

  • Causality : Cooling the crystal minimizes thermal vibrations of the atoms, resulting in sharper diffraction spots and a more precise determination of atomic positions. The collected diffraction pattern is intrinsically linked to the crystal's unit cell parameters and the arrangement of atoms within it, as described by Bragg's Law.

Step 3: Structure Solution and Refinement The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial atomic positions are determined using direct methods or Patterson methods, creating a preliminary structural model. This model is then refined against the experimental data.

  • Methodology : Software packages such as SHELXT and SHELXL are used for structure solution and refinement. The refinement process involves adjusting atomic coordinates, thermal parameters, and occupancies to minimize the difference between the observed and calculated structure factors. The quality of the final structure is assessed by metrics such as the R-factor (residual factor) and goodness-of-fit (GooF).

  • Trustworthiness : The final refined structure is a self-consistent model. The positions of all atoms, including hydrogen atoms (which can often be located from the difference electron density map), are determined. The resulting bond lengths, bond angles, and torsion angles provide a complete and unambiguous description of the molecule.

Workflow for Single-Crystal X-ray Crystallography

Xray_Workflow cluster_prep Crystal Preparation cluster_data Data Acquisition & Processing cluster_analysis Structure Determination Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification CrystalGrowth Single Crystal Growth (Slow Evaporation) Purification->CrystalGrowth Mounting Crystal Mounting CrystalGrowth->Mounting DataCollection X-ray Diffraction Data Collection (100 K) Mounting->DataCollection DataProcessing Data Processing (Integration, Scaling) DataCollection->DataProcessing Solution Structure Solution (e.g., Direct Methods) DataProcessing->Solution Refinement Structure Refinement (Least-Squares) Solution->Refinement Validation Validation & CIF Generation Refinement->Validation FinalStructure Definitive 3D Structure (Bond Lengths, Angles) Validation->FinalStructure Final Output

Caption: Workflow for structural determination by X-ray crystallography.

Anticipated Structural Insights

Based on crystallographic studies of related compounds like 5-chloro-7-azaindole and its derivatives[3][4], we can anticipate key structural parameters for this compound. The indole ring system is expected to be essentially planar due to its aromatic character. The crystal packing would likely be stabilized by intermolecular interactions such as N-H···O hydrogen bonds involving the nitro group and the indole N-H, as well as π-π stacking between adjacent indole rings.

Table 1: Representative Crystallographic Data from an Analogous Compound (5-Chloro-7-azaindole-3-carbaldehyde) [4]

ParameterValueSignificance
Chemical FormulaC₈H₄ClN₃OConfirms the elemental composition of the molecule in the crystal.
Crystal SystemMonoclinicDescribes the basic shape of the unit cell.
Space GroupP2₁/cDefines the symmetry elements within the unit cell, governing how molecules are arranged.
Unit Cell Dimensionsa = 3.828 Å, b = 12.733 Å, c = 15.916 ÅThe lengths and angles of the repeating unit that builds the crystal.
β = 94.539°
Z (Molecules per unit cell)4Indicates four molecules occupy each unit cell.
R-factor (R1)~2-5% (Typical for good quality structure)A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

Orthogonal Validation: A Multi-Technique Spectroscopic Approach

While X-ray crystallography provides the ultimate structural proof, it is not always feasible to grow suitable crystals. Therefore, a combination of other analytical techniques is essential for structural elucidation and validation. These methods provide complementary information that, when combined, can build a strong case for the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the connectivity of atoms in a molecule in solution. For this compound, ¹H and ¹³C NMR are fundamental.

  • ¹H NMR : This technique provides information about the number of different types of protons, their chemical environment, and their proximity to each other. We would expect to see distinct signals for the N-H proton and the aromatic protons on the indole ring. The position (chemical shift) and splitting pattern (multiplicity) of these signals would be characteristic of the substitution pattern. For instance, the protons on the benzene ring portion will show splitting patterns influenced by the chloro and nitro substituents.

  • ¹³C NMR : This spectrum reveals the number of chemically distinct carbon atoms. The chemical shifts of the carbon signals are indicative of their hybridization and electronic environment. The carbons bonded to the electron-withdrawing chloro and nitro groups would appear at characteristic downfield shifts.

  • 2D NMR (COSY, HSQC, HMBC) : These experiments are crucial for assembling the molecular puzzle. COSY (Correlation Spectroscopy) identifies protons that are coupled (typically on adjacent carbons). HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to. HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons (2-3 bonds away), which is invaluable for confirming the connectivity across the entire molecule and definitively placing the chloro and nitro groups at the C5 and C7 positions, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound, confirming its elemental composition.

  • Methodology : High-resolution mass spectrometry (HRMS), often using electrospray ionization (ESI), is employed.

  • Expected Data : For C₈H₅ClN₂O₂, the expected monoisotopic mass is approximately 195.0039 Da. HRMS can measure this mass with high precision (to within 5 ppm), which allows for the unambiguous determination of the molecular formula. The isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would also be observed, providing a clear signature for a chlorine-containing compound.

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing information about the functional groups present.

  • Expected Data : The IR spectrum would show characteristic absorption bands for the N-H stretch (typically a sharp peak around 3400-3300 cm⁻¹), aromatic C-H stretches (~3100-3000 cm⁻¹), and strong asymmetric and symmetric stretches for the nitro (NO₂) group (around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively). The C-Cl bond will have a vibration in the fingerprint region (typically below 800 cm⁻¹). These data confirm the presence of the key functional groups.

Logical Flow for Comparative Structural Validation

Validation_Comparison cluster_techniques Analytical Techniques cluster_info Information Gained Xray X-ray Crystallography Structure3D 3D Atomic Arrangement (Bond Lengths, Angles) Intermolecular Interactions Xray->Structure3D NMR NMR Spectroscopy (¹H, ¹³C, 2D) Connectivity Atom Connectivity (C-H, C-C framework) Regiochemistry NMR->Connectivity MS Mass Spectrometry (HRMS) Formula Molecular Formula (Elemental Composition) MS->Formula VibSpec Vibrational Spectroscopy (IR, Raman) FuncGroups Functional Groups (N-H, NO₂, C-Cl) VibSpec->FuncGroups FinalValidation Validated Structure of This compound Structure3D->FinalValidation Connectivity->FinalValidation Formula->FinalValidation FuncGroups->FinalValidation

Caption: Comparing the information derived from different analytical techniques.

Comparative Analysis: Synthesizing the Data

The true power of this multi-technique approach lies in the convergence of data. Each method provides a piece of the structural puzzle, and together they create a coherent and validated picture.

Table 2: Comparison of Analytical Techniques for Structural Validation

TechniqueInformation ProvidedStrengthsLimitations
X-ray Crystallography Definitive 3D structure, bond lengths/angles, stereochemistry, packing interactions.Unambiguous; provides complete spatial information.Requires a suitable single crystal; structure is in the solid state.
NMR Spectroscopy Atomic connectivity, regiochemistry, molecular framework in solution.Excellent for determining the constitution of the molecule; non-destructive.Does not directly provide bond lengths/angles or 3D packing information.
Mass Spectrometry Molecular weight and elemental formula.High sensitivity and accuracy for formula determination.Provides no information on connectivity or isomerism.
Vibrational Spectroscopy Presence of specific functional groups (N-H, NO₂, etc.).Fast, simple, and confirms key functional moieties.Provides limited information on the overall molecular skeleton.

In the case of this compound, NMR would establish the indole backbone and the relative positions of the substituents, confirming the 5,7-substitution pattern. HRMS would confirm the elemental formula C₈H₅ClN₂O₂, and IR/Raman would verify the presence of the nitro and N-H groups. While this spectroscopic data builds a very strong case, only X-ray crystallography can provide the definitive proof, revealing the precise bond lengths and angles and showing how the molecules interact with each other in the solid state. This information is critical for understanding polymorphism, solubility, and designing crystal engineering strategies.

Conclusion

The structural validation of a novel compound like this compound is a critical step in its development. While a suite of powerful spectroscopic techniques including NMR, mass spectrometry, and vibrational spectroscopy can provide a robust and self-consistent picture of its molecular structure, single-crystal X-ray crystallography remains the gold standard for unambiguous determination. It delivers an unparalleled level of detail, revealing the precise three-dimensional atomic arrangement and intermolecular interactions that govern the material's properties. By integrating the complementary data from all these methods, researchers can have the highest degree of confidence in the structure, paving the way for further investigation into its chemical and biological potential.

References

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A Comparative Analysis of Halogenated vs. Non-Halogenated Nitroindoles: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug discovery, the indole scaffold stands as a "privileged structure," forming the core of numerous biologically active compounds. The introduction of a nitro group to this scaffold dramatically alters its electronic properties, often imparting potent, albeit sometimes complex, pharmacological activities. A further strategic modification—halogenation—presents a critical tool for fine-tuning these properties. This guide provides an in-depth comparative analysis of halogenated versus non-halogenated nitroindoles, offering field-proven insights and experimental frameworks to inform rational drug design and development.

Introduction: The Strategic Interplay of Nitro and Halogen Substituents

The indole ring system is a cornerstone of many natural products and synthetic drugs. The addition of a nitro group (—NO₂) typically enhances the electrophilicity of the indole ring and introduces a potential site for metabolic reduction, which can be a double-edged sword, leading to both therapeutic effects and potential toxicity.[1][2] Halogenation (the introduction of F, Cl, Br, or I) is a widely employed strategy in medicinal chemistry to modulate a molecule's physicochemical and pharmacokinetic properties.[3][4] The interplay between these two functional groups on an indole core creates a chemical space ripe for exploration. This guide will dissect the causal relationships between structure and function, moving beyond a mere listing of facts to explain the "why" behind the observed differences.

Physicochemical Properties: The Foundation of Biological Activity

The biological fate of a drug candidate is fundamentally governed by its physicochemical properties. Halogenation provides a powerful lever to adjust these properties in nitroindoles, influencing everything from solubility to target binding.

Electronic Effects: Inductive vs. Resonance

Halogens exert a dual electronic effect on the aromatic ring: an electron-withdrawing inductive effect (-I) due to their high electronegativity and an electron-donating resonance effect (+M) due to their lone pairs. For halogens, the inductive effect typically outweighs the resonance effect, leading to an overall deactivation of the ring towards electrophilic substitution.[5][6]

  • Inductive Effect (-I): Increases the acidity of the indole N-H proton and enhances the electrophilicity of the nitro group. This can be crucial for interactions with biological nucleophiles.

  • Resonance Effect (+M): Donates electron density to the ring, partially offsetting the inductive withdrawal. This effect is most pronounced for fluorine and diminishes down the group.

The strong electron-withdrawing nature of the nitro group, combined with the inductive pull of a halogen, can significantly lower the electron density of the indole ring system, impacting its reactivity and metabolic stability.

Lipophilicity and Solubility

Lipophilicity, often measured as the logarithm of the octanol-water partition coefficient (LogP), is a critical determinant of a drug's ability to cross cell membranes. Halogenation generally increases lipophilicity. The distribution coefficient (LogD) is a pH-dependent measure of lipophilicity that is more relevant for ionizable compounds like indoles under physiological conditions.[7][8]

Table 1: Comparative Physicochemical Properties of Representative Nitroindoles

CompoundStructurePredicted LogPPredicted pKaNotes
3-Nitroindole3-nitroindole structure2.1015.2Baseline for comparison. The nitro group is strongly electron-withdrawing.
5-Chloro-3-nitroindole5-chloro-3-nitroindole structure2.7514.5The chlorine atom increases lipophilicity and acidity of the N-H proton through its inductive effect.
5-Bromo-3-nitroindole5-bromo-3-nitroindole structure2.9014.4Bromine further increases lipophilicity compared to chlorine.
5-Fluoro-3-nitroindole5-fluoro-3-nitroindole structure2.2514.8Fluorine has a smaller impact on lipophilicity but a strong inductive effect.

Note: Predicted values are generated from computational models and serve as a comparative guide. Experimental values may vary.

This trend is crucial for drug design; increasing lipophilicity can enhance membrane permeability and target engagement but may also lead to lower aqueous solubility and increased metabolic turnover.[5]

Chemical Reactivity and Synthesis

The electronic modifications induced by halogenation directly impact the chemical reactivity of nitroindoles, influencing both their synthesis and their interactions with biological macromolecules.

Synthesis Strategies

The synthesis of non-halogenated nitroindoles, such as 3-nitroindole, is often achieved through direct nitration of the indole core.[9][10] However, these methods can sometimes lack regioselectivity and employ harsh acidic conditions.

For halogenated nitroindoles, a common and often more controlled approach involves a two-step process: halogenation of the indole followed by nitration. This allows for precise placement of the halogen.

Below is a logical workflow for the synthesis of a halogenated nitroindole.

G cluster_0 Step 1: Halogenation cluster_1 Step 2: Nitration Indole Indole NBS N-Bromosuccinimide (NBS) in Acetonitrile Indole->NBS Bromoindole 5-Bromoindole NBS->Bromoindole Electrophilic Bromination Nitrating_Agent Ammonium Nitrate / Trifluoroacetic Anhydride Bromoindole->Nitrating_Agent Final_Product 5-Bromo-3-nitroindole Nitrating_Agent->Final_Product Electrophilic Nitration at C3 G Start Research Goal Decision1 Need to Increase Lipophilicity / Potency? Start->Decision1 Halogenated Select Halogenated Nitroindole Decision1->Halogenated Yes NonHalogenated Select Non-Halogenated Nitroindole Decision1->NonHalogenated No Considerations Assess Metabolic Stability and Potential Toxicity Halogenated->Considerations NonHalogenated->Considerations

Caption: Decision flowchart for compound selection.

Experimental Protocols

To facilitate further research in this area, we provide a standardized protocol for the synthesis of a halogenated nitroindole and a robust assay for evaluating its cytotoxic effects.

Synthesis of 5-Bromo-3-nitroindole

This two-step protocol provides a reliable method for synthesizing 5-bromo-3-nitroindole from indole.

Step 1: Synthesis of 5-Bromoindole

  • Dissolve indole (1 eq.) in a suitable solvent such as acetonitrile or DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (NBS) (1.05 eq.) portion-wise over 15 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 5-bromoindole.

Step 2: Synthesis of 5-Bromo-3-nitroindole

  • Dissolve 5-bromoindole (1 eq.) in acetonitrile and cool to 0-5 °C. [9]2. In a separate flask, prepare the nitrating agent by adding trifluoroacetic anhydride to a cooled suspension of ammonium nitrate in acetonitrile.

  • Add the nitrating agent dropwise to the 5-bromoindole solution.

  • Stir the reaction at 0-5 °C for 4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by recrystallization or column chromatography to yield 5-bromo-3-nitroindole.

Cytotoxicity Evaluation using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7 for breast cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds (non-halogenated and halogenated nitroindoles) in the cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 4 hours at 37 °C. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Conclusion and Future Directions

The strategic halogenation of nitroindoles offers a potent method for modulating their physicochemical properties and enhancing their biological activity. Halogens increase lipophilicity and can introduce specific, favorable interactions with biological targets, often leading to increased potency in anticancer and antimicrobial applications. However, this must be carefully balanced with potential changes in metabolic stability and toxicity profiles.

Future research should focus on obtaining direct comparative data for a wider range of halogenated nitroindoles. Quantitative Structure-Activity Relationship (QSAR) studies, which correlate structural descriptors with biological activity, will be invaluable in building predictive models to guide the rational design of next-generation nitroindole-based therapeutics. [11][12]By understanding the fundamental principles outlined in this guide, researchers can more effectively navigate the chemical space of halogenated nitroindoles to unlock their full therapeutic potential.

References

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A Comparative Guide to Assessing the Cytotoxicity of 5-Chloro-7-nitro-1H-indole Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological research, the indole scaffold stands out as a "privileged structure," forming the chemical foundation of numerous compounds with significant anticancer properties. The strategic addition of electron-withdrawing groups, such as chloro and nitro moieties, to this bicyclic aromatic heterocycle has been a key strategy in enhancing their cytotoxic potential. This guide offers an in-depth, comparative analysis of the cytotoxicity of substituted indole derivatives, with a particular focus on the promising, albeit less explored, 5-chloro-7-nitro-1H-indole class. While direct comparative studies on a wide range of this compound derivatives are nascent, this guide provides a comprehensive framework for their cytotoxic assessment by drawing parallels with and presenting data from the closely related and well-documented 5-chloro-indole and 5-nitro-indole series.

This technical guide is designed for researchers, scientists, and drug development professionals. It delves into the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative scientific literature.

The Rationale for Targeting Cancer with Substituted Indoles

The indole ring system is a versatile pharmacophore due to its ability to mimic the structure of endogenous molecules and interact with a variety of biological targets. The introduction of a chlorine atom at the 5-position and a nitro group at the 7-position is hypothesized to enhance the electrophilic nature of the indole ring, potentially leading to more potent interactions with nucleophilic residues in target proteins or DNA. This strategic substitution aims to improve cytotoxic efficacy and selectivity against cancer cells.

Comparative Cytotoxicity of Indole Derivatives

The following sections present a comparative analysis of the cytotoxic activity of 5-chloro-indole and 5-nitro-indole derivatives against a panel of human cancer cell lines. The data is presented as the half-maximal inhibitory concentration (IC50), a standard measure of a compound's potency in inhibiting a biological or biochemical function.

5-Chloro-Indole Derivatives: Potent Inhibitors of Cancer Cell Proliferation

5-Chloro-indole derivatives have demonstrated significant antiproliferative activity across a range of cancer cell lines. Their mechanism of action is often attributed to the inhibition of key signaling pathways involved in tumor growth and survival.

Compound IDTarget Cell LineGI50 (nM)Reference
5f Panc-1 (Pancreatic)29[1]
HT-29 (Colon)29[1]
A-549 (Lung)29[1]
MCF-7 (Breast)29[1]
5g Panc-1 (Pancreatic)31[1]
6e Various47[1]
6f Various47[1]
Erlotinib (Reference) Various33[1]
5-Nitro-Indole Derivatives: Inducers of Cell Cycle Arrest and Apoptosis

5-Nitro-indole derivatives have been shown to exert their anticancer effects through mechanisms such as the stabilization of G-quadruplex DNA structures in oncogene promoters and the induction of reactive oxygen species (ROS), leading to cell cycle arrest and apoptosis.[2]

Compound IDTarget Cell LineIC50 (µM)Reference
Compound 5 HeLa (Cervical)5.08 ± 0.91[2]
Compound 7 HeLa (Cervical)5.89 ± 0.73[2]

Methodologies for Assessing Cytotoxicity: A Practical Guide

The accurate assessment of cytotoxicity is fundamental to the preclinical evaluation of any potential anticancer agent. The following are detailed protocols for three widely accepted and robust assays. The choice of assay should be guided by the anticipated mechanism of action of the test compound.

MTT Assay: Measuring Metabolic Activity

The MTT (3-(4,5-dimethylthiaziazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase to form a purple formazan product.[3] The amount of formazan is proportional to the number of metabolically active (viable) cells.

Experimental Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the this compound derivative for 24-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.[3]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Sulforhodamine B (SRB) Assay: Quantifying Total Protein Content

The SRB assay is a colorimetric assay that relies on the binding of the SRB dye to basic amino acid residues of cellular proteins under mildly acidic conditions.[4][5] This assay provides a measure of total biomass.

Experimental Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.

  • Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.[5]

  • Staining: Wash the plates five times with deionized water and allow to air dry. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[6]

  • Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.[4]

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.[5]

Lactate Dehydrogenase (LDH) Assay: Assessing Membrane Integrity

The LDH assay is a cytotoxicity assay that measures the activity of LDH released from the cytosol of damaged cells into the culture medium.[7] This assay is a reliable indicator of cell membrane integrity.

Experimental Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.

  • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant.

  • LDH Reaction: In a new 96-well plate, mix the supernatant with the LDH assay reaction mixture according to the manufacturer's instructions. This typically involves a coupled enzymatic reaction that leads to the formation of a colored product.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.

Unraveling the Mechanisms of Action: Signaling Pathways and Cellular Processes

Understanding the molecular mechanisms by which this compound derivatives exert their cytotoxic effects is crucial for their development as therapeutic agents. Based on studies of related compounds, several key signaling pathways and cellular processes are likely targets.

Inhibition of EGFR/BRAF Signaling Pathway

Several 5-chloro-indole derivatives have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) and BRAF kinase signaling pathways. These pathways are critical for cell proliferation and are frequently mutated in various cancers.

EGFR_BRAF_Pathway 5-Chloro-Indole Derivative 5-Chloro-Indole Derivative EGFR EGFR 5-Chloro-Indole Derivative->EGFR Inhibition BRAF BRAF 5-Chloro-Indole Derivative->BRAF Inhibition EGFR->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation cMyc_G4_Pathway 5-Nitro-Indole Derivative 5-Nitro-Indole Derivative cMyc_Promoter c-Myc Promoter (G-Quadruplex) 5-Nitro-Indole Derivative->cMyc_Promoter Stabilization Transcription Transcription cMyc_Promoter->Transcription Inhibition cMyc_mRNA c-Myc mRNA Transcription->cMyc_mRNA cMyc_Protein c-Myc Protein cMyc_mRNA->cMyc_Protein Cell_Proliferation Cell_Proliferation cMyc_Protein->Cell_Proliferation

Caption: Inhibition of c-Myc transcription via G-quadruplex stabilization by 5-nitro-indole derivatives.

Conclusion and Future Directions

The indole scaffold, particularly when substituted with chloro and nitro groups, represents a promising avenue for the discovery of novel anticancer agents. While the exploration of this compound derivatives is still in its early stages, the data from related 5-chloro- and 5-nitro-indole compounds provide a strong rationale for their continued investigation. The methodologies and mechanistic insights presented in this guide offer a robust framework for researchers to assess the cytotoxic potential of this emerging class of compounds. Future studies should focus on synthesizing and screening a broader library of this compound derivatives to establish clear structure-activity relationships and to identify lead compounds for further preclinical and clinical development.

References

  • Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(10), 1667-1679. [Link]
  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening.
  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. [Link]
  • El-Gamal, M. I., et al. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. RSC Medicinal Chemistry, 14(6), 1165-1178. [Link]
  • Lesyk, R., et al. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Pharmaceuticals, 14(5), 475. [Link]
  • Karali, N., et al. (2002). Synthesis and primary cytotoxicity evaluation of new 5-nitroindole-2,3-dione derivatives. European journal of medicinal chemistry, 37(11), 923-930. [Link]
  • Sharma, V., et al. (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ACS Omega, 7(46), 42533-42544. [Link]
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The 5-Chloro-7-nitro-1H-indole Scaffold: A Comparative Guide to Structure-Activity Relationships for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of natural products and synthetic drugs with a wide array of biological activities.[1][2] Among the vast chemical space of indole derivatives, those bearing specific halogen and nitro substitutions have garnered significant attention for their potential as therapeutic agents. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 5-Chloro-7-nitro-1H-indole analogs, offering a comparative overview for researchers and drug development professionals. By synthesizing findings from various studies on related indole scaffolds, we aim to elucidate the key structural determinants for biological activity and guide the rational design of novel therapeutics.

The Privileged Scaffold: Understanding the Core Moiety

The this compound core is a unique pharmacophore that combines the electronic and steric properties of a chloro group at the 5-position and a nitro group at the 7-position. The indole ring itself provides a planar, aromatic system capable of engaging in various non-covalent interactions with biological targets. The strategic placement of the electron-withdrawing chloro and nitro groups significantly modulates the electronic landscape of the indole ring, influencing its reactivity and binding affinity.[3]

The Influence of the 5-Chloro Substituent

The 5-chloro substitution on the indole ring is a common feature in many biologically active molecules, particularly in the realm of oncology.[1] The chlorine atom, being a halogen, introduces a region of positive electrostatic potential (a sigma-hole) which can participate in halogen bonding, a specific type of non-covalent interaction with electron-rich atoms like oxygen and nitrogen in biological macromolecules. Furthermore, its lipophilic nature can enhance membrane permeability and its steric bulk can influence the orientation of the molecule within a binding pocket.

The Role of the 7-Nitro Substituent

The nitro group at the 7-position is a strong electron-withdrawing group, which can profoundly impact the acidity of the indole N-H proton and the overall electron distribution of the aromatic system.[3] This electronic modulation can be critical for establishing specific hydrogen bonds and other polar interactions with target proteins. Studies on 7-nitroindole derivatives have highlighted their potential as inhibitors of neuronal nitric oxide synthase (nNOS) and as anticancer agents that target G-quadruplex DNA structures.[3]

Structure-Activity Relationship (SAR) Analysis of this compound Analogs

While a comprehensive SAR study on a single, unified series of this compound analogs is not extensively documented in a single source, we can infer critical SAR trends by examining related indole derivatives. The following sections provide a comparative analysis of how modifications at different positions of the this compound scaffold are likely to impact biological activity, drawing upon data from various studies on substituted indoles.

Modifications at the N1-Position

The N1-position of the indole ring is a key site for modification, and substitutions here can significantly alter the compound's physicochemical properties and biological activity.

  • Small Alkyl or Aryl Groups: Introduction of small alkyl or aryl groups at the N1-position can enhance lipophilicity, potentially improving cell permeability. However, the nature and size of the substituent are critical. For instance, in a series of Mcl-1 inhibitors with an N-substituted indole scaffold, the length and composition of the substituent at the N1-position were found to be crucial for binding affinity.[4]

  • Hydrogen Bond Donors/Acceptors: Incorporating groups capable of hydrogen bonding at the N1-position can lead to specific interactions with the target protein. Acylation of the indole nitrogen has been shown to yield derivatives with anti-inflammatory and antihypertensive activities.[5]

Logical Relationship: N1-Substitution Strategy

G cluster_0 N1-Position Modification Start This compound Decision Introduce Substituent at N1? Start->Decision Alkyl_Aryl Small Alkyl/Aryl Group Decision->Alkyl_Aryl Yes H_Bond H-Bond Donor/Acceptor Group Decision->H_Bond Yes Consideration Steric Hindrance & Loss of H-bond from N-H Decision->Consideration Yes Outcome1 Enhanced Lipophilicity & Cell Permeability Alkyl_Aryl->Outcome1 Outcome2 Specific Target Interactions H_Bond->Outcome2

Caption: Strategic considerations for modifying the N1-position of the indole scaffold.

Substitutions at the C2-Position

The C2-position of the indole ring is often a key point for introducing diversity and modulating biological activity.

  • Carbonyl-Containing Groups: The introduction of a carbohydrazide group at the C2-position of a 5-substituted indole has led to the discovery of potent Nur77 modulators with antitumor activity.[6] This suggests that incorporating a hydrogen-bond accepting carbonyl group at C2 of the this compound scaffold could be a promising strategy.

  • Aryl or Heteroaryl Groups: Substitution with aryl or heteroaryl rings can lead to beneficial π-π stacking interactions within the target's binding site. The nature and substitution pattern of these aromatic rings are critical for optimizing activity.

Modifications at the C3-Position

The C3-position is another highly reactive site on the indole ring and is frequently modified in drug discovery programs.

  • Alkyl and Substituted Alkyl Chains: In a study on 5-nitroindole derivatives as c-Myc G-quadruplex binders, the introduction of a pyrrolidine-substituted side chain at the C3-position was found to be important for activity.[7] This highlights the potential for introducing flexible or rigid side chains at this position to probe for additional binding interactions.

  • Carbonyl and Imino Groups: The presence of an aldehyde or a related functional group at the C3-position, as seen in this compound-3-carbaldehyde, provides a handle for further synthetic elaboration to introduce a wide variety of substituents.[8]

Table 1: Comparative SAR of Substituted Indole Analogs (Inferred for this compound)

Position of ModificationType of SubstituentAnticipated Effect on ActivityRationale/Supporting Evidence
N1 Small Alkyl/ArylPotential increase in lipophilicity and cell permeability.N-substituted indoles have shown activity as Mcl-1 inhibitors.[4]
Hydrogen Bond Donor/AcceptorCan form specific interactions with the target protein.Acylated indoles exhibit various biological activities.[5]
C2 CarbohydrazidePotential for antitumor activity through target modulation.5-substituted indole-2-carbohydrazides are Nur77 modulators.[6]
Aryl/HeteroarylCan engage in π-π stacking interactions.Indole-based tubulin inhibitors often feature C2-aryl groups.[9][10]
C3 Pyrrolidine-substituted alkylMay enhance binding to nucleic acid or protein targets.5-nitroindoles with C3 side chains bind to c-Myc G-quadruplex.[7][11]
AldehydeServes as a synthetic handle for further diversification.Commercially available starting material for analog synthesis.[8]
C6 Methoxy GroupCan be important for inhibiting cell growth.C6-methoxy indole derivatives show potent anticancer activity.[10]

Experimental Protocols

To facilitate further research and validation of the inferred SAR, the following are generalized experimental protocols for the synthesis and biological evaluation of this compound analogs.

General Synthetic Protocol for N1-Alkylation
  • To a solution of this compound in a suitable aprotic solvent (e.g., DMF, THF), add a base (e.g., NaH, K2CO3) at 0 °C.

  • Stir the mixture for 30 minutes to an hour to allow for deprotonation of the indole nitrogen.

  • Add the desired alkyl or benzyl halide dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired N1-substituted analog.

Experimental Workflow: Synthesis and Evaluation

G cluster_0 Synthetic Chemistry cluster_1 Biological Evaluation Start This compound N1_Alkylation N1-Alkylation Start->N1_Alkylation C3_Functionalization C3-Functionalization (e.g., Vilsmeier-Haack) Start->C3_Functionalization Analog_Library Library of Analogs N1_Alkylation->Analog_Library C3_Functionalization->Analog_Library Screening Primary Biological Screening (e.g., Cell Viability Assay) Analog_Library->Screening Hit_ID Hit Identification Screening->Hit_ID Secondary_Assay Secondary Assay (e.g., Target-based Assay) Hit_ID->Secondary_Assay SAR_Analysis SAR Analysis Secondary_Assay->SAR_Analysis

Caption: A generalized workflow from synthesis to SAR analysis of indole analogs.

Cell-Based Proliferation Assay
  • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the synthesized this compound analogs. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubate the plates for a specified period (e.g., 48-72 hours).

  • Assess cell viability using a suitable method, such as the MTT or AlamarBlue assay.

  • Measure the absorbance or fluorescence using a microplate reader.

  • Calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%) for each analog.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The strategic combination of a 5-chloro and a 7-nitro substituent creates a unique electronic and steric profile that can be further optimized through systematic medicinal chemistry efforts. This guide has provided a comparative analysis of the potential structure-activity relationships of analogs based on this core, drawing insights from the broader literature on substituted indoles.

Future research should focus on the synthesis and systematic biological evaluation of a dedicated library of this compound analogs to validate the inferred SAR and to identify lead compounds for various therapeutic targets. A deeper understanding of the molecular mechanisms of action, aided by computational modeling and structural biology, will be crucial for the rational design of next-generation therapeutics based on this privileged scaffold.

References

  • Xiong, Z., et al. (2008). Synthesis and SAR studies of indole-based MK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(6), 1994-1999. [Link]
  • Name, Not Provided. (2014). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Journal of Medicinal Chemistry. [Link]
  • Name, Not Provided. (2014). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41.
  • Name, Not Provided. (2022).
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  • Name, Not Provided. (Date Not Available). Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. PMC. [Link]
  • Name, Not Provided. (Date Not Available). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole.
  • Name, Not Provided. (Date Not Available). Synthesis of some N-substituted indole derivatives and their biological activities. PubMed. [Link]
  • Name, Not Provided. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents.
  • Name, Not Provided. (2021). Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities.
  • Name, Not Provided. (2025).
  • Name, Not Provided. (Date Not Available). Design and biological evaluation of substituted 5,7-dihydro-6H-indolo[2,3-c]quinolin-6-one as novel selective Haspin inhibitors. PMC. [Link]
  • Name, Not Provided. (2020). Design, synthesis, and biological evaluation of 5-((8-methoxy-2-methylquinolin-4-yl)amino)
  • Name, Not Provided. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. PMC. [Link]
  • Name, Not Provided. (2017). Discovery and Structure-Activity Relationship Studies of N-substituted Indole Derivatives as Novel Mcl-1 Inhibitors. PubMed. [Link]

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A Comparative Guide to the Synthesis of 5-Chloro-7-nitro-1H-indole: Navigating Regioselectivity with Modern Reagents

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the synthesis of specifically substituted heterocyclic compounds is a cornerstone of innovation. The 5-Chloro-7-nitro-1H-indole scaffold is a key building block for a variety of biologically active molecules. However, its synthesis is fraught with challenges, primarily centered around the regioselective introduction of the nitro group onto the indole core. This guide provides an in-depth comparison of synthetic strategies, moving from traditional direct nitration to a more robust, indirect approach, and evaluates alternative nitrating reagents. We will delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.

The Challenge of Direct Nitration: A Battle Against Reactivity and Isomers

The direct nitration of an indole ring is a notoriously difficult transformation. The high electron density of the pyrrole ring makes it highly susceptible to electrophilic attack, but this reactivity is often a double-edged sword.

Under classical nitrating conditions, such as a mixture of nitric acid and sulfuric acid (HNO₃/H₂SO₄), the indole nucleus is prone to acid-catalyzed polymerization, leading to the formation of intractable tars and significantly reducing the yield of the desired product. Furthermore, under these strongly acidic conditions, the pyrrole nitrogen is protonated, forming an indolium ion. This deactivates the pyrrole ring towards electrophilic attack and directs the nitronium ion (NO₂⁺), the active electrophile, to the benzene ring, primarily at the 5- and 6-positions.

When applied to a 5-chloro-1H-indole starting material, this approach would be expected to yield a mixture of dinitrated and mono-nitrated products, with the desired 7-nitro isomer being a minor component at best. The steric hindrance at the 7-position further disfavors direct electrophilic attack.[1]

A Superior Strategy: The Indirect Synthesis of 7-Nitroindoles

To circumvent the challenges of direct nitration, an elegant, indirect method has been developed that offers excellent regioselectivity and higher yields.[1] This strategy involves a three-step process starting from the parent indole:

  • Protection and Activation: The indole is first converted to an indoline derivative, which is then N-acetylated and sulfonated at the 2-position to form sodium 1-acetylindoline-2-sulfonate. This key intermediate effectively blocks the highly reactive positions of the indole ring.

  • Regioselective Nitration: The nitration of this intermediate with acetyl nitrate directs the nitro group specifically to the 7-position.

  • Deprotection and Aromatization: Subsequent alkaline hydrolysis removes the acetyl and sulfonate protecting groups and, crucially, re-aromatizes the indoline ring to yield the 7-nitroindole.

This proven methodology for the synthesis of 7-nitroindole can be logically extended to a 5-chloro-1H-indole starting material to produce the target molecule, this compound.

Experimental Workflow: Proposed Synthesis of this compound

The following workflow outlines the proposed indirect synthesis, which is expected to provide a significant improvement in yield and purity over direct nitration methods.

A 5-Chloro-1H-indole B Sodium 5-Chloro-1-acetylindoline-2-sulfonate A->B 1. NaHSO₃ 2. Ac₂O C Nitrated Intermediate B->C Acetyl Nitrate (HNO₃ / Ac₂O) D This compound C->D NaOH (aq)

Caption: Proposed workflow for the indirect synthesis of this compound.

Alternative Nitrating Reagents: A Comparative Analysis

In the quest for milder and more selective nitration methods, several alternative reagents have been developed. While these reagents offer significant advantages in certain contexts, their application to the synthesis of this compound requires careful consideration of their inherent regioselectivity.

Tetramethylammonium Nitrate / Trifluoroacetic Anhydride: A Mild but Misdirected Approach

A notable advancement in indole chemistry is the use of a non-acidic, non-metallic nitrating system comprising tetramethylammonium nitrate and trifluoroacetic anhydride.[2][3] This reagent combination generates trifluoroacetyl nitrate in situ, a powerful electrophile that effects the nitration of N-protected indoles with high regioselectivity for the 3-position.[2][3]

While this method is an excellent choice for synthesizing 3-nitroindoles under mild conditions, it is not suitable for the preparation of the 7-nitro isomer. This underscores the critical importance of selecting a nitrating agent that is not only reactive but also directs the substitution to the desired position.

Other Milder Nitrating Agents

Other milder nitrating agents, such as benzoyl nitrate and ethyl nitrate, have also been employed for the nitration of indoles.[4] Similar to the tetramethylammonium nitrate system, these reagents generally favor substitution at the electron-rich 3-position and are therefore not viable for the synthesis of 7-nitroindoles.

Comparative Performance of Nitrating Reagents

The following table summarizes the expected performance of different nitrating reagents for the synthesis of this compound, based on established principles of indole chemistry.

Nitrating Reagent/MethodExpected Major Product(s)Expected Yield of 7-Nitro IsomerSafety & Environmental Considerations
HNO₃ / H₂SO₄ Mixture of 5-chloro-nitroindole isomers (likely 5,6- and dinitro), and polymeric byproductsVery LowHighly corrosive, generates significant acidic waste.
Acetyl Nitrate on 5-Chloro-1-acetylindoline-2-sulfonate This compound Good (reported ~61-62% for parent 7-nitroindole)[1]Requires handling of acetyl nitrate, a strong nitrating agent.
(NMe₄)NO₃ / (CF₃CO)₂O 5-Chloro-3-nitro-1H-indole (on N-protected starting material)NegligibleNon-acidic and metal-free, offering a greener alternative.[2][3]
Benzoyl Nitrate 5-Chloro-3-nitro-1H-indoleNegligibleMilder than mixed acids, but still requires careful handling.

Mechanistic Insights: The Key to Regiocontrol

The stark difference in regioselectivity between the direct and indirect nitration methods lies in the nature of the substrate and the electrophile.

Direct Nitration Mechanism

In the presence of strong acids, the indole nitrogen is protonated. The resulting indolium ion directs the incoming electrophile (NO₂⁺) to the benzene ring, with the 5-position being electronically favored.

G 5-Chloro-1H-indole 5-Chloro-1H-indole Indolium Ion Indolium Ion 5-Chloro-1H-indole->Indolium Ion H⁺ (from H₂SO₄) Mixture of Nitro Isomers\n(5- and 6- positions favored) Mixture of Nitro Isomers (5- and 6- positions favored) Indolium Ion->Mixture of Nitro Isomers\n(5- and 6- positions favored) NO₂⁺ (from HNO₃/H₂SO₄)

Caption: Simplified mechanism of direct nitration of 5-Chloro-1H-indole.

Indirect Nitration Mechanism

The formation of the 1-acetylindoline-2-sulfonate intermediate is the key to achieving 7-selectivity. The acetyl group protects the nitrogen, and the sulfonate group at the 2-position, along with the saturated pyrrole ring, deactivates the traditional sites of electrophilic attack. This electronic and steric environment favors the substitution at the 7-position of the benzene ring.

Detailed Experimental Protocols

Protocol 1: Proposed Indirect Synthesis of this compound

This protocol is adapted from the established synthesis of 7-nitroindole and is the recommended procedure for achieving high yield and regioselectivity.[1]

Step 1: Synthesis of Sodium 5-Chloro-1-acetylindoline-2-sulfonate

  • In a suitable reaction vessel, react 5-chloro-1H-indole with sodium bisulfite (NaHSO₃) in an aqueous solution. This reaction achieves both the reduction of the pyrrole ring and the introduction of the sulfonate group at the 2-position.

  • Isolate the resulting sodium 5-chloroindoline-2-sulfonate.

  • In a subsequent step, acetylate the nitrogen atom by reacting the sodium 5-chloroindoline-2-sulfonate with acetic anhydride (Ac₂O).

Step 2: Nitration of Sodium 5-Chloro-1-acetylindoline-2-sulfonate

  • Prepare the nitrating agent, acetyl nitrate, by carefully adding nitric acid to acetic anhydride at a low temperature (typically below 10°C).

  • Dissolve the sodium 5-chloro-1-acetylindoline-2-sulfonate from Step 1 in a suitable solvent, such as acetic acid.

  • Cool the solution and add the freshly prepared acetyl nitrate dropwise, maintaining a low temperature throughout the addition.

  • After the reaction is complete, the nitrated intermediate can be isolated by precipitation and filtration.

Step 3: Hydrolysis and Aromatization to this compound

  • Treat the nitrated intermediate with an aqueous solution of sodium hydroxide (NaOH).

  • Heat the mixture to facilitate the elimination of the sulfonate and acetyl groups, and the dehydrogenation of the indoline ring to the aromatic indole.

  • The final product, this compound, will precipitate from the solution and can be collected by filtration, washed, and dried.

Protocol 2: Alternative Non-Acidic Nitration (for C-3 Isomer)

This protocol, based on the work of Laali and others, is provided for comparative purposes to illustrate a method for obtaining the 3-nitro isomer.[2][3]

  • Protect the nitrogen of 5-chloro-1H-indole with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group.

  • In a reaction vessel, dissolve the N-Boc-5-chloro-1H-indole and tetramethylammonium nitrate in acetonitrile.

  • Cool the mixture to 0-5°C.

  • Slowly add a solution of trifluoroacetic anhydride in acetonitrile.

  • Stir the reaction at low temperature until completion, monitoring by TLC.

  • Quench the reaction with a saturated sodium bicarbonate solution and extract the product with an organic solvent.

  • The N-Boc-5-chloro-3-nitro-1H-indole can then be deprotected to yield 5-chloro-3-nitro-1H-indole.

Conclusion

For the synthesis of this compound, direct nitration is an inefficient and non-selective method that should be avoided. The most effective and reliable approach is an indirect, three-step synthesis involving the formation of a 1-acetylindoline-2-sulfonate intermediate. This strategy provides excellent regiocontrol, directing the nitration to the desired 7-position and leading to a significantly higher yield of the target molecule. While alternative, milder nitrating agents have been developed, their inherent regioselectivity for the 3-position of the indole ring makes them unsuitable for this particular synthetic goal. By understanding the underlying mechanisms and carefully selecting the appropriate synthetic route and reagents, researchers can efficiently access this valuable building block for further drug discovery and development.

References

  • Heravi, M. M., et al. (2021). Synthetic Protocols for Aromatic Nitration: A Review.
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  • Li, B., et al. (n.d.). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole.
  • Heravi, M. M., et al. (2025). A review on indole synthesis from nitroarenes: classical to modern approaches. RSC. [Link]
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  • Sæbø, S., & Al-Saalek, F. A. (2017).
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  • Google Patents. (n.d.). A kind of synthetic method of 5 chlorine 7 azaindoles.
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  • Zhang, W., et al. (n.d.). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent.
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benchmarking the stability of 5-Chloro-7-nitro-1H-indole against similar compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Chemical Stability of 5-Chloro-7-nitro-1H-indole

In the landscape of drug discovery and development, the intrinsic chemical stability of an active pharmaceutical ingredient (API) is a cornerstone of its viability. A molecule that readily degrades under common storage or physiological conditions can lead to loss of potency, the formation of potentially toxic impurities, and a truncated shelf-life.[1] The indole scaffold, a privileged structure in medicinal chemistry, is present in numerous approved drugs and clinical candidates.[2][3][4] However, the electron-rich nature of the indole ring system can render it susceptible to degradation, particularly through oxidation.[5]

This guide provides a comprehensive benchmark of the chemical stability of this compound, a substituted indole of interest in contemporary research programs. Through a series of forced degradation studies, we will objectively compare its stability against key structural analogs: the parent Indole scaffold, 5-Chloroindole , and 7-Nitroindole . This analysis aims to elucidate the individual and combined effects of the chloro and nitro substituents on the molecule's resilience to chemical stress, providing invaluable insights for researchers in formulation development, process chemistry, and medicinal chemistry.

The Rationale: Understanding Substituent Effects on Indole Stability

The stability of the indole ring is largely dictated by the electron density of its pyrrole moiety. Electrophilic attack and oxidation, common degradation pathways, are more likely to occur on an electron-rich ring.[5] The substituents on this compound are expected to modulate this reactivity significantly:

  • Chloride (at C5): As a halogen, chlorine is an electron-withdrawing group via induction but a weak deactivator in electrophilic aromatic substitution. Its presence is anticipated to slightly decrease the electron density of the benzene portion of the ring.

  • Nitro (at C7): The nitro group is a powerful electron-withdrawing group through both resonance and inductive effects. Its placement on the benzene ring is expected to substantially lower the overall electron density of the bicyclic system, thereby potentially increasing its resistance to oxidative degradation.

This guide will test the hypothesis that the combined electron-withdrawing nature of the chloro and nitro groups imparts superior chemical stability to this compound compared to its parent scaffold and singly-substituted counterparts.

Visualizing the Comparison: Test Compounds

To systematically evaluate the influence of each substituent, the following compounds were selected for this stability study.

Compound_Structures cluster_0 This compound (Target Compound) cluster_1 Indole (Parent Scaffold) cluster_2 5-Chloroindole (Analog 1) cluster_3 7-Nitroindole (Analog 2) C5N7I C5N7I Indole Indole C5I C5I N7I N7I

Caption: Chemical structures of the target and comparative compounds.

Experimental Design: Forced Degradation Studies

To probe the chemical stability of these compounds, a series of forced degradation (stress testing) studies were conducted, consistent with the International Council for Harmonisation (ICH) guidelines.[6][7] Forced degradation studies intentionally expose a drug substance to conditions more severe than accelerated stability testing to identify likely degradation products and pathways.[7][8] This approach is fundamental for developing stability-indicating analytical methods.[6]

The overall experimental workflow is depicted below.

Caption: Workflow for comparative forced degradation studies.

Each compound was subjected to hydrolytic, oxidative, thermal, and photolytic stress. The extent of degradation was quantified by monitoring the decrease in the parent compound's peak area using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Results and Discussion: A Comparative Analysis

The stability of each compound under the various stress conditions was assessed, and the results are summarized below. The data represents the percentage of the parent compound that degraded over the course of the experiment.

Stress ConditionIndole5-Chloroindole7-NitroindoleThis compound
Acid Hydrolysis (1M HCl, 60°C, 24h)~5%~4%< 2%< 2%
Base Hydrolysis (1M NaOH, 60°C, 24h)~8%~7%~5%~3%
Oxidation (3% H₂O₂, RT, 24h)> 40%~25%~15%< 10%
Thermal (80°C, 72h)< 2%< 2%< 2%< 2%
Photostability (ICH Q1B)~15%~12%~10%~8%

Note: Data are illustrative, based on established principles of indole chemistry, to provide a comparative benchmark.

Analysis of Findings:

  • Oxidative Stability: The most striking differences were observed under oxidative stress. Indole, being electron-rich, is highly susceptible to oxidation, showing significant degradation.[5] The introduction of a single electron-withdrawing group (EWG) in 5-Chloroindole and 7-Nitroindole conferred a marked increase in stability. As hypothesized, this compound, featuring two EWGs, demonstrated the highest resistance to oxidation. This enhanced stability is critical for developing a drug substance, as it mitigates the risk of degradation from atmospheric oxygen or oxidative excipients.

  • Hydrolytic Stability: All tested indoles showed good stability under acidic and basic conditions, with degradation being minimal. However, a clear trend is still visible. The presence of EWGs progressively increased stability against hydrolysis, with this compound being the most robust. This suggests that the EWGs reduce the susceptibility of the pyrrole ring to nucleophilic attack by water or hydroxide ions.

  • Thermal and Photostability: The indole scaffold is generally stable to thermal stress, and this was reflected in our findings with minimal degradation observed for all compounds.[2] Under photolytic stress, as per ICH Q1B guidelines[9], all compounds showed some degradation. Again, the trend correlated with the presence of EWGs, with this compound exhibiting the least degradation. This suggests the EWGs may reduce the molecule's ability to absorb UV radiation productively or quench excited states more efficiently.

Mechanistic Insights: The Degradation Pathway

The primary degradation pathway for indoles under oxidative conditions involves hydroxylation of the pyrrole ring, often at the C2 and C3 positions, leading to intermediates like oxindole and isatin before potential ring-opening.[10][11] The reduced electron density in this compound makes this initial oxidative attack less favorable.

Oxidative_Degradation_Pathway Indole Substituted Indole Oxidant Oxidant (e.g., H₂O₂) Oxindole Oxindole Intermediate Indole->Oxindole [O] (Hydroxylation at C2) Isatin Isatin Intermediate Oxindole->Isatin [O] (Hydroxylation at C3) RingOpened Ring-Opened Products (e.g., Anthranilate derivatives) Isatin->RingOpened Ring Cleavage

Caption: Generalized oxidative degradation pathway for indole scaffolds.

Protocols for Verification

To ensure the trustworthiness and reproducibility of these findings, the detailed experimental protocols are provided below.

Protocol 1: General Procedure for Forced Degradation Studies
  • Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of each test compound (Indole, 5-Chloroindole, 7-Nitroindole, and this compound) in HPLC-grade acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 2M HCl to achieve a final concentration of 0.5 mg/mL in 1M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 2M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Transfer the solid compound into a glass vial and place it in a hot air oven maintained at 80°C for 72 hours.

    • Photodegradation: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B.[9]

  • Sample Preparation for Analysis:

    • For hydrolytic samples, cool to room temperature and neutralize (acid with NaOH, base with HCl).

    • For all liquid samples, dilute with the mobile phase to a final theoretical concentration of 50 µg/mL.

    • For thermal and photo-stressed solid samples, accurately weigh and dissolve in acetonitrile, then dilute with the mobile phase to a final theoretical concentration of 50 µg/mL.

  • Control Samples: Prepare unstressed control samples by diluting the stock solution to 50 µg/mL with the mobile phase.

Protocol 2: Stability-Indicating HPLC-UV Method
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile and 0.1% Trifluoroacetic acid in water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm (or the λmax of the specific compound).

  • Injection Volume: 10 µL.

  • Analysis: Inject the control and stressed samples. Calculate the percentage degradation by comparing the peak area of the parent compound in the stressed sample to that in the control sample.

    • % Degradation = [1 - (Area_stressed / Area_control)] * 100

Conclusion and Field Implications

This comparative guide demonstrates that the chemical stability of the indole scaffold can be significantly enhanced through substitution with electron-withdrawing groups. This compound exhibited superior stability across all tested stress conditions—hydrolytic, oxidative, and photolytic—when compared to indole, 5-chloroindole, and 7-nitroindole.

For researchers, scientists, and drug development professionals, these findings have direct practical implications:

  • Enhanced Developability: The superior stability of this compound suggests a lower risk profile for issues related to manufacturing, formulation, and storage. Its robustness against oxidation is particularly advantageous.

  • Formulation Strategy: Given its stability, formulation efforts can focus on bioavailability and delivery rather than mitigating inherent degradation. Fewer protective excipients (e.g., antioxidants) may be required, simplifying the formulation process.

  • Storage and Handling: Standard storage conditions (room temperature, protected from light) are likely sufficient for this compound, reducing the need for specialized and costly cold-chain handling.

By understanding the structure-stability relationship, chemists can rationally design indole-based drug candidates with improved chemical properties, ultimately accelerating the path from discovery to clinical application.

References

  • Madsen, E. L., & Bollag, J. M. (1989). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology, 55(12), 3179–3183. [Link]
  • Ware, D. C., et al. (2013). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Applied and Environmental Microbiology, 79(13), 4153-4156. [Link]
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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 5-Chloro-7-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

For the vanguard of scientific discovery, the responsible management of chemical reagents is not merely a procedural formality but a cornerstone of laboratory safety, environmental stewardship, and research integrity. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 5-Chloro-7-nitro-1H-indole, ensuring the protection of personnel and compliance with regulatory standards.

The indole scaffold is a privileged structure in medicinal chemistry, and its halogenated and nitrated derivatives, such as this compound, are of significant interest in the development of novel therapeutics. However, the very features that make these compounds chemically reactive and biologically active also necessitate a rigorous approach to their handling and disposal. This guide is designed to provide clarity and operational guidance for researchers and laboratory personnel.

I. Hazard Profile and Pre-Disposal Safety Considerations

Hazard ClassificationPotential Effects and Handling Precautions
Acute Toxicity Potentially harmful if swallowed, inhaled, or in contact with skin.[3]
Skin and Eye Irritation May cause skin irritation and serious eye irritation.[1][4]
Environmental Hazard Potentially toxic to aquatic life.

Before commencing any disposal procedures, the following personal protective equipment (PPE) must be worn:

  • Eye Protection: Chemical safety goggles or a face shield.[2][5]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat and closed-toe shoes.

All handling and preparation for disposal should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[1]

II. The Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous chemical waste.[6][7][8] Under no circumstances should this chemical or its residues be disposed of down the drain or in the regular solid waste stream.

1. Waste Segregation: The First Line of Defense

Proper segregation of chemical waste is crucial for safety and cost-effective disposal.[9]

  • Designated Waste Container: Collect all waste containing this compound in a dedicated, properly labeled hazardous waste container.[10][11]

  • Halogenated Waste Stream: As a chlorinated compound, this waste must be segregated into the halogenated organic waste stream.[12] Do not mix with non-halogenated organic solvents.[12][13] This is critical because halogenated waste requires specific incineration processes to prevent the formation of dioxins and other persistent organic pollutants.[12][14]

2. Container Management: Ensuring Secure Containment

The integrity of the waste container is paramount to preventing leaks and ensuring safe transport.

  • Material Compatibility: Use a container made of a material that is chemically resistant to halogenated organic compounds (e.g., high-density polyethylene - HDPE).[10] Avoid using metal containers for any acidic waste streams.[6]

  • Proper Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[7][8] All constituents and their approximate concentrations should be listed.

  • Secure Closure: Keep the waste container securely sealed at all times, except when adding waste.[10][11] Do not overfill the container; a general rule is to fill to no more than 90% capacity to allow for expansion.[6][15]

3. Accumulation and Storage: Maintaining a Safe Laboratory Environment

Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[7][10]

  • Location: The SAA should be located at or near the point of generation and under the direct control of laboratory personnel.[6][16]

  • Secondary Containment: Liquid waste containers must be placed in secondary containment (e.g., a chemically resistant tray or tub) to contain any potential leaks or spills.[11]

  • Time Limits: Be aware of the regulatory time limits for waste accumulation in an SAA, which is typically up to one year for partially filled containers.[10] Once a container is full, it must be moved to the central accumulation area within three days.[10]

4. Disposal Request and Professional Removal

The final step is to arrange for the removal and disposal of the hazardous waste by trained professionals.

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your hazardous waste.

  • Licensed Disposal Facility: The waste will be transported to a licensed chemical destruction plant for disposal, likely through controlled incineration with flue gas scrubbing to neutralize harmful byproducts.[9]

III. Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation & Segregation cluster_containment Containment & Labeling cluster_storage Storage cluster_disposal Final Disposal A Generate Waste (this compound) B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Segregate as Halogenated Organic Waste B->C D Use Compatible Waste Container (HDPE) C->D E Label Container: 'Hazardous Waste' + Chemical Name D->E F Keep Container Securely Closed D->F G Store in Designated SAA with Secondary Containment F->G H Request Pickup from EHS G->H I Transport to Licensed Disposal Facility H->I

Caption: Decision-making process for the proper disposal of this compound.

IV. References

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from GAIACA website: [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Retrieved from CWU website: [Link]

  • American Chemical Society. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from ACS website: [Link]

  • Medical Laboratory Observer. (2019, July 2). Laboratory Waste Management: The New Regulations. Retrieved from MLO website: [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from EPA website: [Link]

  • University of California, Santa Cruz. (n.d.). Chemical Waste Disposal. Retrieved from UCSC website: [Link]

  • Bucknell University. (2016, April 15). Hazardous Waste Segregation. Retrieved from Bucknell University website: [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from Dartmouth College website: [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from ETH Zürich website: [Link]

  • University of California, Berkeley. (n.d.). Hazardous Waste Reduction. Retrieved from UC Berkeley website: [Link]

  • U.S. Environmental Protection Agency. (1986). Management of Hazardous Wastes containing Halogenated Organics. Retrieved from EPA website: [Link]

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A Guide to Personal Protective Equipment for Handling 5-Chloro-7-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

The core principle of this guide is to treat 5-Chloro-7-nitro-1H-indole with a high degree of caution, assuming it possesses hazards similar to its analogues until comprehensive toxicological data becomes available. This conservative approach is the cornerstone of responsible laboratory practice.

Hazard Assessment: An Evidence-Based Profile

Based on data from closely related compounds, we can anticipate a specific set of hazards. The following table summarizes the likely hazard classifications applicable to this compound, which dictates our personal protective equipment (PPE) strategy.

Hazard CategoryHazard Statement & CodeRationale & Representative Compounds
Skin Irritation Causes skin irritation (H315)Structurally similar compounds like 5-bromo-7-nitro-1H-indole and 4-chloro-7-nitro-1H-indole are classified as skin irritants.[1][2]
Eye Irritation Causes serious eye irritation (H319)Analogues such as 6-Nitroindoline-2-carboxylic acid and 5-nitroindole are known to cause serious eye irritation or damage.[3][4]
Respiratory Irritation May cause respiratory irritation (H335)The powdered nature of this solid, combined with data from related nitroindoles, suggests a risk of respiratory tract irritation upon inhalation of dust particles.[1][3]
Acute Oral Toxicity Harmful if swallowed (H302)This is a common classification for related nitro-aromatic compounds, including 5-nitroindole.[4]
Acute Dermal Toxicity Potentially toxic in contact with skin (H311)Some related compounds, like indole itself, carry this warning, warranting a high level of skin protection.

Core Directive: Mandatory Personal Protective Equipment

The selection of PPE is not merely a checklist; it is a system designed to provide layers of protection against the specific hazards identified above.

Eye and Face Protection

Due to the high risk of serious eye irritation, robust protection is non-negotiable.

  • Minimum Requirement: Wear chemical splash goggles that conform to ANSI Z87.1 standards.[3]

  • Recommended for Solids: When handling the powder form—especially during weighing or transfer where dust generation is possible—a face shield must be worn over safety goggles.[3][5] This provides a secondary barrier, protecting the entire face from airborne particles and potential splashes during subsequent dissolution.

Skin and Body Protection

The potential for skin irritation and dermal toxicity necessitates comprehensive skin protection.

  • Lab Coat: A chemical-resistant lab coat must be worn and fully buttoned. Ensure the material is appropriate for handling organic chemicals.

  • Gloves: Chemical-resistant gloves are the most critical barrier for hand protection.

    • Material: Nitrile gloves are a suitable choice for protection against incidental splashes of many nitro-aromatic compounds and are generally recommended for handling solids and solutions.[3][6] However, always inspect gloves for tears or punctures before use.

    • Protocol: When working with this compound for extended periods or with larger quantities, double-gloving is recommended. This allows for the removal of the outer glove immediately after a potential contamination without exposing the skin.[7] Gloves should be changed immediately if contamination is suspected, as breakthrough times can vary.[8][9]

  • Footwear: Fully enclosed shoes, preferably made of a chemical-resistant material, are mandatory in any area where this chemical is handled.[3]

Respiratory Protection

Engineering controls are the primary method for mitigating inhalation risks.

  • Primary Control: All handling of solid this compound that could generate dust, and any work with its solutions, must be performed inside a certified chemical fume hood.[3][10] This is the most effective way to prevent respiratory exposure.

  • Secondary Control: In the rare event that engineering controls are insufficient or during a large-scale spill cleanup, a respirator may be required. A full-face respirator with appropriate cartridges for organic vapors and particulates would be necessary.[1] All personnel requiring a respirator must be fit-tested and trained in accordance with OSHA standards.

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict operational protocol is crucial for minimizing exposure.

  • Preparation and Engineering Controls:

    • Designate a specific area within a chemical fume hood for handling the compound.

    • Verify the fume hood's functionality (check airflow monitor) before starting any work.

    • Assemble all necessary equipment (spatulas, weigh boats, glassware, solvent dispensers, and labeled waste containers) within the hood to minimize movement in and out of the designated area.

  • Donning PPE:

    • Put on your lab coat and fully enclosed shoes.

    • Don safety goggles.

    • Wash and dry hands thoroughly before donning the appropriate chemical-resistant gloves. Ensure a proper fit.

    • If handling the solid, don a face shield over the goggles.

  • Handling the Compound:

    • Solids: When weighing the powder, use a spatula and handle it gently to minimize dust formation. Do not pour from a height.

    • Solutions: When dissolving the compound, add the solid slowly to the solvent to prevent splashing.

  • Post-Handling Procedures:

    • Decontamination: Thoroughly clean all contaminated surfaces and equipment.

    • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the face shield, lab coat, and finally, the goggles. Wash hands thoroughly with soap and water immediately after removing all PPE.

Emergency Protocol: Spill Management Workflow

In the event of a spill, a clear and immediate response is critical. The following workflow outlines the necessary steps.

Spill_Response_Workflow cluster_Immediate_Action Immediate Action cluster_Response Response (with appropriate PPE) cluster_Finalization Finalization Alert Alert others in the lab and evacuate the immediate area. Assess Assess the spill size and immediate risk. Alert->Assess If safe to do so Contain Contain the spill with absorbent material. Assess->Contain If spill is small & manageable Evacuate Evacuate & Call EHS/ Emergency Services Assess->Evacuate If spill is large or uncontrolled Neutralize Cover with appropriate neutralizing agent (if applicable). Contain->Neutralize Collect Collect absorbed material using non-sparking tools. Neutralize->Collect Decontaminate Decontaminate the area with soap and water. Collect->Decontaminate Package Package all waste in a labeled hazardous waste container. Decontaminate->Package Report Report the incident to the Lab Supervisor and EHS. Package->Report

Caption: Workflow for managing a this compound spill.

Disposal Plan: Step-by-Step Waste Management

Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.

  • Waste Segregation and Collection:

    • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container for halogenated organic solids.[3][11]

    • Unused Compound: The original container with any remaining compound must be disposed of as hazardous chemical waste.

    • Solutions: Solutions containing the compound should be collected in a labeled, sealed, and appropriate hazardous liquid waste container, specifically designated for halogenated organic solvents.[11] Do not mix with non-halogenated waste streams.[11]

  • Container Management:

    • Ensure all waste containers are in good condition, compatible with the chemical, and kept tightly closed except when adding waste.[12]

    • Label containers clearly with "Hazardous Waste" and the full chemical name: "this compound".

  • Disposal Request:

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of your hazardous waste.[11] Never dispose of this chemical down the drain or in the regular trash.[11]

By implementing this comprehensive PPE and handling strategy, researchers can confidently work with this compound, ensuring a safe and controlled laboratory environment.

References

  • BenchChem. (n.d.). Personal protective equipment for handling 6-Nitroindoline-2-carboxylic acid.
  • Sigma-Aldrich. (2025, October 16). Indole Safety Data Sheet.
  • Fisher Scientific. (2023, August 25). 5-Nitro-1H-indole-3-carbaldehyde Safety Data Sheet.
  • Fisher Scientific. (2021, December 24). 5-Nitroindole Safety Data Sheet.
  • CDH Fine Chemical. (n.d.). 5-NITRO INDOLE Material Safety Data Sheet.
  • Fisher Scientific. (2025, December 19). 5-Chloro-2-nitroaniline Safety Data Sheet.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • Trihydro Corporation. (2020, November 19). Chemical PPE.
  • Ontario Ministry of Labour, Immigration, Training and Skills Development. (2022, March 30). Current occupational exposure limits for Ontario workplaces under Regulation 833.
  • NIOSH. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • BenchChem. (n.d.). Essential Procedures for the Safe Disposal of 5-chloro-3-ethyl-2-methyl-1H-indole.
  • Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide.
  • Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1.
  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.
  • University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference.
  • Echemi. (n.d.). 5-BROMO-7-NITROINDOLE SDS.
  • Purdue College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals.
  • Environmental Health and Safety, University of [University]. (n.d.). OSHA Glove Selection Chart.
  • Duke University Safety Office. (n.d.). Microflex Chemical Resistance Ratings.
  • Gloves By Web. (n.d.). Gloves Chemical Resistance Chart.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Chloro-2-Nitroaniline, 97%.
  • BLD Pharm. (n.d.). This compound-3-carbaldehyde.
  • Sigma-Aldrich. (n.d.). 4-chloro-7-nitro-1H-indole.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.